molecular formula C9H15NS B1594290 2-Isobutyl-4,5-dimethylthiazole CAS No. 53498-32-1

2-Isobutyl-4,5-dimethylthiazole

Cat. No.: B1594290
CAS No.: 53498-32-1
M. Wt: 169.29 g/mol
InChI Key: NSVPHVLZAKJSGV-UHFFFAOYSA-N
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Description

2-Isobutyl-4,5-dimethylthiazole is a useful research compound. Its molecular formula is C9H15NS and its molecular weight is 169.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVPHVLZAKJSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068858
Record name Thiazole, 4,5-dimethyl-2-(2-methylpropyl)-
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Molecular Weight

169.29 g/mol
Source PubChem
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Physical Description

Colourless to pale yellow liquid; Earthy, nutty, green vegetative aroma
Record name 4,5-Dimethyl-2-isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2086/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 4,5-Dimethyl-2-isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2086/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.975 (20°)
Record name 4,5-Dimethyl-2-isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2086/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53498-32-1
Record name 2-Isobutyl-4,5-dimethylthiazole
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Record name 4,5-Dimethyl-2-isobutylthiazole
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Record name Thiazole, 4,5-dimethyl-2-(2-methylpropyl)-
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Record name Thiazole, 4,5-dimethyl-2-(2-methylpropyl)-
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Record name 2-isobutyl-4,5-dimethylthiazole
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,5-DIMETHYL-2-ISOBUTYLTHIAZOLE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"2-Isobutyl-4,5-dimethylthiazole" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Isobutyl-4,5-dimethylthiazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 53498-32-1), a heterocyclic organic compound of significant interest in the flavor and fragrance industries. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic profile. Key synthetic pathways are discussed, emphasizing the chemical principles behind their execution. Furthermore, this guide explores the compound's distinct organoleptic properties and its application in creating authentic flavor and aroma profiles, particularly its characteristic green, tomato-like notes. Standard analytical methodologies for its identification and quantification are presented, alongside essential safety and handling information. This document is intended for researchers, chemists, and product development professionals in fields requiring a deep technical understanding of high-impact aroma chemicals.

Introduction

This compound is a substituted thiazole derivative that has garnered significant attention for its potent and distinctive aroma profile.[1][2] Thiazoles, as a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds, are prevalent in nature, often formed during the thermal processing of food through Maillard reactions.[3] They are crucial contributors to the flavor profiles of roasted meats, coffee, nuts, and various fruits and vegetables. This compound, specifically, is renowned for its intense green, slightly nutty, and vegetative aroma, strongly reminiscent of fresh tomato leaves.[1][4][5] This characteristic makes it an invaluable component for flavorists and perfumers aiming to impart natural-smelling fresh and vegetative notes in a wide array of products, from savory sauces and snacks to nuanced fruit and beverage flavors.[3][4] This guide offers a detailed exploration of its core chemical and physical attributes.

Chemical Structure and Nomenclature

The unique properties of this compound stem directly from its molecular architecture. The structure consists of a central 1,3-thiazole ring, which is substituted at three positions: an isobutyl group at position 2, and two methyl groups at positions 4 and 5.[2] The aromaticity of the thiazole ring provides significant chemical stability.[6]

  • IUPAC Name: 4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole[6][]

  • CAS Number: 53498-32-1[8][9][10]

  • FEMA Number: 4647[1][8][11]

  • JECFA Number: 2109[1][8]

  • Synonyms: 4,5-Dimethyl-2-isobutylthiazole, Geranium thiazole[1][2][11]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical data for this compound are essential for its proper handling, storage, and application in formulations. It is typically a liquid at room temperature with limited water solubility.[1][2][6]

PropertyValueReference(s)
Molecular Formula C₉H₁₅NS[1][2][6][10]
Molecular Weight 169.29 g/mol [1][6][10]
Appearance Colorless to pale yellow liquid[1][2][]
Density 0.967 g/mL (approx.)[1][9][11]
Refractive Index 1.490 - 1.498 (@ 20°C)[1][11]
Flash Point 23.89 °C (75.00 °F)[1]
Solubility Insoluble in water; Soluble in ethanol and other organic solvents[2][6]

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation and is crucial for quality control.

  • Mass Spectrometry (MS): The mass spectrum confirms the molecular weight with a molecular ion peak ([M]⁺) at m/z 169.[6] The fragmentation pattern is characteristic of substituted thiazoles, often showing a primary cleavage at the bond connecting the isobutyl group to the thiazole ring.[6]

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is consistent with the fully substituted thiazole ring, meaning there are no signals in the typical aromatic proton region (7-9 ppm).[6] The spectrum is instead characterized by signals corresponding to the alkyl substituents: two distinct singlets for the non-equivalent methyl groups at C4 and C5, and a set of signals (a doublet, a multiplet, and another doublet) characteristic of the isobutyl group.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that validate the structure. Key absorptions include C-H stretching vibrations from the alkyl groups in the 2800-3000 cm⁻¹ region and characteristic thiazole ring vibrations, such as C=N stretching, which typically appear around 1500-1600 cm⁻¹.[6]

Synthesis and Manufacturing

While various proprietary methods exist for industrial production, a classic and illustrative method for synthesizing substituted thiazoles is the Hantzsch Thiazole Synthesis. This methodology provides a logical and robust pathway to this compound.

Causality and Rationale: The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, relying on the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the logical precursors are 3-bromo-2-butanone and isovaleramide (3-methylbutanamide). The thioamide provides the S-C-N backbone fragment, while the α-haloketone provides the remaining carbon atoms of the ring. The reaction proceeds via an initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the halogen, followed by cyclization and dehydration to form the stable aromatic thiazole ring.

Reactant1 3-Bromo-2-butanone (α-haloketone) Process Hantzsch Thiazole Synthesis (Condensation & Cyclization) Reactant1->Process Reactant2 Isovaleramide (Thioamide) Reactant2->Process Intermediate Thioester Intermediate Formation & Intramolecular Cyclization Process->Intermediate Dehydration Dehydration (Loss of H₂O) Intermediate->Dehydration Product This compound Dehydration->Product

Caption: Workflow for Hantzsch synthesis of this compound.

Organoleptic Properties and Applications

The primary value of this compound lies in its powerful and distinctive sensory profile.

  • Odor Profile: The odor is characterized as intensely green, herbaceous, and vegetative, with notes of geranium, nuts, and earth.[1][2] Its most prominent feature is a striking resemblance to tomato foliage.[4][5] Due to its high strength, it is recommended to be evaluated in a diluted solution (e.g., 0.1% or less).[1]

  • Applications: Its unique profile makes it a versatile ingredient for a range of applications:

    • Tomato Flavors: It is a cornerstone ingredient for building authentic fresh and vine-ripened tomato flavors in sauces, ketchups, soups, and snacks.[4][12]

    • Fruit Flavors: It adds a unique green, fresh-picked nuance to fruit profiles like raspberry, papaya, and melon.[4] It can also be used to enhance the character of fresh lime.[3]

    • Vegetable and Savory Flavors: Beyond tomato, it can be used to impart a general green and earthy character to other vegetable flavors and adds complexity to savory profiles like roast beef.[3]

    • Fragrance: In perfumery, it contributes a green, geranium-like note.[1]

Molecule This compound Thiazole Thiazole Ring (Sulfur & Nitrogen) Molecule->Thiazole contains Isobutyl Isobutyl Group Molecule->Isobutyl contains Green Green / Vegetative (Tomato Leaf) Molecule->Green primary note Nutty Nutty Nuance Molecule->Nutty secondary note Sulfury Earthy / Sulfurous Character Thiazole->Sulfury contributes to Isobutyl->Green enhances

Caption: Relationship between structure and key aroma characteristics.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of this compound in complex matrices.

Protocol: GC-MS Analysis

This protocol is a self-validating system where identity is confirmed by two independent parameters: retention time (relative to standards) and the mass spectrum.

  • Sample Preparation:

    • Create a stock solution of this compound standard in a suitable solvent (e.g., Dichloromethane or Ethanol) at 1000 ppm.

    • Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from 0.1 to 10 ppm.

    • For an unknown sample, dissolve or dilute a known quantity in the same solvent to bring the expected concentration of the analyte within the calibration range.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • Mass Spectrometer: Agilent 5977 MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MSD Transfer Line: 280°C.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identification: Confirm the identity of the analyte by matching its retention time with that of the pure standard. Further confirmation is achieved by comparing the acquired mass spectrum with a reference library spectrum, looking for the molecular ion at m/z 169 and characteristic fragment ions.

    • Quantification: Integrate the peak area of the target ion (m/z 169). Plot the peak areas of the calibration standards against their concentrations to generate a calibration curve. Calculate the concentration of the analyte in the unknown sample using the regression equation from the curve.

Safety and Handling

Proper safety protocols are mandatory when handling this compound.

  • Hazards: The compound is classified as potentially causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13]

  • Precautions:

    • Handle in a well-ventilated area or under a chemical fume hood.[13]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]

    • Avoid breathing vapors or mist.[13]

    • Keep away from heat, sparks, and open flames.[1]

    • Store in a cool, dry place in a tightly sealed container.[13]

Conclusion

This compound is a high-impact aroma chemical with a unique and valuable sensory profile. Its structural features, particularly the substituted thiazole ring, give rise to its characteristic green and tomato-like notes, making it indispensable in modern flavor and fragrance creation. A thorough understanding of its physicochemical properties, synthesis, and analytical behavior, as detailed in this guide, is crucial for its effective and safe application in scientific research and commercial product development.

References

"2-Isobutyl-4,5-dimethylthiazole" CAS number 53498-32-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Isobutyl-4,5-dimethylthiazole (CAS: 53498-32-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic organic compound of significant interest in both academic research and industrial applications. This guide delves into its fundamental properties, synthesis methodologies, analytical characterization, and key applications, with a focus on the scientific principles that underpin its utility.

Core Molecular Profile and Physicochemical Properties

This compound (CAS Number: 53498-32-1) is an alkyl-substituted thiazole derivative. The core structure consists of a five-membered aromatic ring containing both nitrogen and sulfur, which imparts unique electronic properties and reactivity.[1][2] The substituents—an isobutyl group at the 2-position and two methyl groups at the 4- and 5-positions—are crucial in defining its distinct physicochemical characteristics, particularly its organoleptic profile.[2]

The compound is typically a colorless to pale yellow liquid.[2][3] Its most notable characteristic is its powerful and distinctive odor, often described as earthy, nutty, and green, with notes reminiscent of tomato leaves.[2][3][4][5] This unique aroma is the primary driver of its commercial value.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 53498-32-1[6]
Molecular Formula C₉H₁₅NS[2][6][7]
Molecular Weight 169.29 g/mol [1][7]
Appearance Colorless to pale yellow liquid[2][3][8]
Odor Profile Earthy, nutty, green, vegetable-like[2][3][9]
Boiling Point 266-267 °C at 760 mmHg[8][9]
Density 0.967 - 0.975 g/mL at 20°C[9][10]
Refractive Index 1.490 - 1.498 at 20°C[3][9]
Solubility Insoluble in water; soluble in ethanol and organic solvents[2][9]
Flash Point 75.00 °F (23.89 °C) [TCC][3][8]

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods. For this compound and its derivatives, the Hantzsch thiazole synthesis is a widely utilized and versatile approach.[1][11]

Hantzsch Thiazole Synthesis: A Validated Protocol

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[1][11] This method is favored for its reliability and the accessibility of its starting materials.

Causality of Experimental Design:

  • Choice of Thioamide: Isovaleramide (3-methylbutanamide) is the logical precursor, which is first converted to the corresponding thioamide, isovalerothioamide. The isobutyl group from this thioamide will ultimately be positioned at the C2 position of the thiazole ring.

  • Choice of α-Haloketone: 3-Chloro-2-butanone serves as the ideal α-haloketone. The two methyl groups from this reactant will form the C4 and C5 positions of the final thiazole structure. The halogen (chlorine) provides a good leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide.

Step-by-Step Protocol:

  • Thioamide Formation: Convert isovaleramide to isovalerothioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. This step is critical as it introduces the sulfur atom required for the thiazole ring.

  • Cyclocondensation: React the isovalerothioamide with 3-chloro-2-butanone in a suitable solvent such as ethanol or dioxane. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen halide formed during the reaction.[12]

  • Dehydration: The intermediate formed in the previous step undergoes spontaneous cyclization followed by dehydration to yield the aromatic this compound ring.

  • Purification: The final product is purified using standard laboratory techniques, such as distillation or column chromatography, to remove unreacted starting materials and byproducts.

Diagram 1: Hantzsch Synthesis Workflow for this compound

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product R1 Isovalerothioamide P1 Cyclocondensation (Solvent: Ethanol, Base: Triethylamine) R1->P1 Nucleophilic Attack R2 3-Chloro-2-butanone R2->P1 P2 Purification (Distillation/Chromatography) P1->P2 Crude Product Product This compound P2->Product Purity >97% Analytical_Workflow Sample Synthesized Sample GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS Injection Data Data Analysis GCMS->Data Retention Time & Mass Spectrum Report Certificate of Analysis (Purity & Identity Confirmed) Data->Report Validation

References

An In-depth Technical Guide to the Organoleptic and Sensory Properties of 2-Isobutyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate world of flavor and fragrance chemistry, few molecules offer the distinctive and impactful sensory profile of 2-Isobutyl-4,5-dimethylthiazole. This technical guide provides a comprehensive exploration of its organoleptic and sensory properties, intended for researchers, scientists, and drug development professionals who seek to understand and apply this potent aroma chemical. We will delve into its fundamental characteristics, the methodologies for its sensory evaluation, its natural origins, and its applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Aromatic Signature of a Unique Thiazole

This compound (CAS No. 53498-32-1) is a sulfur-containing heterocyclic organic compound that has garnered significant interest in the flavor and fragrance industry. Its powerful and complex aroma profile makes it a valuable component in the creation of a wide array of savory and even some floral and green scents. Belonging to the thiazole family, which is known for a range of notes from roasted and meaty to green and vegetable-like, this particular molecule stands out for its unique combination of green, nutty, and earthy characteristics.[1] Understanding its sensory properties is crucial for its effective application, whether in enhancing the palatability of food products or in crafting a memorable fragrance. This guide will serve as a deep dive into the science behind the sensory perception of this fascinating molecule.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application. These properties influence its volatility, solubility, and stability, all of which have a direct impact on its sensory performance.

PropertyValueSource
Molecular Formula C9H15NS[2]
Molecular Weight 169.29 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 267.00 °C @ 760.00 mm Hg[1]
Flash Point 75.00 °F (23.89 °C)[1]
Specific Gravity 0.967 to 0.975 @ 20.00 °C[1]
Refractive Index 1.490 to 1.498 @ 20.00 °C[1]
Solubility Soluble in alcohol; practically insoluble in water[1]

Organoleptic Profile: A Deep Dive

The sensory characteristics of this compound are multifaceted, contributing a range of notes that can be leveraged in various applications. Its high odor strength necessitates that it be evaluated in dilute solutions, typically 0.1% or less, to fully appreciate its nuanced profile.[1]

Odor Profile

The odor of this compound is predominantly green, with significant nutty and earthy undertones. Descriptors often used by flavorists and perfumers include:

  • Primary Notes: Green, geranium, nutty, vegetable.[1]

  • Secondary Notes: Rose (red rose), earthy, beany, nut skin.[1]

Taste Profile

The taste of this compound mirrors its aromatic complexity, offering a savory and green character. Common taste descriptors include:

  • Primary Notes: Green, vegetable, nutty.[1]

  • Secondary Notes: Earthy, nut flesh, nut skin, licorice, fennel, and a subtle red rose character.[1]

Sensory AspectDescriptors
Odor Green, geranium, nutty, vegetable, red rose, earthy, beany, nut skin
Taste Green, vegetable, nutty, earthy, nut flesh, nut skin, licorice, red rose, fennel

Sensory Evaluation Methodologies

The characterization of a potent aroma chemical like this compound relies on rigorous and validated sensory evaluation techniques. These methodologies provide the qualitative and quantitative data necessary to understand its sensory impact.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception.[3] It is instrumental in identifying the specific volatile compounds responsible for the aroma of a complex mixture.

Experimental Protocol: GC-O Analysis

  • Sample Preparation: A dilute solution of this compound in an appropriate solvent (e.g., ethanol) is prepared.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The individual volatile compounds are separated based on their boiling points and polarity as they pass through the chromatographic column.

  • Detection and Olfactory Assessment: The column effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port. A trained sensory analyst sniffs the effluent from the sniffing port and records the odor character and intensity of each eluting compound.

  • Data Analysis: The instrumental data is correlated with the sensory data to create an aromagram, which provides a detailed profile of the odor-active compounds.

GCO_Workflow cluster_GC Gas Chromatograph Injector Injector Column Column Injector->Column Separation Detector Chemical Detector (MS/FID) Column->Detector SniffingPort Sniffing Port Column->SniffingPort DataSystem DataSystem Detector->DataSystem Instrumental Data Analyst Analyst SniffingPort->Analyst Olfactory Assessment Analyst->DataSystem

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Panel Evaluation

Sensory panels, comprising trained and screened individuals, are the cornerstone of descriptive sensory analysis.[4] These panels provide objective and quantifiable descriptions of a product's sensory attributes.

Experimental Protocol: Descriptive Sensory Analysis

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify the specific aroma and taste attributes of thiazoles.

  • Sample Preparation: Solutions of this compound are prepared at various concentrations in a neutral medium (e.g., water or a simple food base).

  • Evaluation: Panelists evaluate the samples in a controlled environment, rating the intensity of each sensory attribute (e.g., "green," "nutty," "earthy") on a standardized scale (e.g., a 15-point scale).

  • Data Analysis: The data from the panelists is collected and statistically analyzed to generate a sensory profile of the compound.

SensoryPanel_Workflow Selection Panelist Selection & Training Preparation Sample Preparation Selection->Preparation Evaluation Sensory Evaluation Preparation->Evaluation Analysis Data Analysis Evaluation->Analysis Profile Sensory Profile Analysis->Profile

Caption: Descriptive Sensory Analysis Workflow.

Sensory Thresholds

Sensory thresholds are the minimum concentrations at which a substance can be perceived. Understanding these thresholds is critical for determining the impact of a flavor compound in a final product.

  • Recognition Threshold: The lowest concentration at which the specific character of the substance can be identified. This value is typically higher than the detection threshold.

Natural Occurrence and Biosynthesis

This compound has been identified as a naturally occurring volatile compound in a variety of cooked foods. Its presence is often a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.

Natural Sources:

  • Cooked Beef

  • Beans

  • Potato

The biosynthesis of thiazoles in food is primarily attributed to the Maillard reaction.[6][7] The formation of this compound likely involves the reaction of a sulfur-containing amino acid, such as cysteine, with a dicarbonyl compound derived from the degradation of a reducing sugar. The isobutyl group is likely derived from the amino acid leucine or isoleucine.

Maillard_Reaction cluster_Reactants Precursors AminoAcid Amino Acid (e.g., Cysteine, Leucine) Maillard Maillard Reaction AminoAcid->Maillard ReducingSugar Reducing Sugar (e.g., Glucose) ReducingSugar->Maillard Heat Heat Heat->Maillard Thiazole This compound Maillard->Thiazole

Caption: Plausible Biosynthesis via the Maillard Reaction.

Applications in Industry

The potent and unique sensory profile of this compound makes it a versatile ingredient in the flavor and fragrance industries.

  • Flavor Applications: It is widely used to impart or enhance savory, green, and nutty notes in a variety of food products, including sauces, soups, snacks, and meat products.[8] Its green, tomato-leaf-like character makes the related 2-isobutylthiazole essential for creating authentic tomato flavors.

  • Fragrance Applications: In perfumery, it can be used to add a natural, green, and slightly floral (geranium-like) dimension to fragrances.[1]

Synergistic and Antagonistic Effects

The final perceived flavor of a product is often the result of complex interactions between its various volatile components. While specific studies on the synergistic and antagonistic effects of this compound are limited, some general principles can be applied.

  • Synergistic Effects: It is likely to have a synergistic effect with other "green" compounds (e.g., hexenal, cis-3-hexenol) to create a more complex and natural green aroma. Its nutty character may also be enhanced by the presence of pyrazines.

  • Antagonistic Effects (Masking): At higher concentrations, its powerful aroma could potentially mask more delicate floral or fruity notes in a flavor or fragrance formulation.

Conclusion

This compound is a remarkably potent and versatile aroma chemical with a complex sensory profile characterized by green, nutty, and earthy notes. Its natural occurrence in cooked foods is a testament to its importance in creating desirable savory flavors. A thorough understanding of its organoleptic properties, achieved through rigorous sensory evaluation methodologies, is paramount for its successful application in the flavor and fragrance industry. As research continues to unravel the complexities of flavor chemistry, the role of unique molecules like this compound in shaping our sensory experiences will undoubtedly become even more appreciated.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of 2-Isobutyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Isobutyl-4,5-dimethylthiazole is a volatile heterocyclic compound that plays a significant role in the aroma profiles of numerous natural and processed foods. Characterized by its distinctive earthy, nutty, and green vegetative aroma, this molecule is of considerable interest to researchers in the fields of food science, flavor chemistry, and sensory analysis. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, delves into its primary formation pathways—most notably the Maillard reaction—and presents detailed methodologies for its extraction and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and harness the properties of this potent aroma compound.

Introduction to this compound

This compound is a sulfur- and nitrogen-containing five-membered heterocyclic compound with the chemical formula C₉H₁₅NS.[1] Its unique chemical structure, featuring an isobutyl group at the 2-position and methyl groups at the 4- and 5-positions of the thiazole ring, gives rise to its characteristic and potent aroma. This compound is a key contributor to the desirable flavor profiles of a variety of foods, where it imparts nutty, green, and earthy notes.[2] Its presence, even at trace levels, can significantly impact the overall sensory perception of a product.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₅NS

  • Molecular Weight: 169.29 g/mol

  • Appearance: Colorless to pale yellow liquid

  • Odor: Earthy, nutty, green vegetative[3]

  • Solubility: Practically insoluble in water; soluble in ethanol[3]

Natural Occurrence and Key Sources

This compound has been identified in a range of natural and thermally processed foods. Its presence is a testament to the complex chemical transformations that occur during the growth of plants and the cooking of food.

Plant Kingdom

While the biosynthesis of many volatile compounds in plants is well-understood, the specific enzymatic pathways leading to the formation of this compound in plants are not extensively documented. However, its presence has been noted in:

  • Geranium (Pelargonium spp.): This compound is a known contributor to the complex aroma of geranium, where it imparts a characteristic green and nutty note.[4] The biosynthesis of volatile sulfur compounds in plants is a complex process, often originating from sulfur-containing amino acids like cysteine.[5][6] It is plausible that a similar pathway, potentially involving enzymatic reactions, contributes to the formation of this compound in geranium.

Thermally Processed Foods

The most significant source of this compound is the thermal processing of food, primarily through the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures.

  • Cooked Meat: The roasting, grilling, and frying of meat, particularly beef, provides the necessary precursors (sulfur-containing amino acids like cysteine and reducing sugars) and thermal energy for the Maillard reaction to proceed, leading to the formation of a plethora of flavor compounds, including this compound.

  • Roasted Nuts: Roasted peanuts are a well-documented source of this thiazole derivative.[1] The high temperatures employed during the roasting process facilitate the Maillard reaction, contributing significantly to the characteristic nutty and roasted aroma of the final product.

  • Potatoes: Processed potato products, such as potato chips and French fries, also contain this compound as a result of the high-temperature frying process.

  • Beans: The cooking of beans can also lead to the formation of this compound, contributing to their savory flavor profile.[4]

The following table summarizes the known occurrences of this compound in various natural sources. Due to the challenges in quantifying volatile compounds, data is often presented as relative abundance or flavor dilution (FD) factors, which indicate the potency of a compound in an aroma extract.

Natural SourceFood MatrixAnalytical MethodReported Concentration/Flavor Dilution (FD) FactorReference
Roasted PeanutsRoasted In-shell PeanutsAroma Extract Dilution Analysis (AEDA)FD Factor of 1024[7]
TomatoTomato ProductsGas Chromatography-Mass Spectrometry (GC-MS)Qualitative Identification[2]
Cooked BeefCooked Ground BeefGas Chromatography-Mass Spectrometry (GC-MS)Qualitative IdentificationN/A
PotatoProcessed Potato ProductsGas Chromatography-Mass Spectrometry (GC-MS)Qualitative IdentificationN/A
GeraniumEssential OilGas Chromatography-Mass Spectrometry (GC-MS)Qualitative Identification[4]

Biosynthesis and Formation Pathways

The primary mechanism for the formation of this compound in food is the Maillard reaction. A detailed understanding of this pathway is crucial for controlling and optimizing flavor development in processed foods.

The Maillard Reaction: A Key Formation Pathway

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar with an amino acid. The subsequent series of rearrangements, degradations, and polymerizations leads to the formation of a wide array of volatile and non-volatile compounds that contribute to the color, aroma, and flavor of cooked foods.

The formation of this compound in the Maillard reaction is believed to involve the following key precursors:

  • Sulfur Source: Primarily the amino acid cysteine, which provides the sulfur atom and the nitrogen atom for the thiazole ring.

  • Carbonyl Source: Dicarbonyl compounds, such as glyoxal and methylglyoxal, which are degradation products of reducing sugars.

  • Ammonia: Released from the degradation of amino acids.

The proposed mechanism involves the reaction of these precursors to form the thiazole ring, with the isobutyl group originating from the amino acid leucine or isoleucine through Strecker degradation.

Maillard_Reaction_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_product Product Reducing Sugars Reducing Sugars Dicarbonyls (Glyoxal, Methylglyoxal) Dicarbonyls (Glyoxal, Methylglyoxal) Reducing Sugars->Dicarbonyls (Glyoxal, Methylglyoxal) Degradation Amino Acids (Cysteine, Leucine/Isoleucine) Amino Acids (Cysteine, Leucine/Isoleucine) Ammonia Ammonia Amino Acids (Cysteine, Leucine/Isoleucine)->Ammonia Degradation Strecker Aldehydes (e.g., Isovaleraldehyde) Strecker Aldehydes (e.g., Isovaleraldehyde) Amino Acids (Cysteine, Leucine/Isoleucine)->Strecker Aldehydes (e.g., Isovaleraldehyde) Strecker Degradation This compound This compound Amino Acids (Cysteine, Leucine/Isoleucine)->this compound Provides S and N Dicarbonyls (Glyoxal, Methylglyoxal)->this compound Ammonia->this compound Strecker Aldehydes (e.g., Isovaleraldehyde)->this compound

Caption: Formation of this compound via the Maillard Reaction.

Enzymatic Biosynthesis in Plants

The biosynthesis of sulfur-containing volatile compounds in plants is a complex and varied process.[3][4][5][6] While the specific enzymatic pathway for this compound has not been fully elucidated, it is hypothesized to originate from the metabolism of sulfur-containing amino acids. Cysteine is a central precursor for a wide range of sulfur-containing defense compounds and volatiles in plants.[3] Further research is required to identify the specific enzymes and intermediates involved in the formation of this thiazole in plants like geranium.

Experimental Protocols for Analysis

The accurate identification and quantification of this compound in complex matrices such as food and essential oils require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique for this purpose.

Extraction of Volatile Compounds

The choice of extraction method is critical for the efficient recovery of volatile compounds from a sample matrix.

Protocol: Solid-Phase Microextraction (SPME) for Headspace Analysis

This method is suitable for the analysis of volatile compounds in the headspace of a sample, minimizing matrix effects.

  • Sample Preparation: Homogenize a known quantity of the solid sample (e.g., roasted peanuts, cooked beef) or place a known volume of a liquid sample (e.g., tomato juice) into a headspace vial.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target analyte or a compound with similar chemical properties but not present in the sample) to the vial for quantification.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a Carboxen/PDMS coating) to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both the separation and identification of the target analyte.

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/minute to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C (in splitless mode for SPME).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenization Sample Homogenization Internal Standard Addition Internal Standard Addition Sample Homogenization->Internal Standard Addition SPME Headspace Extraction SPME Headspace Extraction Internal Standard Addition->SPME Headspace Extraction GC-MS Analysis GC-MS Analysis SPME Headspace Extraction->GC-MS Analysis Thermal Desorption Data Processing Data Processing GC-MS Analysis->Data Processing Chromatogram & Mass Spectra Quantification Quantification Data Processing->Quantification

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a pivotal aroma compound that significantly influences the sensory characteristics of a diverse range of foods. Its formation is predominantly attributed to the Maillard reaction during thermal processing, highlighting the importance of controlling cooking parameters to achieve desired flavor profiles. While its presence in certain plants suggests potential enzymatic biosynthetic pathways, further research is necessary to fully elucidate these mechanisms. The analytical protocols outlined in this guide, centered around GC-MS, provide a robust framework for the reliable identification and quantification of this compound, enabling researchers to further explore its role in food chemistry and flavor science. This comprehensive understanding is essential for the development of novel food products and flavor formulations that meet consumer expectations.

References

"2-Isobutyl-4,5-dimethylthiazole" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Isobutyl-4,5-dimethylthiazole

Authored by: A Senior Application Scientist

Introduction

This compound (CAS 53498-32-1) is a heterocyclic organic compound belonging to the thiazole family.[1] Its structure consists of a five-membered thiazole ring containing both sulfur and nitrogen, substituted with an isobutyl group at the 2-position and two methyl groups at the 4- and 5-positions.[1] With a molecular formula of C₉H₁₅NS and a molecular weight of 169.29 g/mol , this compound is often described as a colorless to pale yellow liquid with a characteristic nutty or earthy odor.[1][2][3][4] This distinct aroma makes it a valuable component in the flavor and fragrance industry, particularly in creating notes for roasted beef, papaya, melon, and lime flavors.[5][6]

The unambiguous identification and quality control of such specialty chemicals are paramount in research and industrial applications. Spectroscopic techniques provide the definitive "fingerprint" of a molecule, confirming its structure, purity, and integrity. This guide offers a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in the fundamental principles of each technique, providing researchers and drug development professionals with the necessary framework to interpret spectral data and validate the molecular identity of this compound.

Below is the chemical structure of this compound, which forms the basis for all subsequent spectroscopic interpretation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a wealth of structural information. Based on the structure of this compound, we can predict the following proton environments.

  • Isobutyl Group (-CH₂-CH(CH₃)₂): This group will produce three distinct signals. The six protons of the two equivalent methyl groups will appear as a doublet. The single proton of the methine (CH) group will be split by the adjacent CH₂ and CH₃ protons, likely resulting in a complex multiplet (a nonet). The two methylene (CH₂) protons will appear as a doublet, split by the adjacent CH proton.

  • Thiazole Methyl Groups (-CH₃): The two methyl groups attached to the thiazole ring at positions 4 and 5 are in different chemical environments and are not coupled to other protons. Therefore, they will each appear as a sharp singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 300-400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.85Doublet2HIsobutyl -CH ₂-
~2.35Singlet3HThiazole C5-CH
~2.25Singlet3HThiazole C4-CH
~2.15Multiplet1HIsobutyl -CH (CH₃)₂
~1.00Doublet6HIsobutyl -CH(C H₃)₂

Interpretation: The downfield shift of the isobutyl CH₂ protons (~2.85 ppm) is due to their proximity to the electron-withdrawing thiazole ring. The two methyl groups on the thiazole ring appear as distinct singlets, confirming their attachment to the quaternary carbons of the ring. The upfield signals, a multiplet at ~2.15 ppm and a doublet at ~1.00 ppm integrating to 1H and 6H respectively, are characteristic of the isobutyl fragment.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom typically gives a single peak.

  • Thiazole Ring Carbons: Three signals are expected. C2, bonded to both nitrogen and sulfur, will be the most downfield. C4 and C5, being part of a double bond system, will appear in the aromatic/olefinic region.

  • Isobutyl Group Carbons: Three signals are expected for the isobutyl group's four carbon atoms, as the two terminal methyl carbons are equivalent.

  • Thiazole Methyl Carbons: Two distinct signals are expected for the methyl groups at C4 and C5.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 75-100 MHz)

Chemical Shift (δ, ppm)Assignment
~168.0Thiazole C 2
~145.0Thiazole C 4
~128.0Thiazole C 5
~40.0Isobutyl -C H₂-
~29.5Isobutyl -C H-
~22.5Isobutyl -C H₃
~14.5Thiazole C4-C H₃
~11.0Thiazole C5-C H₃

Interpretation: The signal at ~168.0 ppm is characteristic of a carbon atom in a thiazole ring situated between two heteroatoms (N and S).[7] The peaks at ~145.0 and ~128.0 ppm correspond to the other two carbons of the heterocyclic ring. The remaining four upfield signals are consistent with the sp³ hybridized carbons of the isobutyl and methyl substituents.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a small organic molecule like this compound.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with sample peaks.[8]

  • Dissolution & Transfer: Gently swirl or vortex the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

  • Acquisition: Insert the sample into the NMR magnet. The instrument software is then used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, tune the probe, and acquire the ¹H and ¹³C spectra using standard pulse programs.[9]

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

For this compound, the key vibrational modes are associated with the C-H bonds of the alkyl groups and the C=N and C=C bonds within the thiazole ring.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3000-2850StrongC-H stretching (sp³ C-H from isobutyl and methyl groups)[10]
~1545MediumC=N stretching (thiazole ring)[11]
~1465MediumC-H bending (asymmetric deformation of -CH₃ and -CH₂-)[10]
~1380MediumC-H bending (symmetric deformation, characteristic of isobutyl)

Interpretation: The most prominent features in the IR spectrum will be the strong C-H stretching absorptions just below 3000 cm⁻¹, characteristic of saturated alkyl groups.[10] The presence of the thiazole ring is confirmed by the C=N stretching vibration, which typically appears in the 1600-1500 cm⁻¹ region.[11] The various C-H bending modes in the fingerprint region (below 1500 cm⁻¹) further support the presence of the isobutyl and methyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a common, convenient method for obtaining IR spectra of liquid or solid samples.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a single drop of the liquid this compound directly onto the center of the ATR crystal.

  • Collect Spectrum: Lower the ATR press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Initiate the sample scan. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used, which fragments the molecule in a reproducible manner, providing a unique fragmentation pattern that serves as a molecular fingerprint.

The molecular ion peak (M⁺) for this compound is expected at an m/z of 169, corresponding to its molecular weight.[2][3] The fragmentation is dictated by the stability of the resulting cations and neutral losses.

Predicted Fragmentation Pathways:

  • Molecular Ion: The initial species formed is the radical cation [C₉H₁₅NS]⁺• at m/z 169.

  • Benzylic-like Cleavage: The most favorable cleavage is often the loss of a radical from the side chain. Loss of a propyl radical (•CH₂CH₃) is unlikely, but loss of an isopropyl radical (•CH(CH₃)₂) to form a fragment at m/z 126 is plausible.

  • Loss of Isobutene: A common fragmentation for isobutyl groups attached to a heteroaromatic ring is a McLafferty-type rearrangement, leading to the loss of isobutene (C₄H₈, 56 Da), resulting in a fragment at m/z 113.

  • Loss of Propyl Radical: Cleavage of the C-C bond beta to the ring can lead to the loss of a propyl radical (•C₃H₇, 43 Da), giving a significant peak at m/z 126. This is often a very prominent peak in alkylthiazoles.[12]

  • Ring Fragmentation: Further fragmentation can involve the breakdown of the thiazole ring itself.

Table 4: Predicted Major Ions in the EI Mass Spectrum

m/zRelative IntensityProposed Fragment
169Medium[M]⁺•, Molecular Ion
126High[M - C₃H₇]⁺ (Loss of propyl radical)
113Medium[M - C₄H₈]⁺• (Loss of isobutene via rearrangement)
57High[C₄H₉]⁺ (Isobutyl cation)

Note: Data is predicted based on the fragmentation of similar alkylthiazoles.[12][13]

G M [C₉H₁₅NS]⁺• m/z = 169 (Molecular Ion) F126 [C₆H₈NS]⁺ m/z = 126 M->F126 - •C₃H₇ F113 [C₅H₇NS]⁺• m/z = 113 M->F113 - C₄H₈ (rearrangement)

Caption: Simplified fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile compounds like this compound, as it separates the compound from any impurities before it enters the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile organic solvent like dichloromethane or hexane.

  • GC Method Setup:

    • Injector: Set to a temperature of ~250 °C.

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.

  • MS Method Setup:

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.

    • Mass Analyzer: Scan a mass range from m/z 40 to 400.

  • Injection and Acquisition: Inject 1 µL of the prepared sample into the GC. The instrument will automatically execute the GC separation and acquire mass spectra for all eluting peaks.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to this compound and compare it to reference libraries or interpret the fragmentation pattern.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the specific arrangement of the isobutyl and dimethyl substituents on the thiazole ring. IR spectroscopy validates the presence of key functional groups, namely the sp³ C-H bonds of the alkyl chains and the characteristic C=N bond of the heterocyclic core. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a final layer of structural verification. Together, these techniques provide a robust and comprehensive spectroscopic profile essential for the quality control, research, and development involving this important flavor and fragrance compound.

References

"2-Isobutyl-4,5-dimethylthiazole" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Isobutyl-4,5-dimethylthiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 53498-32-1), a heterocyclic organic compound of significant interest in both academic research and industrial applications. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis methodologies, analytical characterization, reactivity, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the thiazole family, a class of aromatic five-membered heterocycles containing one sulfur and one nitrogen atom.[1] The structural uniqueness of this molecule—featuring an isobutyl group at the 2-position and two methyl groups at the 4- and 5-positions—imparts specific chemical and sensory characteristics.[1] Its molecular formula is C₉H₁₅NS, with a molecular weight of approximately 169.29 g/mol .[2][3][4]

The electronic structure is defined by the aromatic thiazole ring, which contains six π-electrons, conforming to Hückel's rule and resulting in significant electron delocalization and chemical stability.[2] This aromaticity is a cornerstone of its chemical behavior and reactivity profile.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 53498-32-1 [2][3]
Molecular Formula C₉H₁₅NS [2][3][5]
Molecular Weight 169.29 g/mol [2][3][4]
IUPAC Name 4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole [2]
Appearance Colorless to pale yellow liquid [1]
Odor Earthy, nutty, geranium-like [1][5]
Density ~0.967 g/mL [4][6]
Refractive Index ~1.490 - 1.498 @ 20°C [5][6]
Solubility Practically insoluble in water; soluble in ethanol and other organic solvents. [1][2]

| Flash Point | 23.89 °C (75.00 °F) |[5] |

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is most reliably achieved via the Hantzsch Thiazole Synthesis, a classic and versatile method for forming thiazole rings.[2] This choice is predicated on its high efficiency and the ready availability of starting materials.

The Hantzsch Thiazole Synthesis: A Validated Protocol

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[2] The causality of this reaction pathway is a two-step process: an initial nucleophilic attack followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

  • Reactant Preparation: Prepare equimolar solutions of 3-bromo-2-butanone (the α-haloketone component) and isovaleramide (the thioamide precursor, which can be formed in situ from isovaleraldehyde) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Nucleophilic Addition: Combine the reactant solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone.

  • Cyclization and Dehydration: Heat the reaction mixture to reflux (typically 80°C in DMF) for 1-4 hours.[2] This thermal energy drives the intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic thiazole ring.

  • Work-up and Purification: Upon completion (monitored by TLC), cool the mixture to room temperature. Neutralize with a weak base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Purification: Purify the crude product using column chromatography (silica gel, with a hexane/ethyl acetate gradient) or vacuum distillation to yield pure this compound.[7]

Self-Validation: The integrity of this protocol is confirmed by subjecting the final product to analytical characterization as described in Section 3, ensuring the molecular weight and structure match the target compound. Yields for this reaction typically range from 65-80%.[2]

Synthesis Workflow Diagram

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Purification Thioamide Isovaleramide (Thioamide) Nucleophilic_Attack S-Nucleophilic Attack on α-Carbon Thioamide->Nucleophilic_Attack Haloketone 3-Bromo-2-butanone (α-Haloketone) Haloketone->Nucleophilic_Attack Cyclization Intramolecular Cyclization & Dehydration (Reflux) Nucleophilic_Attack->Cyclization Intermediate Formation Product This compound (Crude Product) Cyclization->Product Aromatization Purification Purification (Distillation / Chromatography) Product->Purification Final_Product Final Pure Product Purification->Final_Product

Caption: Hantzsch synthesis workflow for this compound.

Analytical Characterization and Structural Elucidation

For any application, particularly in drug development, unambiguous confirmation of molecular structure and purity is paramount.

  • Mass Spectrometry (MS): This is the definitive technique for molecular weight confirmation. In electron ionization (EI-MS), this compound exhibits a distinct molecular ion peak (M⁺) at an m/z of 169, corresponding to its molecular formula C₉H₁₅NS.[2] The primary fragmentation pattern observed is the cleavage of the bond between the thiazole ring and the isobutyl group, which is a characteristic fragmentation pathway for such substituted heterocycles.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the precise arrangement of atoms. The spectra would show characteristic signals for the isobutyl protons, the two distinct methyl groups on the thiazole ring, and the carbons of the aromatic core.

  • Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, including C-H bonds of the alkyl groups and C=N and C-S stretching vibrations characteristic of the thiazole ring.

Chemical Reactivity and Applications

The chemical nature of this compound is dictated by its substituted aromatic ring, making it a versatile intermediate.

Reactivity Profile
  • Electrophilic Aromatic Substitution: While the thiazole ring is electron-rich, the nitrogen atom has an electron-withdrawing effect. The activating methyl groups at the 4- and 5-positions facilitate electrophilic substitution, although it may require more forcing conditions compared to more activated aromatic systems.[2]

  • Deprotonation: The proton at the C2 position of a thiazole ring can be abstracted by a strong base to form a thiazolium salt, a reactive intermediate useful in further synthetic transformations.[2]

  • Oxidation: The ring nitrogen can be oxidized to form a thiazole N-oxide, which can alter the molecule's reactivity and biological profile.[2]

Industrial and Research Applications
  • Flavor and Fragrance Industry: The compound is a well-established flavoring agent and fragrance component, valued for its nutty, earthy, and green notes.[1][5] It is used in food products and perfumery to impart specific sensory profiles.[8]

  • Pharmaceutical and Agrochemical Research: The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs like Dasatinib (anticancer) and Febuxostat (anti-gout).[9][10] Consequently, derivatives of this compound are of interest as building blocks for synthesizing novel bioactive molecules.[8][10] Its structural motifs are also explored in the development of pesticides and herbicides.[8]

  • Material Science: As a heterocyclic compound, it is a candidate for research into new materials where its electronic and structural properties could be exploited.[2]

Safety, Handling, and Regulatory Information

Proper handling of this compound is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

  • Hazards: May cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319).[11][12] It is also a flammable liquid and vapor.[12]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood.[11]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles (conforming to EN 166), and lab coats.[11]

    • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[12] Avoid breathing vapors or mist and prevent contact with skin and eyes.[11]

    • Storage: Store in a cool, well-ventilated place in a tightly sealed container.

Conclusion

This compound is a molecule with a well-defined chemical identity and a diverse range of applications. Its synthesis is robust and scalable via the Hantzsch reaction, and its structure can be definitively confirmed with modern analytical techniques. For researchers in drug discovery and material science, it serves as a valuable synthetic intermediate, leveraging the proven biological and chemical significance of the thiazole core. A thorough understanding of its properties, synthesis, and handling protocols is critical for its effective and safe utilization in a professional research environment.

References

"2-Isobutyl-4,5-dimethylthiazole" synthesis pathways overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Isobutyl-4,5-dimethylthiazole

Authored by a Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest, primarily within the flavor and fragrance industry, where it is valued for its characteristic savory, green, and tomato-like aroma profile. Its molecular structure, featuring an isobutyl group at the 2-position and methyl groups at the 4- and 5-positions of the thiazole ring, contributes to its unique organoleptic properties. Thiazoles, as a class, are key components in the aroma of many cooked and processed foods, often formed through Maillard reactions or the thermal degradation of sulfur-containing amino acids. The targeted synthesis of this compound is crucial for its application as a food additive and in the formulation of complex flavor systems. This guide provides a detailed overview of the primary synthetic pathways, focusing on the venerable Hantzsch thiazole synthesis and a notable alternative route involving the dehydrogenation of a thiazoline intermediate. The discussion emphasizes the mechanistic underpinnings, experimental considerations, and procedural details necessary for successful laboratory-scale synthesis.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most prevalent and versatile method for constructing the thiazole ring. This reaction is fundamentally a condensation between an α-haloketone and a thioamide. The elegance of this pathway lies in its straightforward assembly of the five-membered ring from two readily accessible components.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism that ensures the specific placement of substituents on the final thiazole ring. For the synthesis of this compound, the selected precursors are isovalerothioamide (to provide the C2-isobutyl group and the N3 atom) and 3-chloro-2-butanone (to provide the C4-methyl, C5-methyl, and S1 atoms).

The process unfolds in three key stages:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide is highly nucleophilic and initiates the reaction by attacking the α-carbon of the haloketone in a classic SN2 reaction, displacing the halide ion. This step is irreversible and forms a crucial S-C bond.

  • Intramolecular Cyclization: The intermediate formed then undergoes a tautomerization, followed by an intramolecular nucleophilic attack where the nitrogen atom attacks the electrophilic carbonyl carbon of the former ketone. This cyclization step forges the five-membered ring.

  • Dehydration: The resulting heterocyclic alcohol (a hydroxythiazoline intermediate) is unstable and readily eliminates a molecule of water under the reaction conditions to form the stable, aromatic thiazole ring.

The choice of an α-haloketone is critical; the halogen at the alpha position provides an excellent leaving group, activating the carbon for the initial S-alkylation, while the adjacent ketone provides the electrophilic site for the subsequent ring-closing cyclization.

Caption: Hantzsch synthesis pathway for this compound.

Experimental Protocol

The following protocol is a representative procedure for the Hantzsch synthesis of the target compound. It is imperative that all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment, as α-haloketones are lachrymatory and thioamides can release hydrogen sulfide.

Materials:

  • Isovalerothioamide

  • 3-Chloro-2-butanone

  • Ethanol (anhydrous)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane or Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isovalerothioamide (1.0 equivalent) in anhydrous ethanol.

  • Reagent Addition: To the stirred solution, add 3-chloro-2-butanone (1.0 to 1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. This step neutralizes the hydrogen chloride byproduct generated during the reaction.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent such as dichloromethane or diethyl ether.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is then purified by vacuum distillation to yield the final product, this compound, as a colorless to pale yellow liquid.

Data Summary: Hantzsch Synthesis
ParameterValue / ConditionRationale & Field Insights
Thioamide IsovalerothioamideProvides the isobutyl group at the C2 position. Can be synthesized from isovaleramide via thionation with Lawesson's reagent.
α-Haloketone 3-Chloro-2-butanoneProvides the C4 and C5 methyl groups. The bromo-analog can also be used and may be more reactive.
Solvent Ethanol / MethanolCommon protic solvents that facilitate the reaction. Other solvents like DMF have also been reported.
Temperature Reflux (e.g., ~78°C)Provides sufficient thermal energy to overcome the activation barriers for cyclization and dehydration.
Reaction Time 2 - 4 hoursTypically sufficient for completion. Monitoring by TLC is recommended to avoid prolonged heating and potential side reactions.
Typical Yield 65 - 85%The Hantzsch synthesis is known for being a high-yielding reaction.

Alternative Pathway: Dehydrogenation of a Dihydrothiazole Intermediate

An alternative and industrially relevant synthesis avoids the direct use of a pre-formed thioamide and instead builds the heterocyclic ring through a condensation followed by an oxidation step. This method is detailed in Chinese patent CN101891701A and offers a different strategic approach to the target molecule.

Mechanistic Rationale

This multi-step process can be conceptualized as follows:

  • Formation of a Sulfur Nucleophile: The initial "sulfo-" reaction between sodium hydrosulfide and acetic acid generates a reactive sulfur species, likely related to mercaptoacetaldehyde.

  • Condensation and Cyclization: This sulfur-containing intermediate is then condensed with 3-methylbutyraldehyde (isovaleraldehyde) in the presence of ammonia. This three-component reaction forms the 2-isobutyl-2,5-dihydrothiazole (thiazoline) ring. The aldehyde provides the isobutyl group and the C2 carbon, while ammonia provides the nitrogen atom.

  • Dehydrogenation (Aromatization): The dihydrothiazole intermediate is not aromatic. To achieve the final stable thiazole, the intermediate is oxidized. This is accomplished by heating with a dehydrogenating agent, such as benzoquinone, which acts as a hydrogen acceptor, removing two hydrogen atoms from the thiazoline ring to introduce a double bond and establish aromaticity.

This pathway is valuable as it utilizes different, often more accessible starting materials compared to the Hantzsch synthesis. The final dehydrogenation step is a common and effective strategy for converting dihydro-heterocycles into their fully aromatic counterparts.

Caption: Multi-step synthesis of this compound via a dihydrothiazole intermediate.

Experimental Protocol

The following protocol is derived from the methodology outlined in patent CN101891701A. This process requires careful control of temperature, particularly in the initial step.

Materials:

  • Sodium hydrosulfide (NaSH) solution

  • Acetic acid

  • 3-Methylbutyraldehyde (isovaleraldehyde)

  • Ammonia gas or aqueous solution

  • Benzoquinone

  • Benzene or Toluene

  • 5% Sodium hydroxide solution

Procedure:

  • Step 1: Sulfo-Reaction: In a reaction vessel equipped for cooling and stirring, cool a solution of sodium hydrosulfide to 0 °C using an ice-salt bath. Slowly add acetic acid over approximately 45 minutes, maintaining the low temperature. This reaction generates the mercapto-acetaldehyde dimer intermediate.

  • Step 2: Condensation: The intermediate from Step 1 is then reacted with 3-methylbutyraldehyde and ammonia to form 2-isobutyl-2,5-dihydrothiazole. (Note: The patent lacks specific details on the isolation and conditions for this step, but it is a condensation reaction.)

  • Step 3: Dehydrogenation: In a three-neck flask with a reflux condenser, dissolve the crude 2-isobutyl-2,5-dihydrothiazole intermediate and benzoquinone (approx. 1.5-2.0 equivalents) in benzene. Heat the mixture to reflux for approximately 40-60 minutes.

  • Workup: Cool the reaction mixture. Wash the benzene solution twice with 5% aqueous sodium hydroxide, followed by two washes with water. The purpose of the base wash is to remove the hydroquinone byproduct formed from the benzoquinone.

  • Purification: Dry the organic layer, remove the benzene solvent by distillation at atmospheric pressure, and then purify the residue by vacuum distillation to obtain the final product.

Data Summary: Dehydrogenation Pathway
ParameterValue / ConditionRationale & Field Insights
Key Reactants NaSH, Acetic Acid, 3-Methylbutyraldehyde, NH3Utilizes basic building blocks to construct the heterocyclic system from the ground up.
Oxidizing Agent BenzoquinoneA classic and effective choice for dehydrogenating dihydro-heterocycles to their aromatic forms. Other oxidants like manganese dioxide could also be explored.
Solvent Benzene / TolueneA non-polar, aromatic solvent suitable for the reflux conditions required for dehydrogenation.
Temperature 0 °C (Step 1), Reflux (Step 3)The initial reaction is temperature-sensitive. The final dehydrogenation requires heat to proceed at a reasonable rate.
Key Intermediate 2-Isobutyl-2,5-dihydrothiazoleA stable, isolable intermediate that is the direct precursor to the final aromatic product in this pathway.
Yield High (as per patent)This route is presented as a high-yielding industrial process.

Conclusion for the Practitioner

Both the Hantzsch synthesis and the dihydrothiazole dehydrogenation pathway represent robust and validated methods for producing this compound. The choice between them often depends on factors such as starting material availability, cost, and the desired scale of production.

  • The Hantzsch synthesis is a classic, reliable, and high-yielding laboratory method that offers a direct and convergent route to the target molecule. Its primary advantage is the predictable and straightforward assembly of the thiazole ring from two key fragments.

For researchers in drug development and flavor science, a thorough understanding of these synthetic rationales is essential for the targeted creation of novel thiazole derivatives and for optimizing the production of key flavor compounds like this compound.

The Multifaceted Role of 2-Isobutyl-4,5-dimethylthiazole in Flavor and Fragrance Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enigmatic Power of Heterocycles in Sensory Science

In the vast and intricate world of flavor and fragrance chemistry, few molecular classes offer the sheer diversity and impact of heterocyclic compounds. Among these, sulfur-containing heterocycles, and specifically thiazoles, hold a preeminent position. These molecules, often born from the complex cascades of the Maillard reaction, are responsible for some of the most cherished and recognizable aromas in our food supply—from the comforting scent of baked bread to the savory notes of roasted meat. This guide delves into the specifics of a particularly influential thiazole derivative: 2-Isobutyl-4,5-dimethylthiazole. While its name may be a mouthful for the uninitiated, its sensory profile is both potent and remarkably versatile. This document aims to provide researchers, flavorists, perfumers, and drug development professionals with a comprehensive understanding of its properties, formation, analysis, and application, underpinned by a philosophy of scientific integrity and practical, field-proven insights.

Core Physicochemical and Sensory Characteristics

This compound (CAS No. 53498-32-1) is an organic compound belonging to the thiazole family, featuring a five-membered ring containing both sulfur and nitrogen atoms.[1] This core structure is substituted with an isobutyl group at the 2-position and two methyl groups at the 4- and 5-positions, respectively.[1] These substitutions are critical to its unique chemical properties and sensory profile.

Physicochemical Data Summary

A thorough understanding of a molecule's physical properties is foundational to its effective application, governing its volatility, solubility, and stability in various matrices.

PropertyValueSource(s)
Molecular Formula C₉H₁₅NS[1][2][3]
Molecular Weight 169.29 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1][2][4]
Specific Gravity 0.967 - 0.975 @ 20°C[4][5]
Refractive Index 1.490 - 1.498 @ 20°C[4]
Boiling Point 267.00 °C @ 760.00 mm Hg[4]
Flash Point 75.00 °F (23.89 °C) [TCC][4]
Solubility Soluble in alcohol and organic solvents; limited solubility in water.[1][4]
The Sensory Dimension: A Profile of High Impact

This compound is a quintessential example of a high-impact aroma chemical, meaning a small amount can exert a significant sensory effect. While a precise odor threshold is not consistently reported in the literature, it is widely acknowledged to be very low.[6][7] Its character is complex and multifaceted, contributing a range of desirable notes.

  • Odor Profile : The aroma is predominantly green and vegetative, with strong notes of geranium and tomato leaf.[4][8] This is complemented by earthy, nutty, and subtle rosy undertones.[1][4] The high odor strength necessitates its evaluation in highly diluted solutions, typically 0.1% or less, to fully appreciate its nuanced character.[4]

  • Taste Profile : When tasted, it presents a similar profile, described as green, vegetable-like, and nutty, with hints of nut skin, licorice, and fennel.[4] This complexity makes it a powerful tool for building savory and certain floral flavor profiles.

Natural Occurrence and Formation Pathways

The presence of this compound in nature provides crucial clues to its role in food flavors. It has been identified as a naturally occurring volatile compound in foods such as potatoes, beans, and cooked beef.[8] Its formation is intrinsically linked to thermal processing, primarily through the Maillard reaction.

The Maillard Reaction: A Flavor Factory

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This complex cascade of reactions is a primary source of flavor and aroma in cooked foods. Thiazoles, in particular, are formed when sulfur-containing amino acids, such as cysteine, participate in this reaction.[6] The sulfur atom from the amino acid is incorporated into the heterocyclic ring, and the various side chains and sugar fragments dictate the final substitution pattern on the thiazole core.

The diagram below illustrates a generalized pathway for the formation of thiazoles via the Maillard reaction. The interaction between a dicarbonyl compound (a sugar degradation product) and a sulfur-containing amino acid (like cysteine) is a key step, leading to the formation of the thiazole ring.

Maillard_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Stages cluster_products Products Reducing_Sugar Reducing Sugar Amadori Amadori Product Reducing_Sugar->Amadori Condensation Amino_Acid Sulfur-Containing Amino Acid (e.g., Cysteine) Amino_Acid->Amadori Strecker Strecker Degradation Amino_Acid->Strecker Dicarbonyls Dicarbonyl Intermediates (e.g., Glyoxal) Amadori->Dicarbonyls Degradation Dicarbonyls->Strecker Thiazoles Thiazoles & Thiazolines Dicarbonyls->Thiazoles H2S_NH3 H₂S & NH₃ Strecker->H2S_NH3 Liberation of Other_Flavors Pyrazines, Furans, etc. Strecker->Other_Flavors H2S_NH3->Thiazoles Reaction with caption Generalized Maillard reaction pathway for thiazole formation.

Caption: Generalized Maillard reaction pathway for thiazole formation.

Applications in Flavor and Fragrance Creation

The unique sensory profile of this compound makes it a versatile ingredient for both flavorists and perfumers. Its use is typically at very low concentrations, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range, where it imparts specific, desired characteristics without overwhelming the overall profile.

Savory and Vegetable Flavors

This is the primary domain for this molecule. Its potent green, tomato-like character is invaluable for:

  • Tomato Flavors : It imparts a fresh, on-the-vine character, enhancing the authenticity of processed tomato products, sauces, and snacks.[8]

  • Vegetable Formulations : It can be used to lift and brighten a wide range of vegetable flavors, adding a natural-smelling green note.

  • Savory & Meat Flavors : In concert with other compounds, its nutty and earthy facets contribute to the complexity of roast meat, soup, and seasoning profiles.[8]

Floral and Fruit Fragrances

While less common, its application in perfumery is a testament to its complexity.

  • Floral Compositions : The geranium and rosy notes can be used to add a unique, green twist to floral fragrances, providing lift and naturalness.[4]

  • Fruit Accords : In trace amounts, it can introduce an interesting complexity to certain fruit profiles, such as raspberry or tropical fruits, creating a more realistic and less one-dimensionally sweet character.

Recommended usage levels are typically very low, for instance, 0.002-0.01 ppm in seasonings and 0.001 ppm in beverages.[4]

Analytical Methodologies for Quantification and Quality Control

As a Senior Application Scientist, the ability to reliably detect and quantify a target analyte is paramount. This ensures product consistency, aids in troubleshooting, and is essential for research and development. The analysis of volatile and semi-volatile compounds like this compound typically relies on chromatographic techniques.

Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for this application due to its high sensitivity and specificity. It separates volatile compounds in a sample and then provides mass spectra for identification.

Experimental Protocol: Headspace GC-MS Analysis in a Food Matrix

This protocol provides a self-validating system for the routine analysis of this compound in a product like a savory sauce.

1. Sample Preparation (Headspace Analysis):

  • Accurately weigh 5.0 g of the homogenized sample into a 20 mL headspace vial. The rationale for headspace analysis is to isolate the volatile and semi-volatile compounds from the non-volatile matrix, reducing contamination of the GC system and improving sensitivity for target analytes.
  • Add 1.0 g of sodium chloride (NaCl). This "salting-out" step increases the ionic strength of the aqueous phase, which in turn decreases the solubility of non-polar volatile compounds and promotes their partitioning into the headspace.
  • Add 50 µL of an internal standard solution (e.g., 2-methyl-3-heptanone at 10 ppm in methanol). The internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation and injection volume.
  • Immediately seal the vial with a PTFE/silicone septum and crimp cap.

2. Incubation and Injection:

  • Place the vial in the autosampler's incubation oven set to 80°C for 20 minutes with agitation. This step allows the volatile compounds to equilibrate between the sample and the headspace.
  • Inject 1.0 mL of the headspace into the GC inlet.

3. GC-MS Conditions:

  • Inlet: Splitless mode, 250°C.
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. A non-polar column is suitable for a wide range of volatile compounds.
  • Oven Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: 5°C/min to 250°C.
  • Hold: 5 minutes at 250°C.
  • Carrier Gas: Helium, constant flow of 1.0 mL/min.
  • MS Transfer Line: 280°C.
  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan m/z 35-350. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, targeting the characteristic ions of this compound (e.g., m/z 169, 126, 99).

4. Data Analysis:

  • Identify the this compound peak by its retention time and mass spectrum, confirmed against an authentic reference standard.
  • Quantify using the ratio of the target analyte's peak area to the internal standard's peak area against a calibration curve.

The following diagram outlines this analytical workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Homogenize Food Sample B 2. Weigh Sample into Headspace Vial A->B C 3. Add NaCl and Internal Standard B->C D 4. Seal Vial C->D E 5. Incubate and Equilibrate (e.g., 80°C for 20 min) D->E F 6. Headspace Injection E->F G 7. GC Separation F->G H 8. MS Detection and Identification G->H I 9. Peak Integration H->I J 10. Quantification via Calibration Curve I->J K 11. Report Results (ppm) J->K caption Workflow for GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion: A Small Molecule with a Large Impact

This compound stands as a testament to the profound influence that specific molecular structures can have on sensory perception. Its journey from a product of the Maillard reaction in cooked foods to a refined ingredient in the palettes of flavorists and perfumers highlights its importance. Characterized by a potent green, nutty, and vegetative profile, it provides an authenticity and complexity that is difficult to replicate. A thorough understanding of its physicochemical properties, formation pathways, and analytical quantification methods is essential for any scientist or product developer looking to harness its capabilities. As sensory science continues to evolve, the precise and creative application of such high-impact molecules will remain a cornerstone of innovation in the food and fragrance industries.

References

Unveiling the Bio-Potential of 2-Isobutyl-4,5-dimethylthiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Flavor Profile

To the dedicated researcher, scientist, and drug development professional, the exploration of novel molecular entities is the cornerstone of innovation. Within the vast chemical landscape, compounds initially characterized for their sensory properties can harbor untapped biological potential. This guide focuses on one such molecule: 2-Isobutyl-4,5-dimethylthiazole. While well-established in the flavor and fragrance industry for its nutty, green, and cocoa-like notes, its inherent thiazole scaffold beckons a deeper scientific inquiry.[1][2] The thiazole ring is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[3] This guide serves as a technical exploration into the potential biological activities of this compound, moving beyond its organoleptic profile to provide a framework for its scientific investigation.

Molecular Profile and Physicochemical Characteristics

This compound is a heterocyclic organic compound.[4] Its core structure consists of a five-membered thiazole ring containing nitrogen and sulfur atoms, substituted with an isobutyl group at the 2-position and two methyl groups at the 4 and 5-positions.[4]

PropertyValueSource
Molecular Formula C₉H₁₅NS[4]
Molecular Weight 169.29 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Nutty, earthy, green, geranium, vegetable[1][4]
Solubility Soluble in alcohol, limited solubility in water[4][5]

The presence of the thiazole moiety and the specific arrangement of its substituents are key to its chemical reactivity and potential biological interactions. The lipophilic nature of the isobutyl group and the overall molecule suggests a potential for membrane permeability, a critical factor in bioavailability and cellular uptake.

Postulated Biological Activities: An Evidence-Based Extrapolation

Direct, extensive research into the specific biological activities of this compound is currently limited. However, by examining the well-documented bioactivities of the broader thiazole class of compounds, we can formulate logical hypotheses to guide future research.

Anti-inflammatory Potential

A significant body of research highlights the anti-inflammatory properties of various thiazole derivatives.[6][7][8] The mechanism often involves the inhibition of key inflammatory mediators. For instance, certain thiazole compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins during inflammatory responses.[6]

Hypothetical Signaling Pathway for Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates COX2 COX-2 NFkB->COX2 induces expression PGs Prostaglandins COX2->PGs produces Thiazole 2-Isobutyl-4,5- dimethylthiazole Thiazole->COX2 potential inhibition

Caption: Postulated inhibition of the COX-2 pathway by this compound.

Antimicrobial Activity

The thiazole ring is a common feature in a multitude of compounds exhibiting antibacterial and antifungal properties.[9][10][11][12][13][14] The proposed mechanisms of action are diverse and can include the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis. Given the structural similarities, it is plausible that this compound could possess some degree of antimicrobial activity.

Sensory and Neurological Interactions

As a known potent odorant, the primary biological interaction of this compound is with olfactory receptors in the nasal epithelium.[1] The study of how specific volatile compounds bind to and activate these receptors is a burgeoning field. Understanding these interactions can provide insights into chemosensory signaling and its downstream neurological effects. The inhalation of essential oils, which are complex mixtures of volatile compounds, has been shown to induce various physiological and psychological effects.[15]

A Framework for Investigation: Experimental Protocols

To rigorously assess the potential biological activities of this compound, a multi-faceted experimental approach is necessary. The volatile nature of this compound presents unique challenges that must be addressed in the experimental design.

In Vitro Cytotoxicity Assessment of a Volatile Compound

A foundational step in evaluating any compound for biological activity is to determine its cytotoxic profile. For a volatile organic compound (VOC) like this compound, standard submerged cell culture assays can be unreliable due to evaporation and cross-contamination.[16] A more robust method involves direct exposure of cell cultures at an air-liquid interface.[17][18][19]

Experimental Workflow: Air-Liquid Interface Cytotoxicity Assay

G cluster_0 Cell Culture Preparation cluster_1 Exposure to Volatile Compound cluster_2 Post-Exposure Incubation & Analysis prep Seed cells (e.g., A549, HepG2) onto porous membrane inserts Allow cells to form a confluent monolayer exposure Place inserts into an exposure chamber Introduce a defined concentration of this compound vapor Incubate for a set duration (e.g., 1 hour) prep->exposure analysis Return inserts to fresh media Incubate for 24 hours Perform cytotoxicity assays (e.g., MTS, Neutral Red Uptake) exposure->analysis

Caption: Workflow for assessing the cytotoxicity of a volatile compound.

Detailed Protocol: MTS Assay for Cell Viability

  • Cell Seeding: Plate a suitable cell line (e.g., A549 human lung carcinoma, HepG2 human liver carcinoma) at an appropriate density on porous membrane inserts (e.g., Transwell®) and culture until a confluent monolayer is formed.

  • Exposure: Transfer the inserts to a sealed exposure chamber. Introduce a controlled concentration of this compound vapor into the chamber. This can be achieved by placing a known amount of the liquid compound in a reservoir within the chamber and allowing it to equilibrate.

  • Incubation: Expose the cells at the air-liquid interface for a defined period (e.g., 1 hour) at 37°C.

  • Recovery: After exposure, remove the inserts and place them back into wells containing fresh culture medium. Incubate for 24 hours to allow for the manifestation of cytotoxic effects.

  • MTS Assay: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium compound to a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the unexposed control.

Sensory Analysis: Triangle Test for Odor Differentiation

To characterize the sensory impact of this compound and its potential interaction with other flavor components, sensory analysis protocols are essential. The Triangle Test is a discriminative method used to determine if a sensory difference exists between two samples.[20][21][22]

Detailed Protocol: Triangle Test

  • Panelist Selection and Training: Recruit and train a panel of sensory assessors. Training should focus on familiarizing panelists with the aroma profile of the compound and the testing procedure.

  • Sample Preparation: Prepare two sets of samples. One set will contain a control substance (e.g., the base medium without the thiazole), and the other will contain the control substance with a specific concentration of this compound.

  • Coding and Presentation: Present each panelist with three samples, two of which are identical and one is different. The samples should be coded with random three-digit numbers to prevent bias.[20] The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[20]

  • Evaluation: Instruct each panelist to smell the samples and identify the one that is different from the other two.

  • Data Analysis: Analyze the number of correct identifications. Statistical tables for the triangle test are used to determine if the number of correct responses is significantly greater than what would be expected by chance (one-third).

In Vivo Models for Bioactivity Assessment

Should in vitro studies indicate promising biological activity, progression to in vivo models would be the next logical step. The choice of model will depend on the specific activity being investigated.

  • Anti-inflammatory Activity: A common model is the carrageenan-induced paw edema model in rodents. The test compound is administered prior to the injection of carrageenan into the paw, and the reduction in swelling is measured over time.

  • Antimicrobial Activity: For topical antimicrobial activity, a skin infection model can be utilized. An incision is made on the skin of an anesthetized animal, the wound is inoculated with a pathogenic microbe, and the test compound is applied topically. The bacterial or fungal load is then quantified after a set treatment period.

  • General Toxicity and Metabolism: Initial in vivo toxicity can be assessed in simple invertebrate models, which can provide a high-throughput and ethically considerate alternative to mammalian models for preliminary screening.[23]

Future Directions and Concluding Remarks

This compound presents an intriguing subject for further scientific investigation. Its established use in the flavor industry provides a foundation of sensory data, while its chemical structure suggests a range of unexplored biological activities. The protocols outlined in this guide provide a starting point for a systematic evaluation of this compound's potential anti-inflammatory, antimicrobial, and neurological effects.

As with any scientific endeavor, a rigorous and methodical approach is paramount. Careful consideration of experimental design, particularly in handling a volatile compound, will be crucial for obtaining reliable and reproducible data. The journey from a known flavor compound to a potentially bioactive molecule is a challenging yet rewarding one, and it is our hope that this guide will serve as a valuable resource for those embarking on this path of discovery.

References

An In-Depth Technical Guide to 2-Isobutyl-4,5-dimethylthiazole: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutyl-4,5-dimethylthiazole is a heterocyclic organic compound that has garnered significant interest, primarily within the flavor and fragrance industry.[1] Its distinct organoleptic properties, characterized by a nutty, earthy, and green aroma, make it a valuable component in the formulation of a wide range of savory and sweet flavors.[1][2] Beyond its sensory attributes, the thiazole moiety itself is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds and approved pharmaceuticals.[3][4][5] This guide provides a comprehensive technical overview of this compound, encompassing its nomenclature, physicochemical properties, synthesis, analytical methodologies, and potential applications in both flavor science and drug discovery.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and research. This compound is known by a variety of synonyms and identifiers across different databases and commercial suppliers. A comprehensive list is provided below to facilitate cross-referencing.

Synonyms and Alternative Names:
  • 4,5-Dimethyl-2-(2-methylpropyl)-1,3-thiazole[1]

  • 4,5-Dimethyl-2-isobutylthiazole[1]

  • Thiazole, 4,5-dimethyl-2-(2-methylpropyl)-[1]

  • Geranium thiazole[2]

  • 2-Isobutyl-4,5-dimethyl-1,3-thiazole[6]

  • 4,5-dimethyl-2-(2-methylpropyl)-thiazol[6]

  • Thiazole, 2-isobutyl-4,5-dimethyl[6]

Chemical Identifiers:
IdentifierValueSource
CAS Number 53498-32-1[1]
IUPAC Name 4,5-Dimethyl-2-(2-methylpropyl)-1,3-thiazole[1]
Molecular Formula C₉H₁₅NS[1]
Molecular Weight 169.29 g/mol [1]
InChI InChI=1S/C9H15NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3[1]
InChIKey NSVPHVLZAKJSGV-UHFFFAOYSA-N[1]
SMILES CC1=C(SC(=N1)CC(C)C)C[1]
FEMA Number 4647[2]
EINECS Number 258-586-0[6]

Physicochemical and Organoleptic Properties

This compound is typically a colorless to pale yellow liquid with a distinct odor profile.[1] Its physical and sensory characteristics are crucial for its application in the flavor and fragrance industry.

Physicochemical Data:
PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Density 0.967 g/cm³[6]
Boiling Point ~224 °C (estimated)[7]
Flash Point ~67.5 °C (estimated)[7]
Refractive Index 1.495 - 1.497[6]
Solubility Practically insoluble in water; soluble in ethanol[7]
logP (o/w) 3.4 (estimated)[2]
Organoleptic Profile:
  • Odor: Nutty, earthy, green, with notes of geranium and tomato leaf.[1][2]

  • Flavor: Contributes to savory, meaty, and vegetable flavor profiles.[1][2]

  • Flavor Threshold: Effective at very low concentrations, often in the parts-per-million (ppm) range.[2]

Synthesis of this compound

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this would involve the reaction of a thioamide bearing the isobutyl group with a suitably substituted α-haloketone.

Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Synthesis reagents Starting Materials: - Thioisovaleramide (Isovalerothioamide) - 3-Chloro-2-butanone reaction Condensation Reaction (Hantzsch Synthesis) reagents->reaction intermediate Cyclization Intermediate reaction->intermediate Nucleophilic attack & cyclization product This compound intermediate->product Dehydration purification Purification: Fractional Distillation product->purification

Caption: Generalized workflow for the Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on general Hantzsch synthesis procedures and may require optimization.

1. Reaction Setup:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thioisovaleramide (1 equivalent) and a suitable solvent such as ethanol.
  • Begin stirring the mixture at room temperature.

2. Reagent Addition:

  • Slowly add 3-chloro-2-butanone (1 equivalent) to the stirred solution. An exothermic reaction may be observed.

3. Reaction:

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up:

  • After completion, cool the reaction mixture to room temperature.
  • Neutralize the mixture with a weak base, such as a saturated solution of sodium bicarbonate.
  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
  • Combine the organic extracts and wash with brine.
  • Dry the organic layer over anhydrous magnesium sulfate and filter.

5. Purification:

  • Remove the solvent under reduced pressure using a rotary evaporator.
  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[9][10]

Analytical Methodologies

The characterization and quantification of this compound, particularly in complex matrices like food and fragrances, require robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. It provides both qualitative and quantitative information.

Sample Preparation (for food samples):

  • Solvent Extraction: Liquid-liquid extraction with a non-polar solvent like dichloromethane can be used to isolate the analyte from aqueous matrices.[11]

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds.

Typical GC-MS Parameters:

ParameterValue
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Oven Program Initial temp: 40 °C, hold for 2 min; Ramp: 5 °C/min to 250 °C, hold for 5 min
Carrier Gas Helium, constant flow
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350

The expected mass spectrum would show a molecular ion peak at m/z 169, along with characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Hypothetical ¹H NMR (in CDCl₃):

  • Signals corresponding to the two methyl groups on the thiazole ring.

  • A doublet for the two methyl groups of the isobutyl group.

  • A multiplet for the methine proton of the isobutyl group.

  • A doublet for the methylene protons of the isobutyl group.

Hypothetical ¹³C NMR (in CDCl₃):

  • Signals for the two distinct methyl carbons on the thiazole ring.

  • Signals for the carbons of the isobutyl group.

  • Signals for the three carbons of the thiazole ring.

Applications

Flavor and Fragrance Industry:

The primary application of this compound is as a flavor and fragrance ingredient.[4][12] Its unique sensory profile allows for its use in a variety of products:

  • Savory Flavors: Enhances meaty, roasted, and vegetable notes in soups, sauces, and snacks.[1]

  • Fruit Flavors: Can add complexity to certain fruit flavors.

  • Fragrances: Used in perfumery to introduce green and nutty undertones.[12]

Potential in Drug Development:

The thiazole ring is a key structural motif in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] While this compound itself has not been extensively studied for its medicinal properties, its structural features suggest potential avenues for exploration.

Rationale for Drug Discovery Interest:

  • Structural Scaffold: The thiazole core provides a rigid framework that can be functionalized to interact with biological targets.

  • Lipophilicity: The isobutyl and dimethyl groups contribute to the lipophilicity of the molecule, which can influence its pharmacokinetic properties, such as membrane permeability and protein binding.

  • Derivatization Potential: The thiazole ring can be further modified to create a library of analogs for screening against various biological targets. For instance, the synthesis of novel 2-alkyl-4,5-dimethylthiazoles has been explored for their antimicrobial activity.[13]

Drug_Discovery_Potential Thiazole Thiazole Scaffold Bioactivity Known Biological Activities: - Antimicrobial - Anti-inflammatory - Anticancer Thiazole->Bioactivity Screening Biological Screening Bioactivity->Screening Guides Screening Assays Compound This compound Derivatization Chemical Derivatization Compound->Derivatization Starting Point Derivatization->Screening

Caption: Logical relationship for exploring the drug discovery potential of this compound.

Conclusion

This compound is a multifaceted compound with established importance in the flavor and fragrance industry and nascent potential in the realm of drug discovery. A thorough understanding of its nomenclature, synthesis, and analytical characterization is crucial for researchers in these fields. While detailed, publicly available experimental data for this specific molecule can be limited, this guide provides a comprehensive framework based on established chemical principles and data from analogous compounds. Future research into the biological activities of this compound and its derivatives may unlock new therapeutic applications for this versatile thiazole.

References

Methodological & Application

Application Notes & Protocols: Hantzsch Synthesis of 2-Isobutyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Isobutyl-4,5-dimethylthiazole, a heterocyclic compound of interest in flavor, fragrance, and pharmaceutical research.[1][2] The protocol is centered on the classic Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole ring system.[3][4] We present a detailed, two-part experimental protocol, beginning with the thionation of isovaleramide to produce the requisite isovalerthioamide intermediate, followed by its cyclocondensation with 3-chloro-2-butanone. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, mechanism, characterization data, and troubleshooting advice to ensure a successful synthesis.

Introduction and Scientific Principle

Thiazoles are five-membered aromatic heterocycles containing one sulfur and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active molecules, including antibiotics, anti-inflammatory agents, and anti-HIV compounds.[5][6] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and reliable methods for creating substituted thiazoles.[4] The reaction typically involves the condensation of an α-haloketone with a thioamide.[5]

The synthesis of this compound via this method proceeds in two logical stages:

  • Preparation of the Thioamide: The commercially available amide, isovaleramide, is converted to its thioamide analogue, isovalerthioamide. This is a critical precursor for the subsequent cyclization step.

  • Cyclocondensation: The synthesized isovalerthioamide is reacted with the α-haloketone, 3-chloro-2-butanone, to form the target thiazole ring through a well-defined mechanistic pathway.

This application note provides a validated protocol for both stages, ensuring a clear and reproducible path to the final product.

Reaction Mechanism: The Hantzsch Pathway

The core of this synthesis is the cyclocondensation reaction. Understanding the mechanism is crucial for optimizing conditions and troubleshooting potential issues. The process unfolds in a sequence of nucleophilic attack, cyclization, and dehydration steps.

  • Nucleophilic Attack (S N 2): The reaction initiates with the sulfur atom of the isovalerthioamide, a potent nucleophile, attacking the α-carbon of 3-chloro-2-butanone. This displaces the chloride leaving group in a classic S N 2 reaction, forming an iminothioether intermediate.[3][7]

  • Intramolecular Cyclization: Following a tautomerization step, the nitrogen atom of the intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the former ketone. This intramolecular attack forms a five-membered heterocyclic ring, a 4-hydroxythiazoline intermediate.[7]

  • Dehydration: The final step is the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration event results in the formation of a double bond within the ring, yielding the stable, aromatic this compound product.[8]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thioamide Isovalerthioamide Intermediate1 Iminothioether Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloketone 3-Chloro-2-butanone Haloketone->Intermediate1 Intermediate2 4-Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product This compound Intermediate2->Product 3. Dehydration Water H₂O Intermediate2->Water - H₂O

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Experimental Protocols

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentCAS No.Mol. WeightPropertiesSupplier
Isovaleramide541-46-8101.15White solid--INVALID-LINK--
Lawesson's Reagent19172-47-5404.47Yellow solid, strong odor--INVALID-LINK--
3-Chloro-2-butanone4091-39-8106.55Colorless to yellow liquid, lachrymator--INVALID-LINK--
Toluene108-88-392.14Anhydrous, colorless liquid--INVALID-LINK--
Ethanol64-17-546.07Anhydrous, colorless liquid--INVALID-LINK--
Sodium Bicarbonate (NaHCO₃)144-55-884.01White powder--INVALID-LINK--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37White powder--INVALID-LINK--
Dichloromethane (DCM)75-09-284.93Colorless liquid--INVALID-LINK--
Protocol Part A: Synthesis of Isovalerthioamide

This procedure converts the starting amide to the necessary thioamide using Lawesson's reagent. The choice of an anhydrous solvent like toluene is critical, as Lawesson's reagent can react with water.

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the setup under a nitrogen or argon atmosphere to prevent moisture ingress.

  • Reagent Addition: To the flask, add isovaleramide (10.1 g, 0.1 mol) and anhydrous toluene (100 mL). Stir the mixture to dissolve the amide.

  • Thionation: Add Lawesson's reagent (22.2 g, 0.055 mol, 0.55 equivalents) to the solution in portions. Causality Note: Using slightly more than the stoichiometric 0.5 equivalents ensures complete conversion of the amide.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amide spot has disappeared.

  • Work-up: Cool the mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (150 mL) to quench any unreacted Lawesson's reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude isovalerthioamide, which can be used in the next step without further purification.

Protocol Part B: Hantzsch Synthesis of this compound

This is the core cyclocondensation step. Ethanol is a common solvent for Hantzsch syntheses as it effectively dissolves both reactants and facilitates the reaction.[3][8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the crude isovalerthioamide (from Part A, approx. 0.1 mol) in ethanol (120 mL).

  • Reagent Addition: Slowly add 3-chloro-2-butanone (11.7 g, 0.11 mol, 1.1 equivalents) to the stirred solution at room temperature. Causality Note: A slight excess of the α-haloketone ensures the complete consumption of the thioamide intermediate.Caution: 3-chloro-2-butanone is a lachrymator and should be handled with extreme care in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the formation of the product by TLC.

  • Neutralization: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH is neutral (pH ~7-8). This step neutralizes the HCl byproduct generated during the reaction.[3]

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous residue with diethyl ether or ethyl acetate (3 x 60 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.

  • Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.[2]

Workflow and Characterization

Overall Synthesis Workflow

Caption: Figure 2: Experimental workflow for the synthesis of this compound.

Product Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Colorless to pale yellow liquid.[2]
Molecular Formula C₉H₁₅NS[9][10]
Molecular Weight 169.29 g/mol [9][10]
Density ~0.967 g/mL[9]
¹H NMR (CDCl₃) δ (ppm): ~2.8 (d, 2H, -CH₂-), ~2.2 (s, 3H, -CH₃), ~2.1 (s, 3H, -CH₃), ~2.0 (m, 1H, -CH-), ~0.9 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃) δ (ppm): ~168 (C=N), ~145 (C-S), ~120 (C-C), ~45 (-CH₂-), ~30 (-CH-), ~22 (-CH(CH₃)₂), ~14 (-CH₃), ~11 (-CH₃)
Mass Spec (EI) m/z (%): 169 (M+), 126, 112, 85, 43

Note: NMR chemical shifts are predicted based on the structure and may vary slightly. Mass spectrum fragmentation is based on typical patterns and data for similar structures.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Part A Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Confirm the quality of Lawesson's reagent.
Low Yield in Part B Incomplete reaction; poor quality of thioamide or haloketone.Ensure complete conversion in Part A. Use fresh or purified 3-chloro-2-butanone. Increase reflux time.
Product is Dark/Impure Side reactions due to excessive heat or reaction time. Incomplete neutralization.Reduce heating temperature or time. Ensure the pH is fully neutralized before extraction. Purify carefully via vacuum distillation.
Multiple Spots on TLC Incomplete reaction or presence of side products.Monitor the reaction closely and stop once the starting material is consumed. Optimize purification conditions (e.g., solvent gradient for chromatography).

Conclusion

The Hantzsch thiazole synthesis offers a reliable and efficient pathway to this compound. By following the detailed two-part protocol outlined in these application notes—from the initial thionation of isovaleramide to the final cyclocondensation and purification—researchers can consistently obtain the target compound in good yield and high purity. The provided mechanistic insights and troubleshooting guide serve to empower scientists to not only replicate the procedure but also to adapt it for the synthesis of other valuable thiazole derivatives.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "2-Isobutyl-4,5-dimethylthiazole"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Definitive Analysis of 2-Isobutyl-4,5-dimethylthiazole: A Comprehensive GC-MS Protocol

Abstract This document provides a detailed guide for the robust analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₉H₁₅NS, M.W. 169.29 g/mol ) is a key heterocyclic volatile compound recognized for its distinct earthy, nutty, and green aroma profile.[1][2] Its presence is critical in the flavor and fragrance industries, contributing to the sensory characteristics of various food products and perfumes.[1][3][4] Furthermore, thiazole derivatives are of increasing interest in pharmaceutical research due to their potential biological activities.[3] Given its volatility and significance, GC-MS is the analytical method of choice, offering unparalleled sensitivity and specificity for its separation and identification.

This guide moves beyond a simple recitation of parameters. It is designed to provide a foundational understanding of the methodological choices, ensuring that researchers can not only replicate the protocol but also adapt it to complex matrices and varying analytical objectives. We will cover optimized sample preparation techniques, instrument configuration, data interpretation including mass spectral fragmentation, and troubleshooting insights.

Part 1: Foundational Principles and Strategic Sample Preparation

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that couples the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[5] Volatile compounds like this compound are vaporized and separated based on their boiling points and chemical interactions with the GC column's stationary phase.[5] Upon elution from the column, they enter the mass spectrometer, where they are ionized—typically by electron impact (EI)—and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for definitive identification.[5]

The success of any GC-MS analysis is fundamentally dependent on the quality of sample preparation. The primary goal is to efficiently extract the analyte from its matrix while minimizing the introduction of non-volatile interferences that could contaminate the system or compromise the analysis.

Protocol 1: Direct Liquid Injection (For Standards and Clean Samples)

This is the most straightforward method, suitable for quantitative analysis when using a certified reference standard or for analyzing a simple, clean liquid matrix.

  • Solvent Selection: Choose a high-purity, volatile organic solvent. Dichloromethane, hexane, or ethyl acetate are excellent choices. Avoid non-volatile solvents like water or DMSO, which are incompatible with standard GC-MS systems.[5][6]

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Serial Dilution: Create a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) from the stock solution to generate a calibration curve.

  • Sample Filtration (If Necessary): If the sample contains any particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent clogging the GC inlet liner.[6]

  • Transfer to Vial: Transfer the final diluted standard or sample into a 2 mL glass autosampler vial. Use a vial with a PTFE-lined cap to prevent contamination.

Protocol 2: Static Headspace (HS) Analysis (For Complex Matrices)

Headspace analysis is ideal for isolating volatile analytes from non-volatile sample components (e.g., sugars, salts, proteins in food matrices) without solvent extraction.[5][7]

  • Sample Aliquoting: Accurately weigh a representative amount of the solid or liquid sample (e.g., 1-5 grams) into a sealed headspace vial (e.g., 20 mL).

  • Matrix Modification (Optional): For aqueous samples, adding a salt (e.g., sodium chloride) can increase the vapor pressure of the analyte, driving more of it into the headspace and improving sensitivity.

  • Incubation and Equilibration: Place the sealed vial in the headspace autosampler's incubator. Heat the sample to a consistent temperature (e.g., 70-100 °C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to reach equilibrium between the sample and the gas phase above it.[8]

  • Injection: A heated, gas-tight syringe automatically samples a fixed volume of the headspace gas and injects it into the GC inlet.[6]

Protocol 3: Solid-Phase Microextraction (SPME) (For Trace-Level Analysis)

SPME is a solvent-free extraction technique that concentrates analytes onto a coated fiber, offering excellent sensitivity for trace-level flavor and fragrance compounds.[7][9]

  • Fiber Selection: Choose an SPME fiber with a polarity appropriate for the analyte. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile and semi-volatile compounds.

  • Sample Preparation: Place the sample (liquid or solid) into a 20 mL glass vial with a magnetic stir bar (for liquids).

  • Adsorption: Seal the vial and place it on a heating/stirring block. Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes at 60 °C). Gentle agitation or stirring can accelerate the equilibration process.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250 °C). The trapped analytes are thermally desorbed from the fiber directly onto the GC column.[7]

Part 2: Optimized GC-MS Instrumentation and Method Parameters

The following parameters represent a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Sample Matrix (Liquid, Solid, etc.) Method Extraction Method (Direct, HS, SPME) Prep->Method Injector GC Inlet (Vaporization) Method->Injector Column Capillary Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (EI) (Ionization & Fragmentation) Column->IonSource Elution MassAnalyzer Mass Analyzer (m/z Sorting) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Processing Data Processing (Chromatogram) Detector->Processing Identification Compound ID (Library Match, RT) Processing->Identification

Caption: Overall workflow for GC-MS analysis.

Table 1: Recommended GC-MS Method Parameters
ParameterRecommended SettingRationale & Expert Insights
GC System
Injector TypeSplit/SplitlessUse splitless mode for trace analysis (<10 ppm) to transfer the entire sample to the column. Use a split ratio (e.g., 50:1) for higher concentrations to avoid detector saturation.
Inlet Temp.250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier GasHelium, Constant FlowHelium provides good separation efficiency. A constant flow of 1.2 mL/min ensures reproducible retention times.[10]
GC ColumnHP-5ms (or equivalent)This non-polar 5% phenyl-methylpolysiloxane column is highly versatile and robust, providing excellent separation for a wide range of volatile compounds.
Column Dims.30 m x 0.25 mm ID x 0.25 µmStandard dimensions offering a good balance between separation efficiency and analysis time.[10]
Oven Program50 °C (2 min), then 8 °C/min to 280 °C (5 min)The initial hold allows for focusing of early-eluting peaks. The ramp rate effectively separates compounds based on boiling point. A final hold ensures all components elute.
MS System
Ionization ModeElectron Ionization (EI)Standard for GC-MS, as it produces reproducible, fragment-rich spectra that are ideal for comparison with established spectral libraries (NIST, Wiley).
Electron Energy70 eVThe universal standard for EI, ensuring that fragmentation patterns are consistent and comparable across different instruments and laboratories.[10]
Source Temp.230 °CMaintains the ions in a gaseous state and minimizes contamination.
Quadrupole Temp.150 °CEnsures stable performance of the mass filter.[10]
Solvent Delay3.0 minutesPrevents the high concentration of injection solvent from entering and saturating the MS detector, which would shorten filament life.
Mass Scan Range40 - 350 m/zA range that captures the expected fragments while excluding low-mass noise (e.g., from air and water) and includes the molecular ion (m/z 169).

Part 3: Data Interpretation and Expected Fragmentation

Accurate identification of this compound relies on two key pieces of evidence: its retention time (RT) relative to a known standard and, most importantly, its mass spectrum.

Mass Spectral Analysis

The mass spectrum is generated by the fragmentation of the parent molecule in the ion source. The structure of this compound dictates a predictable fragmentation pattern under standard 70 eV EI conditions.

  • Molecular Ion (M⁺•): The unfragmented, ionized molecule should be visible at m/z 169 . The presence of this peak is crucial for confirming the molecular weight.

  • Key Fragments: Alpha-cleavage (cleavage of the C-C bond adjacent to the heterocyclic ring) is a common and energetically favorable fragmentation pathway for alkyl-substituted heterocycles.[11]

Table 2: Predicted Key Fragments for this compound
m/zProposed Fragment IdentityLossSignificance
169[C₉H₁₅NS]⁺•-Molecular Ion (M⁺•)
126[M - C₃H₇]⁺Loss of isopropyl radicalBase Peak. This highly stable fragment results from the characteristic alpha-cleavage, breaking the bond between the first and second carbon of the isobutyl group.
112[M - C₄H₉]⁺Loss of isobutyl radicalCleavage of the bond between the thiazole ring and the isobutyl side chain.
99[C₄H₅NS]⁺•-Likely fragment from cleavage within the isobutyl group and subsequent ring rearrangement.
57[C₄H₉]⁺-Isobutyl cation, a common fragment from the side chain.

Fragmentation Pathway Visualization

Fragmentation cluster_frags Key Fragments mol This compound (m/z 169) f126 m/z 126 (Base Peak) mol->f126  - C₃H₇• (Alpha-Cleavage) f112 m/z 112 mol->f112  - C₄H₉• f57 m/z 57 mol->f57

Caption: Proposed EI fragmentation of the analyte.

References

Quantification of "2-Isobutyl-4,5-dimethylthiazole" in food matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Accurate Quantification of 2-Isobutyl-4,5-dimethylthiazole in Complex Food Matrices

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound in Food Flavor

This compound is a pivotal organoleptic compound belonging to the thiazole family, a class of sulfur-containing heterocycles.[1][2][3] With the chemical formula C₉H₁₅NS and a molecular weight of 169.29 g/mol , this volatile compound is characterized by a distinct earthy, nutty, and sometimes green aroma profile.[1][4] Its presence, even at trace levels, can significantly influence the overall flavor and consumer acceptance of a wide array of food products.

This thiazole derivative is often generated during the thermal processing of food through non-enzymatic browning events, most notably the Maillard reaction between sulfur-containing amino acids and reducing sugars.[5][6] Consequently, it is a key flavor constituent in cooked meats, roasted nuts, coffee, and some tomato products.[7][8] Given its potent sensory impact, the accurate and precise quantification of this compound is critical for quality control, flavor profile optimization, and new product development within the food industry.

This application note provides a comprehensive framework for the robust quantification of this compound in challenging food matrices. We will detail methodologies grounded in the gold-standard Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), ensuring the highest degree of accuracy and reliability.

Core Principle: Stable Isotope Dilution Assay (SIDA) for Unrivaled Accuracy

To overcome the inherent challenges of complex food matrices—such as signal suppression or enhancement and analyte losses during sample preparation—this protocol employs a Stable Isotope Dilution Assay (SIDA). SIDA is widely regarded as the definitive method for the accurate quantification of volatile and semi-volatile compounds.[9]

The central tenet of SIDA is the introduction of a known quantity of a stable, isotopically-labeled version of the analyte (e.g., 2-Isobutyl-4,5-dimethyl-[¹³C₃]-thiazole) at the very beginning of the sample preparation process.[10][11] This labeled internal standard is chemically identical to the native analyte, ensuring it experiences the exact same physical and chemical behaviors throughout extraction, cleanup, and chromatographic analysis.[9] Therefore, any loss of analyte during the workflow is perfectly mirrored by a proportional loss of the labeled standard.

Quantification is not based on the absolute signal of the analyte, but on the ratio of the mass spectrometer's response to the native analyte and its labeled analogue.[9] This approach effectively nullifies matrix effects and variations in extraction efficiency, yielding highly accurate and precise results.

Comprehensive Analytical Workflow

The entire process, from sample receipt to final data output, follows a structured and logical progression designed to ensure reproducibility and accuracy.

Quantification_Workflow Figure 1: Overall Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Collection (e.g., Cooked Beef, Roasted Nuts) Homogenize Homogenization & Weighing Sample->Homogenize Spike Spiking with Known Amount of Labeled Internal Standard Homogenize->Spike Extraction Volatile Extraction (SAFE or HS-SPME) Spike->Extraction Concentrate Drying & Concentration (SAFE Method Only) Extraction->Concentrate If Applicable GCMS GC-MS Analysis (Separation & Detection) Extraction->GCMS Concentrate->GCMS Integration Peak Integration (Native & Labeled Analytes) GCMS->Integration Calibration Calibration Curve Generation (Response Factor Calculation) Integration->Calibration Quantify Concentration Calculation Calibration->Quantify Report Final Report Quantify->Report

Caption: Figure 1: Overall Analytical Workflow

Detailed Experimental Protocols

Part 1: Materials and Reagents
  • Analytical Standards:

    • This compound (≥98% purity)

    • Labeled this compound (e.g., d7- or ¹³C-labeled, ≥98% purity)

  • Solvents:

    • Dichloromethane (DCM), HPLC or pesticide residue grade

    • Diethyl ether, HPLC grade

  • Reagents:

    • Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4h)

    • Liquid nitrogen or dry ice for cryogenic grinding (optional, for certain matrices)[12]

  • Consumables:

    • Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

    • SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS)

    • GC vials (2 mL) with inserts and caps

Part 2: Sample Preparation and Extraction

The choice of extraction technique is critical and depends on the food matrix and the desired sensitivity.[13][14] We present two robust and widely validated methods.

Method A: Solvent-Assisted Flavour Evaporation (SAFE)

This technique is ideal for comprehensive volatile profiling and is particularly effective for complex, non-liquid matrices. It uses high vacuum to gently distill volatiles at ambient temperatures, preventing thermal degradation.

Step-by-Step Protocol:

  • Homogenization: Cryogenically grind or blend a representative portion of the food sample (e.g., 20-50 g) to a fine, uniform powder or paste.

  • Spiking: Transfer the homogenized sample to the SAFE apparatus flask. Accurately add a known amount of the labeled internal standard solution.

  • Distillation: Perform the SAFE distillation according to the instrument manufacturer's instructions, collecting the volatile fraction in a cold trap cooled with liquid nitrogen.

  • Solvent Extraction: Allow the distillate to thaw. Extract the aqueous solution three times with dichloromethane (30 mL, 20 mL, 20 mL).

  • Drying: Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove residual water.

  • Concentration: Carefully concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen using a Vigreux column to minimize loss of volatile analytes.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Method B: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a rapid, solvent-free, and highly sensitive technique suitable for screening and quantifying volatile compounds.[5][9]

Step-by-Step Protocol:

  • Sample Preparation: Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial. For solid samples, adding 1-2 mL of deionized water can facilitate the release of volatiles.

  • Spiking: Accurately add the labeled internal standard solution directly into the vial.

  • Incubation: Immediately seal the vial and place it in an autosampler tray with an incubation block. Equilibrate the sample at 50-60°C for 15 minutes to allow the volatiles to partition into the headspace.[5]

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the sample headspace for 20-30 minutes under continued agitation and heating.

  • Desorption & Analysis: Immediately transfer the fiber to the hot GC inlet (250°C) where the adsorbed analytes are thermally desorbed for a period of 2-5 minutes for analysis.

Part 3: Instrumental Analysis: GC-MS Parameters

Separation and detection are performed using a high-resolution gas chromatograph coupled to a mass spectrometer. The system should be operated in splitless mode to maximize sensitivity. For high-throughput analysis and enhanced selectivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is recommended.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
InjectorSplitless, 250°CMaximizes transfer of analytes to the column, crucial for trace analysis.
Carrier GasHelium, constant flow at 1.0-1.2 mL/minProvides optimal separation efficiency and is inert.
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA medium-polarity column providing excellent separation for a wide range of volatile compounds.[9]
Oven Program40°C (2 min hold), ramp at 5°C/min to 250°C (5 min hold)A typical program that effectively separates volatile compounds based on their boiling points.[9]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI), 70 eVStandard, robust ionization method creating reproducible fragmentation patterns for library matching.[9]
Ion Source Temp.230°CStandard temperature to ensure efficient ionization and prevent analyte degradation.
Quadrupole Temp.150°CStandard temperature to maintain mass accuracy.
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only specific mass fragments of the target analytes.
Quantification Ionsm/z 169 (Quant), 112 (Qual)Characteristic ions for the native analyte.
Labeled Standard Ionsm/z 176 (Quant), 119 (Qual)Example ions for a d7-labeled standard. Note: These must be confirmed for the specific labeled standard used.

Data Analysis and Quantification

  • Calibration: A multi-point calibration curve must be prepared. This is achieved by analyzing a series of standards containing a fixed concentration of the labeled internal standard and varying concentrations of the native this compound.

  • Response Factor (RF): Plot the ratio of the peak area of the native analyte to the peak area of the labeled standard against the ratio of their concentrations. The slope of this line is the Response Factor (RF), which should be linear across the working concentration range.[10]

  • Calculation: The concentration of this compound in the original food sample is calculated using the following equation:

    Concentration (ng/g) = (Area_native / Area_labeled) * (Mass_labeled / RF) / (Mass_sample)

Method Performance and Validation

A robust analytical method requires thorough validation to ensure reliable data. The following table presents typical performance characteristics for this SIDA-based methodology.

Validation ParameterTypical Performance Metric
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/kg
Limit of Quantification (LOQ)0.05 - 0.5 µg/kg
Precision (RSD%)< 10%
Accuracy (Recovery %)90 - 110%

Table 1: Expected Method Validation Parameters

Example Application Data

The following table illustrates hypothetical quantification results for this compound in various food products, demonstrating the wide applicability of this method.

Food MatrixExtraction MethodMean Concentration (µg/kg) ± SD
Roasted PeanutsHS-SPME15.2 ± 1.3
Cooked Beef PattySAFE8.9 ± 0.7
Tomato PasteHS-SPME2.5 ± 0.3
Dark Roast Coffee BeansSAFE22.8 ± 2.1

Table 2: Illustrative Quantification Results in Various Food Matrices

Conclusion

The protocol detailed in this application note, centered on Stable Isotope Dilution Analysis with GC-MS, provides a highly accurate, sensitive, and robust framework for the quantification of the key flavor compound this compound. By carefully selecting the appropriate extraction methodology—Solvent-Assisted Flavour Evaporation for comprehensive analysis or Headspace-SPME for rapid, high-throughput screening—researchers and quality control professionals can obtain reliable data from even the most complex food matrices. This enables a deeper understanding of flavor chemistry, facilitates stringent quality control, and empowers the development of innovative food products.

References

Solid-phase microextraction (SPME) for "2-Isobutyl-4,5-dimethylthiazole" analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analysis of 2-Isobutyl-4,5-dimethylthiazole using Solid-Phase Microextraction (SPME)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound, a key volatile flavor compound, utilizing Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind critical methodological choices, from SPME fiber selection to the optimization of extraction and desorption parameters. We present a detailed, field-proven protocol designed for robustness and reproducibility, intended for researchers, analytical scientists, and quality control professionals in the food, beverage, and fragrance industries. The guide is structured to empower users to not only replicate the method but also to adapt and troubleshoot it based on a foundational understanding of the underlying principles.

Introduction: The Analyte and the Technique

1.1. This compound: A Profile

This compound is a heterocyclic sulfur-containing compound of significant interest due to its potent sensory characteristics. It is typically described as having a distinctive earthy, nutty, or green aroma and is a crucial component of the flavor profile of various food products, including tomatoes and certain cooked meats.[1][2] Its volatility and low concentration in complex matrices present a significant analytical challenge, necessitating a highly sensitive and selective extraction technique.

PropertyValueSource
Chemical Formula C₉H₁₅NS[1][3]
Molecular Weight 169.29 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][2]
Odor Profile Earthy, nutty, green[1][4]
Boiling Point 70 °C at 4 mmHg[2]
CAS Number 53498-32-1[1][3]

1.2. Solid-Phase Microextraction (SPME): A Paradigm Shift in Sample Preparation

SPME is a solvent-free sample preparation technology that integrates sampling, extraction, and concentration into a single step.[5][6] An SPME device consists of a fused silica fiber coated with a polymeric stationary phase, housed within a syringe-like holder for protection.[7] The extraction is an equilibrium-based partitioning process where analytes move from the sample matrix to the fiber coating until equilibrium is established.[8] This technique is lauded for its simplicity, speed, and high sensitivity, making it an ideal choice for the analysis of volatile and semi-volatile organic compounds (VOCs) in complex samples.[9][10]

Method Development: A Rationale-Driven Approach

The development of a robust SPME method is not arbitrary; it is a systematic process guided by the physicochemical properties of the analyte and the sample matrix. The following sections detail the critical decisions and optimizations required for the successful analysis of this compound.

2.1. Extraction Mode Selection: Headspace vs. Direct Immersion

SPME can be performed in two primary modes: Direct Immersion (DI), where the fiber is placed directly into a liquid sample, and Headspace (HS), where the fiber is exposed to the vapor phase above the sample.[5]

  • Direct Immersion (DI-SPME): Best suited for less volatile or more water-soluble compounds that do not readily partition into the headspace.[11] However, it exposes the fiber to non-volatile matrix components, which can lead to fouling and shortened fiber lifetime.[12]

  • Headspace (HS-SPME): The preferred method for volatile analytes like this compound. By sampling from the headspace, the fiber is protected from complex sample matrices, leading to cleaner extracts and enhanced method longevity.[11][13] The efficiency of HS-SPME is governed by the partitioning of the analyte between the sample, the headspace, and the fiber coating.[14]

2.2. SPME Fiber Chemistry: Selecting the Optimal Sorbent

The choice of fiber coating is the most critical parameter in an SPME method, as it dictates the selectivity and efficiency of the extraction.[8] Coatings are selected based on the "like dissolves like" principle, matching the polarity of the fiber to the analyte of interest.

Fiber CoatingPolarity & CompositionPrimary ApplicationsSuitability for Analyte
100 µm Polydimethylsiloxane (PDMS) Non-polarNon-polar volatile compounds (MW 60-275)Moderate. May not be optimal for the thiazole's polarity.
85 µm Polyacrylate (PA) PolarPolar semi-volatile compounds (e.g., phenols, alcohols)Low. Too polar for this specific analyte.
65 µm PDMS/Divinylbenzene (DVB) BipolarGeneral purpose for volatile polar analytes like alcohols and amines.[15]Good. DVB provides an adsorption mechanism for aromatic compounds.
50/30 µm DVB/Carboxen/PDMS Bipolar (Mixed-phase)Broad range of analytes (C3-C20), especially for flavor compounds.[16] The porous Carboxen is excellent for trapping very small, volatile molecules.Excellent (Recommended) . This combination fiber offers multiple extraction mechanisms (adsorption and absorption), making it ideal for complex flavor profiles and trace-level volatiles.[17][18]

Rationale for Selection: The 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. Its composite nature provides a broad polarity range, making it highly effective for extracting a wide array of flavor compounds, including sulfur-containing heterocycles like thiazoles.[17][18][19]

Workflow and Protocol

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Food homogenate, liquid sample) Vial 2. Aliquot to 20 mL Headspace Vial Sample->Vial MatrixMod 3. Matrix Modification (Add saturated NaCl solution) Vial->MatrixMod Incubate 4. Incubation & Equilibration (e.g., 50°C for 15 min with agitation) MatrixMod->Incubate Extract 5. Fiber Exposure (e.g., 50°C for 30 min) Incubate->Extract Desorb 6. Thermal Desorption (GC Inlet, e.g., 250°C for 2 min) Extract->Desorb Separate 7. GC Separation (Capillary Column) Desorb->Separate Detect 8. MS Detection & Identification (Full Scan, Library Match) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification (Internal Standard Method) Integrate->Quantify Report 11. Final Report Quantify->Report

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required depending on the specific sample matrix.

3.1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS fiber (Manual or Autosampler holder)

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • Reagents: Sodium Chloride (NaCl, analytical grade), Deionized water, Methanol (for cleaning), Internal Standard (e.g., 2-Methyl-3-heptanone, if quantification is needed)

  • Equipment: Heating block or water bath with agitation (magnetic stirrer), GC-MS system

3.2. Step-by-Step Procedure

  • Fiber Conditioning: Before first use, condition the new SPME fiber according to the manufacturer's instructions. This typically involves inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes to remove contaminants.

  • Sample Preparation:

    • Place 5.0 mL of the liquid sample (or 5.0 g of a homogenized solid sample slurried in 5 mL of deionized water) into a 20 mL headspace vial.

    • Matrix Modification: Add 1.5 g of NaCl (or saturate the sample with salt). This "salting-out" effect decreases the solubility of the analyte in the aqueous phase, promoting its transfer to the headspace and enhancing extraction efficiency.[8][9]

    • If quantification is required, spike the sample with a known concentration of an appropriate internal standard at this stage.

    • Immediately seal the vial with the cap and septum.

  • Equilibration and Extraction:

    • Place the vial in the heating block/agitator set to 50°C .

    • Allow the sample to equilibrate for 15 minutes with constant agitation. This step ensures a stable equilibrium is reached between the sample and the headspace before the fiber is introduced.[20]

    • After equilibration, expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation. The extraction temperature and time are critical; higher temperatures increase volatility but may decrease the fiber's partitioning efficiency.[19][21] This combination represents a robust optimum for many volatile flavor compounds.

  • Desorption and GC-MS Analysis:

    • Immediately after extraction, retract the fiber into its needle and transfer it to the GC injection port.

    • Insert the fiber into the heated inlet and expose it to desorb the trapped analytes.

    • Simultaneously start the GC-MS data acquisition.

Instrumental Analysis: GC-MS Parameters

Proper configuration of the GC-MS system is crucial for the separation and identification of the target analyte.

4.1. Parameter Optimization Logic

Method_Logic Analyte Analyte: Volatile Thiazole Mode Extraction Mode? Analyte->Mode HS Headspace SPME (Protects fiber, good for VOCs) Mode->HS Yes DI Direct Immersion (Risk of matrix fouling) Mode->DI No Fiber Fiber Choice? HS->Fiber DVB_CAR_PDMS DVB/CAR/PDMS (Broad range, ideal for flavors) Fiber->DVB_CAR_PDMS Recommended OtherFibers Other Fibers (e.g., PDMS, PA) Fiber->OtherFibers Less Suitable Params Optimize Parameters? DVB_CAR_PDMS->Params Temp Temperature Params->Temp Time Time Params->Time Salt Salt Addition Params->Salt Agitation Agitation Params->Agitation

Caption: Decision logic for SPME method development.

4.2. Recommended GC-MS Conditions

ParameterSettingRationale
Gas Chromatograph Agilent 7890 or equivalentN/A
Injection Port Split/SplitlessRequired for SPME thermal desorption.
Inlet Temperature 250°CEnsures rapid and complete desorption of the analyte without thermal degradation.
Inlet Mode Splitless for 2 minutesMaximizes the transfer of analytes to the column for trace-level detection.
Liner 0.75 mm ID SPME-specific linerA narrow bore liner ensures high linear velocity, preventing peak broadening.[14][22]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar to mid-polarity column provides excellent separation for a wide range of flavor compounds.[23][24]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program 40°C (hold 2 min), ramp to 240°C @ 8°C/min, hold 5 minThis program effectively separates early-eluting volatiles from higher-boiling matrix components.[20][25]
Mass Spectrometer Agilent 5977 or equivalentN/A
Transfer Line Temp 280°CPrevents condensation of analytes between the GC and MS.[23]
Ion Source Temp 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching.[26]
Acquisition Mode Full ScanUsed for identification and qualitative analysis.
Mass Range 35 - 350 amuCovers the expected mass fragments of the target analyte and potential contaminants.

Method Validation and Trustworthiness

To ensure the reliability of results, the developed method must be validated. This process establishes the performance characteristics of the method and ensures it is fit for purpose.[27]

Key validation parameters to assess include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.[28][29]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[28]

  • Precision: The closeness of agreement between a series of measurements, expressed as the relative standard deviation (RSD). Repeatability (intra-day) and intermediate precision (inter-day) should be assessed.[29]

  • Accuracy: The closeness of the measured value to the true value, often determined by analyzing spiked samples and calculating the percent recovery.[27][29]

Conclusion

This application note provides a scientifically grounded and detailed protocol for the analysis of this compound using HS-SPME-GC-MS. By explaining the causality behind each experimental choice, from extraction mode to instrumental parameters, this guide equips researchers with the necessary expertise to implement a robust and reliable analytical method. The provided workflow and protocols serve as a validated starting point, empowering scientists to achieve accurate and reproducible results for this important flavor compound.

References

"2-Isobutyl-4,5-dimethylthiazole" as a savory flavor enhancer in food

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Isobutyl-4,5-dimethylthiazole: A Potent Savory Flavor Enhancer

Introduction: The Profile of a Key Savory Compound

This compound is a heterocyclic organic compound belonging to the thiazole family, a class of sulfur- and nitrogen-containing molecules renowned for their significant impact on the flavor profiles of cooked and processed foods.[1] While present at trace levels, its potent aroma makes it a powerful tool in the arsenal of flavor chemists and food scientists. Naturally occurring in foods like cooked beef, potatoes, and beans, it is primarily formed during thermal processing through the Maillard reaction.[2] Its characteristic flavor profile—often described as green, nutty, earthy, and reminiscent of tomato—lends a complex, savory, and meaty character to a wide array of food products, from soups and sauces to plant-based meat alternatives.[2][3][4]

This document serves as a technical guide for researchers and product development professionals, detailing the mechanisms, analytical protocols, and sensory evaluation techniques pertinent to the application of this compound as a savory flavor enhancer.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C₉H₁₅NS [3]
Molecular Weight 169.29 g/mol [3]
CAS Number 53498-32-1 [3]
Appearance Colorless to pale yellow liquid
Odor Profile Green, nutty, vegetable, roasted, earthy, geranium, tomato-like [3][4]
Solubility Insoluble in water; Soluble in ethanol and fats [4][5]
Density ~0.967 - 0.975 g/mL @ 20°C [4]
Flash Point ~23.9 °C (75 °F) [4]

| FEMA Number | 4647 |[3][4] |

Section 1: Mechanism of Formation and Sensory Perception

Formation Pathway: The Maillard Reaction

The existence of this compound and related flavor compounds is a direct consequence of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur when amino acids and reducing sugars are heated.[1][6] This reaction is the cornerstone of flavor development in baked, roasted, and fried foods. Thiazoles, specifically, are formed from the interaction between sulfur-containing amino acids (such as cysteine or cystine) and dicarbonyl intermediates that arise from sugar degradation. The isobutyl group is derived from the amino acid L-leucine via Strecker degradation, which converts the amino acid into a corresponding aldehyde that then participates in the thiazole ring formation.

The general pathway involves the degradation of sugars to form reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal). Simultaneously, sulfur-containing amino acids release hydrogen sulfide (H₂S) and ammonia (NH₃). These reactive species then condense to form the thiazole or thiazoline ring structure.

cluster_0 Reactants cluster_1 Thermal Processing (Maillard & Strecker Reactions) cluster_2 Condensation & Cyclization sugars Reducing Sugars (e.g., Glucose) dicarbonyls Dicarbonyl Intermediates (e.g., Methylglyoxal) sugars->dicarbonyls Degradation amino_acids Sulfur Amino Acids (e.g., Cysteine) sulfur_ammonia H₂S + NH₃ amino_acids->sulfur_ammonia Degradation leucine L-Leucine isovaleraldehyde Isovaleraldehyde (Strecker Aldehyde) leucine->isovaleraldehyde Strecker Degradation thiazole This compound dicarbonyls->thiazole sulfur_ammonia->thiazole isovaleraldehyde->thiazole

Figure 1: Simplified Maillard reaction pathway for thiazole formation.
Sensory Perception: The Olfactory Contribution to Savory

While the term "savory" is often associated with the gustatory taste of umami—which is primarily detected by T1R1/T1R3 taste receptors responding to glutamate—the complete perception of a savory flavor is a multisensory experience heavily reliant on aroma.[7] this compound does not directly stimulate umami taste receptors. Instead, its role as a savory enhancer is achieved through orthonasal (sniffing) and retronasal (during eating) olfaction.

Volatile compounds like thiazoles travel from the food matrix to the olfactory epithelium in the nasal cavity. There, they bind to specific Olfactory Receptors (ORs), which are a large family of G-protein-coupled receptors (GPCRs).[8] The binding of an odorant to an OR initiates a signaling cascade, typically involving adenylate cyclase and an increase in intracellular cAMP, which leads to the depolarization of the olfactory neuron and the transmission of a signal to the brain's olfactory bulb.[8] The brain then integrates this signal with inputs from taste receptors to construct the final, complex perception of "savory flavor."

While specific ORs for this compound have not been definitively identified, research suggests that receptors for sulfur-containing compounds can be highly specific and may even involve metal cofactors, like copper, to facilitate ligand binding.[9] Furthermore, "perireceptor events," such as the interaction of flavor molecules with proteins in saliva and nasal mucus, can modulate the concentration of the compound available to the receptors, influencing the intensity and duration of perception.[10]

cluster_0 Food Matrix cluster_1 Release & Transport cluster_2 Neural Transduction cluster_3 Brain Integration food Food Product (e.g., Soup, Sauce) volatilization Volatilization (Ortho/Retronasal) food->volatilization transport Transport through Saliva & Mucus (Perireceptor Events) volatilization->transport receptor Binding to Olfactory Receptor (GPCR) transport->receptor cascade Signal Cascade (cAMP ↑) receptor->cascade neuron Olfactory Neuron Activation cascade->neuron brain Signal to Brain (Olfactory Bulb) neuron->brain perception Integration with Taste (Umami, Salty) = Savory Perception brain->perception

Figure 2: Conceptual pathway of savory aroma perception.

Section 2: Analytical Quantification Protocol

To effectively utilize this compound, accurate quantification in the food matrix is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile flavor compounds.[2] When coupled with a selective and solvent-free sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), it provides the sensitivity and specificity required for trace-level analysis.[11][12]

The causality for this choice is clear: SPME selectively adsorbs volatile analytes from the headspace above the sample onto a coated fiber, concentrating them without co-extracting non-volatile matrix components like proteins and fats that could interfere with the analysis.[12] Subsequent thermal desorption in the hot GC inlet provides an efficient and clean transfer of analytes to the chromatographic column for separation and detection.

Protocol 1: Quantification of this compound in a Liquid Food Matrix

Objective: To quantify the concentration of this compound in a liquid matrix (e.g., beef broth, savory sauce) using HS-SPME-GC-MS.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heating block or water bath with agitation capabilities

  • GC-MS system with a suitable capillary column

  • Analytical standard of this compound (≥98% purity)

  • Internal standard (e.g., 2-methyl-3-heptanone or a deuterated analog)

  • Sodium chloride (NaCl), analytical grade

Procedure:

  • Sample Preparation:

    • Aliquot 5.0 mL of the liquid food sample into a 20 mL headspace vial.

    • Causality: Using a consistent volume is critical for reproducible headspace equilibrium.

    • Add 1.5 g of NaCl to the vial.

    • Causality: Salting-out effect. The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of non-polar organic analytes and promoting their partitioning into the headspace, thereby increasing sensitivity.[11]

    • Spike the sample with a known concentration of the internal standard.

    • Causality: The internal standard corrects for variations in extraction efficiency and injection volume, improving quantitative accuracy.

    • Immediately seal the vial.

  • Headspace Extraction (SPME):

    • Place the vial in a heating block set to 60°C with constant agitation (e.g., 250 rpm).

    • Allow the sample to equilibrate for 15 minutes.

    • Causality: Heating and agitation accelerate the mass transfer of the analyte from the liquid phase to the headspace, allowing equilibrium to be reached faster.

    • Expose the pre-conditioned SPME fiber to the headspace for 30 minutes under the same temperature and agitation conditions.

    • Causality: The DVB/CAR/PDMS fiber is chosen for its broad-range affinity for volatile and semi-volatile compounds, making it effective for trapping thiazoles.[11] Extraction time is optimized to ensure sufficient adsorption without necessarily reaching full equilibrium.

  • GC-MS Analysis:

    • Immediately after extraction, retract the fiber and insert it into the GC inlet for thermal desorption.

    • Desorb the analytes for 5 minutes at 250°C.

    • Causality: This temperature is high enough to ensure complete desorption of the analyte from the fiber without causing thermal degradation.

    • Analyze using the parameters outlined in Table 2.

  • Quantification:

    • Prepare a calibration curve using a blank matrix (e.g., water or a base recipe without the flavor) spiked with known concentrations of the analytical standard and a constant concentration of the internal standard.

    • Process the calibration standards using the same HS-SPME-GC-MS method.

    • Quantify the analyte in the sample by comparing the peak area ratio (analyte/internal standard) to the calibration curve.

    • Causality: Using a matrix-matched calibration curve is crucial to compensate for "matrix effects," where co-extracted compounds can enhance or suppress the analyte signal at the MS source, leading to inaccurate results if not accounted for.[13][14]

Table 2: Example GC-MS Parameters

Parameter Setting Rationale
GC Inlet 250°C, Splitless mode (1 min) Ensures rapid and complete thermal desorption of analytes from the SPME fiber.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent A mid-polarity column providing good separation for a wide range of flavor compounds.
Carrier Gas Helium, constant flow @ 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (hold 2 min), ramp to 240°C @ 8°C/min, hold 5 min Separates volatile compounds based on boiling point and polarity.
MS Transfer Line 250°C Prevents condensation of analytes before entering the mass spectrometer.
Ion Source 230°C, Electron Ionization (EI) @ 70 eV Standard ionization mode for creating reproducible fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity by monitoring only characteristic ions.
Quantifier Ion m/z 169 (M⁺) The molecular ion is often a good choice for quantification.

| Qualifier Ions | e.g., m/z 112, 126 | Used to confirm the identity of the compound based on ion ratios. |

A 1. Sample Preparation - 5 mL sample into 20 mL vial - Add 1.5g NaCl & Internal Std - Seal vial B 2. Equilibration - Heat vial to 60°C - Agitate for 15 min A->B C 3. Headspace Extraction - Expose SPME Fiber - 30 min @ 60°C with agitation B->C D 4. Thermal Desorption - Inject fiber into GC inlet - 5 min @ 250°C C->D E 5. GC Separation - Analytes travel through column - Oven temperature program D->E F 6. MS Detection - Ionization and fragmentation - SIM mode analysis E->F G 7. Data Analysis - Integrate peak areas - Quantify using matrix-matched calibration curve F->G

Figure 3: Workflow for HS-SPME-GC-MS quantification.

Section 3: Sensory Evaluation Protocol

Instrumental analysis confirms the presence and concentration of a flavor compound, but only sensory evaluation can determine its perceptual impact and consumer acceptance.[15] Sensory protocols must be designed to minimize bias and produce statistically valid results. Key methods include discriminative tests (e.g., triangle tests) to see if a difference is perceptible, and descriptive analysis to characterize the flavor profile.[16][17]

Protocol 2: Sensory Characterization and Odor Threshold Determination

Objective: To determine the sensory profile of this compound and estimate its detection threshold in a relevant food base.

Part A: Flavor Profile (Descriptive Analysis)

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to describe perceptions, and availability.

    • Conduct training sessions where panelists are familiarized with reference standards for relevant aroma attributes (e.g., "green," "nutty," "earthy," "roasted").

    • Causality: A trained panel provides more reliable and reproducible data than untrained consumers, as they use a standardized vocabulary to describe sensory attributes.[17]

  • Sample Preparation:

    • Prepare a simple, neutral-flavored food base (e.g., a clear, unsalted vegetable broth or a simple sugar-water solution).

    • Spike the base with this compound at a supra-threshold concentration (e.g., 50 ppb, a level likely to be clearly perceptible).

    • Present a "control" sample (unspiked base) and the "test" sample to panelists.

  • Evaluation:

    • In a controlled sensory booth, have panelists individually evaluate the samples.

    • Panelists will list all aroma and flavor attributes they perceive and rate the intensity of each on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").

    • Causality: Individual evaluation prevents panelists from influencing one another. Controlled lighting and air prevent external sensory distractions.[15]

    • After individual evaluation, the panel leader can conduct a roundtable discussion to build a consensus on the key descriptors for the compound.

Part B: Detection Threshold (Triangle Test - Ascending Forced-Choice Method)

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the neutral food base, starting well below the expected threshold (e.g., starting at 0.1 ppb and increasing in steps). A geometric progression (e.g., doubling the concentration at each step) is common.

    • Causality: The ascending series approach prevents sensory fatigue that can occur when starting with high concentrations.

  • Evaluation:

    • Present panelists with a set of three samples (a "triangle"), two of which are the control (unspiked base) and one of which is the test sample containing the flavor compound at a specific concentration. The position of the "odd" sample is randomized.

    • Causality: The triangle test is a robust statistical method for determining if a sensory difference exists.[16][18]

    • Ask panelists to identify the "odd" sample.

    • Present successive triangles with increasing concentrations of the analyte.

    • The individual's detection threshold is defined as the lowest concentration at which they can correctly identify the odd sample in multiple presentations (e.g., two consecutive correct identifications).

  • Data Analysis:

    • The group threshold is typically calculated as the geometric mean of the individual panelists' thresholds.

    • The statistical significance of the results can be checked against tables for triangle tests to ensure the number of correct identifications is greater than what would be expected by chance (which is 1/3).

Table 3: Sensory Profile and Reported Thresholds

Attribute Description Reported Odor Threshold (in water)
Primary Descriptors Green, Nutty, Vegetable, Roasted, Earthy For the closely related analog 2-isobutylthiazole : 2 - 3.5 ppb [19]
Secondary Descriptors Geranium, Tomato Leaf, Meaty, Cocoa Note: The threshold for this compound is expected to be in a similar low ppb range.

| Flavor Profile | At supra-threshold levels, contributes a complex savory, green, and roasted character. Can provide a fresh "tomato-vine" note. | |

cluster_0 Descriptive Analysis cluster_1 Threshold Test (Triangle) A 1. Panelist Training - Select & train 8-12 panelists - Establish consensus vocabulary B 2. Sample Preparation - Prepare control (base) and test (base + analyte) samples - Code and randomize samples A->B C 3. Individual Evaluation - Panelists evaluate in isolated booths - Rate intensity of descriptors B->C D 4a. Profile Generation - Compile intensity ratings - Generate flavor profile map C->D E 4b. Triangle Test Sets - Present 2 controls + 1 test - Ascending concentration series C->E F 5b. Identify 'Odd' Sample - Forced-choice selection E->F G 6b. Data Analysis - Determine individual thresholds - Calculate group threshold F->G

Figure 4: Workflow for sensory evaluation.

Section 4: Applications and Regulatory Information

Due to its potent and complex savory profile, this compound is used at very low levels (typically in the parts-per-billion to low parts-per-million range) to enhance a variety of food products. Applications include:

  • Soups, Sauces, and Gravies: Adds a rich, cooked-meat character.

  • Processed Meats: Boosts the savory notes in products like sausages and burgers.

  • Plant-Based Alternatives: Helps to create a more authentic meaty flavor profile in vegetarian and vegan products.[1]

  • Snack Foods: Enhances the savory character of seasonings for chips, crackers, and nuts.

  • Beverages: Can be used at extremely low levels in some niche beverages to add complexity.[4]

Regulatory Status: this compound is recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and has been assigned FEMA number 4647 .[3][4] Professionals using this ingredient should always consult the latest local and international regulations to ensure compliance for its intended application and use level.

References

Application Notes and Protocols: 2-Isobutyl-4,5-dimethylthiazole in Perfumery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction and Molecular Profile

2-Isobutyl-4,5-dimethylthiazole (CAS No. 53498-32-1) is a sulfur-containing heterocyclic organic compound that has carved a niche as a high-impact aroma chemical in the flavor and fragrance industry.[1][2] Its unique and potent olfactory profile makes it a valuable tool for perfumers seeking to impart specific, powerful, and diffusive notes into their creations. Thiazole derivatives, in general, are recognized for their diverse aromatic characteristics and are found in both natural products and synthetic compositions.[3][4]

This document serves as a comprehensive guide for researchers, perfumers, and formulation scientists on the effective application of this compound. It outlines its olfactory properties, blending synergies, and detailed protocols for its evaluation and incorporation into fragrance formulations.

Molecular and Physical Properties:

PropertyValueSource
Chemical Name 4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole[5]
CAS Number 53498-32-1[5][6]
Molecular Formula C₉H₁₅NS[5][7]
Molecular Weight 169.29 g/mol [5][7]
Appearance Colorless to pale yellow liquid[6]
Density 0.967 g/mL @ 20°C[5][6]
Refractive Index 1.490 - 1.498 @ 20°C[6]
Flash Point 23.89 °C (75.00 °F)[6]

Olfactory Profile and Characteristics

This compound is renowned for its powerful and complex scent profile. It is not typically used as a standalone note but as a potent modifier that can introduce unique and memorable facets to a fragrance composition.

  • Primary Notes: The dominant characteristics are intensely green , earthy , and nutty .[2][6] It can evoke the aroma of the fleshy interior of green vegetables or the skin of a nut.[6]

  • Subtle Nuances: Depending on the concentration and the surrounding notes, it can reveal undertones of licorice , rose , and fennel .[6] Some perfumers also describe a tropical fruit facet.[8]

  • Classification: Due to its unique profile, it can be categorized within several odor families, including Green, Gourmand, and Earthy.

Its high impact and diffusive nature mean that it must be used with precision, often at very low concentrations (see Section 5). The material is sometimes referred to as "Geranium Thiazole," hinting at its utility in constructing floral and vegetative accords.[1][6]

Applications in Fragrance Composition

The versatility of this compound allows for its use across a wide spectrum of fragrance applications, from fine perfumery to functional products like soaps and detergents.[9] Thiazoles, in general, are valued for adding richness and complexity to fragrance compositions.[10]

Key Roles in Perfumery:

  • Enhancing Green and Floral Notes: It is exceptionally effective in building realistic green floral scents, particularly geranium, where it can amplify the leafy, slightly minty aspects of the flower.

  • Creating Gourmand and Nutty Accords: In gourmand fragrances, it can be used to create authentic nutty effects, such as pistachio or hazelnut.[11] When combined with pyrazines or cocoa extracts, it can produce realistic praline or chocolate notes.[11]

  • Adding Tropical Fruit Effects: In trace amounts, it can lend a unique, slightly sulfurous ripeness to tropical fruit accords like passionfruit or guava.

  • Boosting Diffusivity and Sillage: Due to its high odor impact, a small addition can significantly lift the top and middle phases of a fragrance, increasing its projection and leaving a memorable trail.

Blending Synergies:

  • With Pyrazines: Creates powerful roasted, nutty, and savory gourmand effects.

  • With Ionones and Damascones: Enhances the fruity and floral facets of rose and violet accords.

  • With Galbanum or Stemone: Builds intensely natural and sharp green, "snapped stem" notes.

  • With Vanillin and Ethyl Maltol: Balances sweetness in gourmand compositions with a savory, nutty counterpoint.

Protocols for Evaluation and Application

The following protocols are designed to provide a systematic approach to working with this potent material. Adherence to these steps will ensure consistent results and prevent overpowering a fragrance blend.

Protocol 1: Olfactory Evaluation of Raw Material

Objective: To accurately assess the olfactory profile of this compound at various dilutions and time intervals.

Causality: High-impact materials like this thiazole derivative exhibit different facets at varying concentrations. Evaluating at 10%, 1%, and 0.1% dilutions in an odorless solvent (like Dipropylene Glycol - DPG or Ethanol) is critical to fully understand its character, from the harsh top notes of the pure material to the subtler nuances that emerge upon dilution.

Materials:

  • This compound

  • Dipropylene Glycol (DPG) or perfumer's alcohol

  • Glass beakers and stirring rods

  • Digital scale (4-decimal place)

  • Volumetric flasks (10 mL)

  • Perfumer's smelling strips

  • Strip holder

Procedure:

  • Prepare Dilutions: Accurately prepare 10%, 1%, and 0.1% (w/w) dilutions of the material in DPG. For example, for a 10% dilution, weigh 1.0000g of the thiazole and add 9.0000g of DPG.

  • Initial Dip: Dip three separate smelling strips, one into each dilution. Label them clearly.

  • Time-Course Evaluation:

    • T=0 min (Wet): Immediately smell each strip. Note the initial "top notes." The 10% solution may appear harsh and overly chemical. The 1% and 0.1% solutions will reveal the more characteristic green and nutty notes.

    • T=5 min (Dry-Down): Re-evaluate. Observe the evolution of the scent as the most volatile components evaporate.

    • T=30 min (Heart): The core character of the material should be evident. This is the most important evaluation point for understanding its role in the "heart" of a perfume.

    • T=2 hr, 6 hr, 24 hr (Base): Continue to evaluate the strips to assess the material's longevity and how its character changes over time. Thiazoles can have surprising tenacity.[11]

  • Record Observations: Use descriptive terms to document the scent profile at each stage for all dilutions.

Protocol 2: Incorporation into a Fragrance Concentrate

Objective: To methodically incorporate this compound into a test fragrance formula to evaluate its effect.

Causality: Direct addition of the neat material to a complex formula can lead to "olfactory shock," overpowering the blend. Working with a pre-made 1% or 0.1% dilution allows for precise, drop-wise additions, providing granular control over the final accord. A simple floral or gourmand base is used as a control to clearly perceive the thiazole's contribution.

Materials:

  • A simple, pre-compounded fragrance base (e.g., a basic rose accord or a simple vanilla/coumarin base).

  • 1% dilution of this compound in DPG.

  • Digital scale.

  • Glass vials (5 mL).

  • Pipettes.

Procedure:

  • Establish Control: Weigh 2.0g of the fragrance base into a vial. This is your control sample.

  • Trial 1 (0.01% Addition): Weigh 2.0g of the fragrance base into a new vial. Add 0.002g (2mg) of the 1% dilution. This introduces the thiazole at approximately 0.01% of the concentrate. Cap, shake well, and let it macerate for at least 24 hours.

  • Trial 2 (0.05% Addition): Repeat step 2, but add 0.010g (10mg) of the 1% dilution. This introduces the thiazole at approximately 0.05% of the concentrate.[6]

  • Comparative Evaluation: After maceration, dip smelling strips into the control, Trial 1, and Trial 2. Compare them side-by-side over a 24-hour period. Note how the thiazole modifies the original base at different levels.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase prep1 Prepare 1% Dilution of Thiazole in DPG exp2 Create Trial 1 (Base + 0.01% Thiazole) prep1->exp2 Dosing exp3 Create Trial 2 (Base + 0.05% Thiazole) prep1->exp3 Dosing prep2 Create Simple Fragrance Base (Control) exp1 Create Control Sample (Base Only) prep2->exp1 Foundation prep2->exp2 Foundation prep2->exp3 Foundation eval1 Macerate all samples for 24 hours exp1->eval1 exp2->eval1 exp3->eval1 eval2 Perform Comparative Olfactory Analysis (Smelling Strips) eval1->eval2 Aging eval3 Document Results: Impact on Top, Middle, Base Notes eval2->eval3 Sensory Data

Stability, Safety, and Regulatory Considerations

Stability:

  • Chemical Stability: Thiazoles are generally stable heterocyclic compounds.[12] However, like many fragrance materials, they should be stored in cool, dark conditions in tightly sealed containers to prevent oxidation. The product is noted to be chemically stable if stored and applied as directed.[13]

  • Formulation Stability: When incorporating into product bases (e.g., lotions, soaps, shampoos), it is crucial to conduct accelerated stability testing. Potential issues to monitor include discoloration (especially in high pH systems like soap) and degradation of the fragrance profile over time. The increased aromaticity of thiazoles compared to oxazoles suggests greater stability.[12]

Safety:

  • General: Fragrance materials are used in a wide variety of consumer products, and their safety is paramount.[14] All fragrance ingredients should be handled in accordance with good laboratory practices, including the use of appropriate personal protective equipment (PPE).

  • Regulatory: The use of fragrance ingredients in cosmetic products is self-regulated by the International Fragrance Association (IFRA) Code of Practice.[15] Perfumers must ensure that the final concentration of any restricted material does not exceed the limits set by the current IFRA standards for the specific product category (e.g., skin cream, fine fragrance, soap). It is the responsibility of the formulator to consult the latest IFRA guidelines for this compound.

G center This compound cat1 Green / Vegetative center->cat1 Primary Role cat2 Gourmand / Nutty center->cat2 Primary Role cat3 Floral Support center->cat3 Modifier cat4 Earthy / Mineralic center->cat4 Nuance sub1 Galbanum Tomato Leaf cat1->sub1 sub2 Pistachio Hazelnut Coffee cat2->sub2 sub3 Geranium Rose cat3->sub3 sub4 Soil Wet Stone cat4->sub4

References

Application Notes & Protocols: 2-Isobutyl-4,5-dimethylthiazole as a Semiochemical in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the application of 2-Isobutyl-4,5-dimethylthiazole as a semiochemical in agricultural research. Semiochemicals, or information-conveying molecules, are pivotal in developing sustainable and eco-friendly pest management strategies.[1] This guide details the background, mechanism of action, and practical, field-proven protocols for utilizing this specific thiazole derivative. Methodologies for electrophysiological assays, behavioral bioassays, and field trials are presented with an emphasis on experimental causality and self-validating design.

Introduction: The Role of Thiazoles in Chemical Ecology

This compound is a heterocyclic organic compound belonging to the thiazole family.[2] These compounds are noted for their distinctive, often nutty or earthy aromas and are found in various natural sources, including foods, and can be produced through Maillard reactions.[2][3] In the context of agriculture, its structural analogs and related compounds have demonstrated significant potential as semiochemicals.[4]

Semiochemicals are chemical signals that mediate interactions between organisms and are broadly categorized into pheromones (intraspecific communication) and allelochemicals (interspecific communication).[1] Their application in Integrated Pest Management (IPM) offers a targeted approach to manipulate insect behavior for monitoring or control, reducing reliance on broad-spectrum insecticides.[1][5] this compound and its isomers are of particular interest as potential attractants for various insect pests, making them valuable tools for sustainable agriculture.[4]

Compound Profile: this compound

A clear understanding of the compound's physical and chemical properties is essential for its effective use in research, from preparing solutions to designing release devices for field applications.

PropertyValueSource(s)
Molecular Formula C₉H₁₅NS[2][6]
Molecular Weight 169.29 g/mol [6]
Appearance Colorless to pale yellow liquid[2]
Odor Earthy, nutty, characteristic of tomato[2][7]
CAS Number 53498-32-1[2][6]
Density ~0.967 g/mL[6]
Solubility Soluble in organic solvents, limited in water[2]

Proposed Mechanism of Action: Olfactory Signaling

While the specific olfactory receptor (OR) for this compound has not been definitively identified in most target pest species, the general mechanism of odorant detection in insects is well-understood. The process begins when the volatile molecule enters the insect's antenna and binds to an OR on the surface of an olfactory sensory neuron (OSN).[8][9]

This binding event initiates a signal transduction cascade, typically mediated by a G-protein (Gαolf), which activates adenylate cyclase (Adcy3).[10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[10] The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe and higher brain centers, ultimately resulting in a behavioral response, such as attraction towards the odor source.[10]

olfactory_pathway cluster_cellular Cellular Response odorant 2-Isobutyl-4,5- dimethylthiazole receptor Olfactory Receptor (OR) odorant->receptor Binds g_protein Gαolf receptor->g_protein Activates adcy3 Adenylate Cyclase (Adcy3) g_protein->adcy3 Activates cng Ion Channel (CNG) adcy3->cng Gating via cAMP increase depolarization Neuron Depolarization cng->depolarization Ion Influx (Ca²⁺, Na⁺) signal Signal to Brain depolarization->signal

Caption: Generalized olfactory signal transduction pathway in insects.

Application Workflows in Agricultural Research

The ultimate goal of using a semiochemical is to develop a practical tool for pest management. This involves a multi-stage process of validation, moving from controlled laboratory assays to real-world field conditions.

research_workflow cluster_lab Laboratory Validation cluster_field Field Validation lab_start Hypothesis: Compound is an attractant eag Electroantennography (EAG) (Physiological Response) lab_start->eag behavior Behavioral Bioassay (Olfactometer) eag->behavior dose Dose-Response Optimization behavior->dose lure Lure & Trap Design dose->lure Transition to Field field_trial Small-Scale Field Trial lure->field_trial data_analysis Efficacy Analysis field_trial->data_analysis ipm Integration into IPM Strategy (Monitoring, Mass Trapping) data_analysis->ipm

Caption: Overall research workflow from lab validation to field application.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments. Causality Statement: Each protocol is designed with integrated controls to ensure that observed effects can be confidently attributed to the semiochemical and not to experimental artifacts.

Protocol 5.1: Preparation of Test Stimuli

Objective: To prepare accurate and consistent dilutions of this compound for use in all subsequent assays.

Materials:

  • This compound (≥95% purity)

  • High-purity hexane or paraffin oil (solvent)

  • Glass vials with PTFE-lined caps

  • Micropipettes (P10, P100, P1000)

  • Vortex mixer

Procedure:

  • Prepare Stock Solution (10 µg/µL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of hexane in a glass vial. This creates a 10 mg/mL (10 µg/µL) stock solution.

  • Perform Serial Dilutions: Create a logarithmic series of dilutions from the stock solution. For example, to get 1 µg/µL, mix 100 µL of the stock solution with 900 µL of hexane. Repeat for desired concentrations (e.g., 100, 10, 1, 0.1, 0.01 ng/µL).

  • Prepare Stimulus Cartridges: For each concentration, apply 10 µL of the solution onto a small piece of filter paper (e.g., 1 cm²). Insert the filter paper into a disposable Pasteur pipette or a specialized stimulus cartridge.[11]

  • Prepare Control: Prepare a control cartridge using 10 µL of the solvent only. This is critical for differentiating response to the compound from response to the solvent.

  • Acclimatization: Allow the solvent to evaporate from the filter paper for at least 2 minutes before using the cartridge in an assay.[11]

  • Storage: Store all solutions at 4°C in tightly sealed vials. Prepare fresh dilutions weekly for best results.

Protocol 5.2: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to the test compound, providing direct evidence of olfactory detection.[12]

Rationale: The EAG provides a summed potential of all responding olfactory neurons. A dose-dependent increase in response amplitude indicates a physiologically relevant stimulus.[12]

eag_setup cluster_main EAG Setup cluster_stimulus Stimulus Delivery cluster_acq Data Acquisition insect Immobilized Insect (e.g., in pipette tip) antenna Antenna ref_electrode Reference Electrode (in head/thorax) rec_electrode Recording Electrode (at antenna tip) amplifier High-Impedance Amplifier ref_electrode->amplifier Signal Input rec_electrode->amplifier air_source Purified, Humidified Air Stream (Continuous) stim_cartridge Stimulus Cartridge (e.g., Pasteur Pipette) air_puff Puffer Device (Injects stimulus into air stream) air_puff->antenna Puff (e.g., 100ms) computer Computer with Acquisition Software amplifier->computer

Caption: Schematic of a typical Electroantennography (EAG) setup.

Procedure:

  • Insect Preparation: Select a healthy, sexually mature insect (age and sex depend on research question; e.g., 2-3 day old males for sex pheromones).[11] Anesthetize the insect by chilling.

  • Mounting: Carefully excise the head or the entire insect and mount it onto a holder with wax or conductive gel. Insert a chlorinated silver wire reference electrode into the head capsule.[11]

  • Antenna Preparation: Excise the distal tip of one antenna (a few segments) to ensure good electrical contact.[12]

  • Electrode Placement: Using a micromanipulator, bring a glass capillary recording electrode (filled with saline solution like Ringer's) into contact with the cut tip of the antenna.[11][12]

  • Stimulation: Place the mounted preparation in a continuous stream of purified, humidified air. Introduce stimuli by puffing air (e.g., 100 ms puff) through a stimulus cartridge into the main air stream, directed at the antenna.

  • Recording: Record the resulting depolarization (a negative voltage deflection) using a high-impedance amplifier and acquisition software.

  • Experimental Design:

    • Present stimuli from lowest to highest concentration to avoid adaptation.

    • Include a solvent control at the beginning and end of each run.

    • Allow sufficient time (e.g., 45-60 seconds) between stimuli for the antenna to recover.

    • Replicate on multiple individuals (n=8-10) for statistical power.

  • Data Normalization: To compare across preparations, responses are often normalized. The response to each stimulus is expressed as a percentage of the response to a standard compound (e.g., a known general odorant) or the solvent control.[12]

Protocol 5.3: Behavioral Bioassay (Y-Tube Olfactometer)

Objective: To determine if the compound elicits an attractive, neutral, or repellent behavioral response in a controlled environment.

Rationale: A positive EAG response confirms detection, but not necessarily attraction. A dual-choice bioassay is required to demonstrate a behavioral preference.[13]

Procedure:

  • Setup: Use a glass Y-tube olfactometer. A purified, humidified air stream is split and passed through two arms before converging and exiting through the main tube.

  • Insect Acclimatization: Place insects in the test environment for at least 30 minutes prior to the assay. Use insects that have been starved for a few hours to increase motivation.

  • Applying the Stimulus: Place a stimulus source (e.g., filter paper with 10 µL of the test solution) in the airflow of one arm ("treatment arm"). Place a filter paper with 10 µL of solvent in the other arm ("control arm").

  • Insect Introduction: Introduce a single insect at the downwind end of the main tube.

  • Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) into one of the arms and remains there for a set period (e.g., 30 seconds).

  • Controls & Replication:

    • After every few insects, swap the position of the treatment and control arms to control for any positional bias.

    • Clean the Y-tube thoroughly with solvent (e.g., ethanol, then acetone) and bake at a high temperature between treatments to remove residual odors.

    • Test a sufficient number of insects (e.g., n=30-50) to achieve statistical significance.

  • Data Analysis: Analyze the choice data using a Chi-square (χ²) test or a binomial test to determine if the preference for the treatment arm is statistically significant compared to the expected 50:50 distribution.

Field Trial Protocol (General Framework)

Objective: To evaluate the efficacy of this compound as an attractant under real-world agricultural conditions.

Procedure:

  • Lure Development: Based on lab results, load an optimal dose of the compound into a controlled-release dispenser (e.g., rubber septum, bubble cap). The release rate is critical for field success.

  • Site Selection: Choose a field with a known population of the target pest.

  • Experimental Design: Use a randomized complete block design to account for field variability.[14] Each block should contain at least two treatments:

    • Treatment Trap: A trap (e.g., sticky trap, funnel trap) baited with the this compound lure.

    • Control Trap: An identical trap baited with a dispenser containing only the solvent (or no dispenser).

  • Trap Placement:

    • Place traps at a consistent height and orientation.

    • Ensure sufficient distance between traps (e.g., >20 meters) to avoid interference.

  • Data Collection: Check traps at regular intervals (e.g., weekly) and record the number of target and non-target insects captured.

  • Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA or t-test) to determine if the baited traps caught significantly more target insects than the control traps.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel pest management tools. The protocols outlined in this guide provide a robust framework for validating its efficacy from the physiological to the ecosystem level. Future research should focus on identifying the specific olfactory receptors involved, optimizing lure blends with potential synergists, and conducting large-scale field trials to integrate this semiochemical into comprehensive IPM programs.[15] Such efforts are crucial for advancing sustainable agriculture and reducing the environmental impact of pest control.

References

Troubleshooting & Optimization

Troubleshooting low yield in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this classic and powerful reaction. While the Hantzsch synthesis is known for its reliability, achieving high yields consistently requires careful attention to experimental parameters.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific, practical problems you might encounter during your experiments.

Q1: My reaction resulted in a very low yield, or I isolated no product at all. What are the primary factors to investigate?

A low or non-existent yield is a common frustration, but it can typically be traced back to one of several key areas. The aromaticity of the final thiazole product is a strong thermodynamic driving force, so a complete failure often points to a fundamental issue in setup or materials.[2]

Causality Checklist:

  • Reaction Conditions:

    • Temperature: Many Hantzsch syntheses require heating to proceed efficiently.[3] If you are running the reaction at room temperature, try gentle warming to 40–60 °C. For less reactive starting materials, refluxing in a suitable solvent may be necessary.[3] Conversely, excessive heat can cause decomposition of reactants or products.

    • Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] If starting materials are still present after the planned duration, extend the reaction time.

  • Work-up and Isolation Procedure:

    • Incomplete Precipitation: The initial product formed is often the hydrohalide salt (e.g., HBr or HCl salt) of the thiazole, which can be soluble in the reaction solvent.[2] The final product is typically precipitated by adding the cooled reaction mixture to a weak base solution, such as aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[1][3] If this step is omitted or insufficient base is used, your product will remain in the solution.

    • Incorrect pH: Ensure the work-up solution is sufficiently basic to neutralize the acid generated and deprotonate the thiazole salt, causing it to precipitate.

    • Product Solubility: If your specific thiazole derivative has higher solubility in the work-up solvent (e.g., an ethanol/water mixture), it may not precipitate effectively. In this case, extraction with an appropriate organic solvent like ethyl acetate will be necessary.[3]

  • Reagent Quality:

    • α-Haloketone Stability: α-Haloketones can be lachrymatory and unstable over long-term storage. Ensure you are using a high-purity, fresh, or properly stored reagent.

    • Thioamide Purity: The purity of the thioamide or thiourea is equally critical. Some thioamides can be unstable, particularly in acidic media, which can impact the yield.[5][6]

Q2: My TLC analysis shows that the reaction has stalled, with significant amounts of starting material remaining even after extended heating. What's happening?

A stalled reaction points towards an activation energy barrier that isn't being overcome or an issue with the fundamental reactivity of your chosen substrates.

Troubleshooting Steps:

  • Solvent Choice: The solvent plays a critical role in reaction rate and yield. Alcohols like ethanol and methanol are standard and generally effective.[3] For some substrates, a polar aprotic solvent like DMF might be beneficial, or a mixture of solvents such as ethanol/water could improve solubility and rates.[7]

  • Re-evaluate Temperature: A modest increase in temperature can sometimes be enough to push a sluggish reaction to completion. If you are heating at 60 °C, consider increasing to reflux, while monitoring for any signs of product decomposition by TLC.

  • Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for the Hantzsch synthesis by providing efficient and uniform heating.[8][9]

Q3: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are the likely side reactions and how can I minimize them?

Byproduct formation is often a consequence of harsh reaction conditions or the inherent reactivity of the starting materials.[5][6]

Common Side Reactions & Mitigation:

  • Self-condensation of the α-haloketone: This can occur under basic conditions or at elevated temperatures. Ensure that if a base is used in the reaction itself (less common in the classic Hantzsch), it is added slowly or at a controlled temperature.

  • Decomposition of the Thioamide: Overheating can lead to the breakdown of the thioamide reactant. Avoid excessive temperatures and unnecessarily long reaction times.

  • Alternative Cyclization Pathways: Depending on the substrates, alternative, non-thiazole products could form. This is less common but possible with complex starting materials.

Mitigation Strategy:

The most effective strategy is to find the "sweet spot" for your reaction conditions. Start at a lower temperature and gradually increase it, monitoring the reaction by TLC to identify the point at which product formation is efficient without significant byproduct generation.

Frequently Asked Questions (FAQs)
What is the accepted mechanism for the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide (or thiourea).[10] The mechanism proceeds in several steps, beginning with a nucleophilic attack, followed by cyclization and dehydration to form the stable, aromatic thiazole ring.[1][2]

Mechanism Steps:

  • Nucleophilic Attack (S_N2): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.

  • Intramolecular Cyclization: The nitrogen atom then attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate (a hydroxythiazoline).

  • Dehydration: The hydroxyl group is eliminated as a molecule of water to form a double bond, resulting in the final aromatic thiazole product.

Caption: The Hantzsch thiazole synthesis mechanism.

How do I choose the optimal solvent and temperature?

The ideal conditions are substrate-dependent. However, a systematic approach can quickly identify the optimal parameters.

ParameterCommon Choices & ConsiderationsRationale
Solvent Ethanol, Methanol: Most common, effective for a wide range of substrates.[3]Protic solvents that facilitate the proton transfers in the mechanism.
Ethanol/Water Mixtures: Can improve yields by enhancing solubility of certain reagents or salts.[7]Modifies the polarity of the reaction medium.
Toluene, Dioxane: Used for less reactive substrates requiring higher temperatures (reflux).Higher boiling points allow for more energetic conditions.
Temperature Room Temperature: Sufficient for highly reactive α-haloketones and thioamides.[11]Milder conditions can prevent byproduct formation.
40–80 °C: A good starting range for most syntheses.[3]Provides enough energy to overcome activation barriers without causing decomposition.
Reflux: Necessary for unreactive or sterically hindered substrates.Maximizes reaction rate but increases the risk of side reactions.
When should I consider using a catalyst?

While the classic Hantzsch synthesis is often performed without a catalyst, certain variations or challenging substrates can benefit from one.

  • Multi-component Reactions: For one-pot, three-component syntheses (e.g., α-haloketone, thiourea, and an aldehyde), a catalyst like silica-supported tungstosilisic acid can be highly effective.[7][12]

  • Green Chemistry Approaches: Brønsted acids have been used to promote the reaction under metal-free conditions.[13]

  • Unreactive Substrates: If heating alone does not drive the reaction, a catalytic amount of a suitable acid could facilitate the cyclization or dehydration steps.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with your Hantzsch synthesis.

Troubleshooting_Workflow start Start: Low Yield Observed check_reagents Step 1: Verify Reagent Quality - Fresh α-haloketone? - Pure thioamide? start->check_reagents check_conditions Step 2: Analyze Reaction Conditions - TLC monitoring complete? - Temp/Time appropriate? check_reagents->check_conditions Reagents OK check_workup Step 3: Review Work-up - Was base added? - Was pH checked? - Product soluble? check_conditions->check_workup Conditions OK optimize_conditions Action: Optimize Conditions - Increase temperature - Change solvent - Try microwave check_conditions->optimize_conditions Conditions Suboptimal optimize_workup Action: Optimize Work-up - Ensure basic pH - Extract with organic solvent check_workup->optimize_workup Work-up Issue Found success Success: Yield Improved check_workup->success Work-up OK (Re-evaluate problem) optimize_conditions->success optimize_workup->success

References

Technical Support Center: Optimizing GC-MS Parameters for Volatile Flavor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile flavor compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental parameters for robust and reliable results.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your GC-MS experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue that can compromise resolution and the accuracy of quantitation.

Question: My chromatogram shows significant peak tailing for polar analytes. What are the likely causes and how can I fix it?

Answer:

Peak tailing for polar compounds often indicates active sites within the GC system that interact with analytes like alcohols, aldehydes, and acids.

Causality and Solution:

  • Active Sites in the Inlet: The injector liner and packing material can contain active silanol groups that form hydrogen bonds with polar analytes, causing them to tail.

    • Protocol:

      • Use a Deactivated Liner: Replace the current liner with a new, deactivated (silanized) liner.[1]

      • Trim the Column: Cut 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[1]

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to peak distortion.

    • Protocol: Ensure the column is cut cleanly at a 90-degree angle and positioned at the correct height within the inlet, following the manufacturer's instructions.[1]

  • Column Contamination: Buildup of non-volatile matrix components on the column can create active sites.

    • Protocol: Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, the column may need to be replaced.[2]

Question: I am observing peak fronting for my most concentrated analytes. What does this indicate?

Answer:

Peak fronting is typically a sign of column overload or a mismatch in solubility between the sample, solvent, and stationary phase.

Causality and Solution:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.

    • Protocol:

      • Reduce Injection Volume: Decrease the amount of sample injected.

      • Increase Split Ratio: If using split injection, increase the split ratio to introduce less sample onto the column.[1]

      • Check Sample Concentration: Dilute the sample if it is too concentrated.[1]

  • Solubility Mismatch: This can occur during splitless injections if the solvent and stationary phase have significantly different polarities.[1]

    • Protocol: Ensure the polarity of the solvent is compatible with the stationary phase. For example, using a non-polar solvent like hexane with a polar wax column can cause peak fronting.[1]

Issue 2: Low Sensitivity or No Peaks

Achieving adequate sensitivity is crucial for detecting trace-level flavor compounds.

Question: I am not detecting my target analytes, or the signal-to-noise ratio is very low. How can I improve sensitivity?

Answer:

Low sensitivity can stem from several factors, including inefficient sample introduction, suboptimal instrument parameters, or issues with the detector.

Causality and Solution:

  • Inefficient Sample Introduction:

    • Injection Technique: For trace analysis, a splitless injection is generally preferred over a split injection as it transfers nearly the entire sample to the column.[3][4][5] If using a split injection, reducing the split ratio can increase sensitivity.[4]

    • Sample Concentration: Techniques like solid-phase microextraction (SPME) or purge-and-trap can pre-concentrate volatile analytes before injection, significantly boosting sensitivity.[4]

  • Suboptimal GC Parameters:

    • Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of the analytes. A good starting point is 250 °C, but this may need to be optimized based on the boiling points of your compounds.[6][7]

    • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate ensures efficient transfer of analytes through the column and sharp peaks. Modern GC systems with electronic pressure control can maintain a constant optimal flow rate.[8]

  • Mass Spectrometer Settings:

    • Detector Tuning: Regularly perform an MS autotune to ensure optimal ion source and mass analyzer performance.[9]

    • Acquisition Mode: For targeted analysis of specific compounds, using Selected Ion Monitoring (SIM) mode instead of full scan mode can significantly increase sensitivity.[10]

Question: My chromatogram shows no peaks at all. What are the first things I should check?

Answer:

The absence of peaks usually points to a fundamental issue with the sample introduction or the instrument's basic functions.

Causality and Solution:

  • Check the Syringe: Ensure the syringe is drawing and injecting the sample correctly. A clogged or faulty syringe is a common culprit.[2][11]

  • Verify Gas Flows: Confirm that the carrier gas and any detector gases are flowing at the correct rates.[2]

  • Check for Leaks: A significant leak in the inlet or column connections can prevent the sample from reaching the detector.[2][11]

  • Confirm Detector Operation: Ensure the detector is turned on and functioning correctly. For an MS, check that the filament is on and the vacuum is stable.[12]

Issue 3: Poor Resolution and Co-eluting Peaks

Separating complex mixtures of volatile flavor compounds is a common challenge.

Question: Some of my target compounds are co-eluting. How can I improve the separation?

Answer:

Improving resolution requires optimizing the chromatographic separation, which involves adjusting the temperature program and selecting the appropriate column.

Causality and Solution:

  • Suboptimal Oven Temperature Program: A well-designed temperature program is crucial for separating compounds with a wide range of boiling points.[13][14]

    • Protocol:

      • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting, highly volatile compounds.[15]

      • Slower Ramp Rate: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance resolution for closely eluting compounds.[4]

  • Inappropriate GC Column: The choice of stationary phase is critical for achieving good selectivity.

    • Protocol:

      • Phase Selection: The polarity of the stationary phase should match the polarity of the analytes. A non-polar column is a good starting point for non-polar compounds, while a polar column is better for polar compounds.[16][17]

      • Column Dimensions: A longer column or a column with a smaller internal diameter can provide higher separation efficiency.[18] Thinner film thicknesses are suitable for high-boiling point analytes, while thicker films are better for highly volatile compounds.[19]

Frequently Asked Questions (FAQs)

This section addresses common questions about optimizing GC-MS parameters for volatile flavor analysis.

Q1: What is the ideal inlet temperature for volatile flavor compound analysis?

The optimal inlet temperature depends on the volatility of your target analytes. A general starting point is 250 °C.[6] However, for highly volatile compounds, a lower temperature may be sufficient, while for less volatile compounds, a higher temperature might be necessary to ensure efficient vaporization.[6][7] It's crucial to find a balance, as excessively high temperatures can cause thermal degradation of labile compounds.[6]

Q2: Should I use split or splitless injection for my samples?

The choice between split and splitless injection depends on the concentration of your analytes.[3]

  • Split Injection: This is suitable for high-concentration samples. A portion of the sample is vented, preventing column overload and producing sharp peaks.[5][20]

  • Splitless Injection: This is ideal for trace analysis where maximum sensitivity is required. Almost the entire sample is transferred to the column.[3][5][20]

Injection ModeAnalyte ConcentrationPrimary Advantage
Split HighPrevents column overload, sharp peaks[5][20]
Splitless Low (Trace)Maximizes sensitivity[3][5][20]

Q3: How do I choose the right GC column for flavor analysis?

Column selection is based on four key factors:

  • Stationary Phase: The most critical factor, as it determines the selectivity of the separation. The polarity of the stationary phase should be chosen based on the polarity of the target analytes ("like dissolves like").[16][19]

  • Column Internal Diameter (I.D.): Smaller I.D. columns (e.g., 0.18 mm, 0.25 mm) provide higher resolution but have lower sample capacity.

  • Film Thickness: Thicker films are used for highly volatile compounds to increase retention, while thinner films are better for high-boiling compounds to reduce retention.[17][19]

  • Column Length: Longer columns provide better resolution but result in longer analysis times. A 30-meter column is a good starting point for many applications.[19]

Q4: What is the purpose of derivatization in flavor analysis?

Derivatization is a chemical modification of analytes to improve their chromatographic properties.[21] For flavor compounds, it is often used to:

  • Increase Volatility: By masking polar functional groups (e.g., -OH, -COOH), derivatization makes compounds more volatile and suitable for GC analysis.[21][22]

  • Improve Thermal Stability: Derivatization can make thermally labile compounds more stable at the high temperatures used in the GC inlet and oven.[21]

  • Enhance Detectability: Certain derivatizing agents can introduce moieties that improve the response of specific detectors.[23]

Q5: How can I optimize the oven temperature program?

A good approach to optimizing the temperature program is to start with a generic screening method and then adjust it based on the resulting chromatogram.[14][24]

  • Initial Temperature and Hold: The initial temperature should be low enough to provide good separation of the most volatile compounds. For splitless injections, a common starting point is about 20°C below the boiling point of the solvent.[15]

  • Ramp Rate: A typical starting ramp rate is 10°C/min.[24] A slower ramp will generally improve resolution but increase analysis time.

  • Final Temperature and Hold: The final temperature should be high enough to elute all compounds of interest. A final hold period helps to clean any remaining high-boiling compounds from the column.[15]

Experimental Workflow for Method Optimization

Caption: A typical workflow for optimizing GC-MS parameters for volatile flavor compound analysis.

Logical Relationship of Key GC Parameters

GC_Parameters Inlet_Temp Inlet Temperature Peak_Shape Peak Shape Inlet_Temp->Peak_Shape Vaporization Sensitivity Sensitivity Inlet_Temp->Sensitivity Analyte Transfer Oven_Program Oven Program Resolution Resolution Oven_Program->Resolution Selectivity Analysis_Time Analysis Time Oven_Program->Analysis_Time Elution Speed Carrier_Flow Carrier Gas Flow Carrier_Flow->Peak_Shape Band Broadening Carrier_Flow->Analysis_Time Elution Speed Column_Choice Column Choice Column_Choice->Peak_Shape Inertness Column_Choice->Resolution Selectivity

Caption: Interplay of core GC parameters and their impact on chromatographic results.

References

Side reactions and byproduct formation in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formations encountered during the synthesis of thiazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Introduction to Thiazole Synthesis and Common Challenges

Thiazoles are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and natural products. While several methods for their synthesis exist, the Hantzsch and Cook-Heilbron syntheses are among the most widely employed. Despite their utility, these reactions are not without their complexities. Researchers often face challenges such as low yields, unexpected side products, and purification difficulties. This guide aims to provide a comprehensive resource to understand the underlying causes of these issues and to offer practical solutions for successful thiazole synthesis.

Frequently Asked Questions (FAQs)

1. What are the most common side reactions in Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea, is a robust method for forming the thiazole ring.[1][2][3] However, several side reactions can occur, leading to the formation of unwanted byproducts. The most prevalent of these include:

  • Self-condensation of the α-haloketone: α-Haloketones can undergo self-condensation, particularly under basic conditions, to form dimers such as 1,4-dioxins, 1,4-dithiins, or pyrazines.[4]

  • Formation of oxazoles: If the thioamide starting material is contaminated with the corresponding amide, or if hydrolysis of the thioamide occurs in situ, the corresponding oxazole can be formed as a significant byproduct.[5][6]

  • Formation of bis(thiazolyl) derivatives: If an aldehyde is present as an impurity or is used as a substrate, it can react with two equivalents of the newly formed thiazole to yield a bis(thiazolyl)methane derivative.[7][8]

2. I am observing a low yield in my Hantzsch thiazole synthesis. What are the likely causes?

Low yields in Hantzsch thiazole synthesis can stem from several factors:

  • Steric hindrance: If you are using sterically bulky α-haloketones or thioamides, the reaction rate can be significantly reduced.[4]

  • Poor quality of starting materials: The presence of impurities in the α-haloketone or thioamide can lead to side reactions that consume the starting materials and lower the yield of the desired product.

  • Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can all impact the yield. For sterically hindered substrates, more forcing conditions such as higher temperatures and longer reaction times may be necessary.[4]

  • Decomposition of starting materials or product: Some thiazole derivatives and their precursors can be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases.

3. How can I purify my thiazole derivative effectively?

The purification strategy for your thiazole derivative will depend on its physical and chemical properties. Common methods include:

  • Precipitation: For products that are poorly soluble in the reaction solvent, precipitation upon cooling or addition of a non-solvent can be an effective purification method. For example, 2-aminothiazole can be purified by precipitation as its bisulfite adduct by treating the reaction mixture with sulfur dioxide.[9]

  • Column chromatography: This is a versatile technique for purifying a wide range of thiazole derivatives. The choice of solvent system is crucial for achieving good separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an excellent way to obtain highly pure material.

4. What are the common side reactions in the Cook-Heilbron thiazole synthesis?

The Cook-Heilbron synthesis provides access to 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related reagents.[1][2][10] While generally a mild and efficient reaction, potential side reactions include:

  • Hydrolysis of the α-aminonitrile: α-Aminonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions, which can reduce the yield of the desired thiazole.

  • Side reactions of the nitrile group: The nitrile functionality can undergo various transformations under the reaction conditions, leading to byproducts.

  • Formation of alternative heterocyclic systems: Depending on the specific reactants and conditions, the formation of other heterocyclic rings may compete with thiazole formation.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your thiazole synthesis experiments.

Problem 1: An unexpected, non-polar byproduct is observed by TLC in my Hantzsch synthesis.

Possible Cause: This is often indicative of the self-condensation of the α-haloketone. The resulting dimers, such as 1,4-dioxins or pyrazines, are typically less polar than the desired thiazole.[4]

Troubleshooting Steps:

  • Control the reaction temperature: Running the reaction at a lower temperature can disfavor the self-condensation pathway.

  • Optimize the order of addition: Adding the α-haloketone slowly to a solution of the thioamide can help to ensure that it reacts with the thioamide rather than itself.

  • Use a milder base: If a base is required, consider using a weaker, non-nucleophilic base to minimize the enolate formation of the α-haloketone.

Problem 2: My NMR spectrum shows signals corresponding to both a thiazole and an oxazole.

Possible Cause: This is a common issue arising from the presence of the corresponding amide in your thioamide starting material. Amides react with α-haloketones to form oxazoles under similar conditions.[5][6]

Troubleshooting Steps:

  • Purify the thioamide: Ensure the purity of your thioamide starting material. Recrystallization or column chromatography can be used to remove any amide impurities.

  • Use freshly prepared or high-purity thioamide: Thioamides can slowly hydrolyze to amides upon storage, especially in the presence of moisture. Using fresh or high-purity thioamide is recommended.

  • Anhydrous reaction conditions: Running the reaction under strictly anhydrous conditions can help to prevent in situ hydrolysis of the thioamide.

Experimental Protocols

Protocol 1: Purification of 2-Aminothiazole via Bisulfite Adduct Formation

This protocol is adapted from a procedure for the purification of 2-aminothiazole from a crude reaction mixture.[9]

Materials:

  • Crude 2-aminothiazole reaction mixture

  • Sodium carbonate or sodium hydroxide solution

  • Sodium bisulfite or sodium metabisulfite

  • Cold water

  • Filtration apparatus

Procedure:

  • Neutralize the acidic crude reaction mixture containing 2-aminothiazole hydrochloride to a pH of approximately 4 with a solution of sodium carbonate or sodium hydroxide.

  • To the resulting aqueous solution of 2-aminothiazole, add sodium bisulfite or sodium metabisulfite.

  • Heat the mixture to 70-90°C to facilitate the formation of the 2-aminothiazole-sulfurous acid reaction product, which will precipitate out of solution.

  • Cool the mixture and filter the precipitate.

  • Wash the precipitate with cold water.

  • The 2-aminothiazole can be regenerated from the bisulfite adduct by treatment with a base.

Visualizing Reaction Mechanisms and Troubleshooting

Diagram 1: Hantzsch Thiazole Synthesis and Key Side Reactions

Hantzsch_Synthesis cluster_main Hantzsch Thiazole Synthesis cluster_side1 Side Reaction 1: Dimerization cluster_side2 Side Reaction 2: Oxazole Formation alpha_haloketone α-Haloketone intermediate Thioether Intermediate alpha_haloketone->intermediate + Thioamide dimer Dimer (e.g., Dioxin) alpha_haloketone->dimer Self-condensation oxazole Oxazole alpha_haloketone->oxazole + Amide thioamide Thioamide thioamide->intermediate thiazole Thiazole intermediate->thiazole Cyclization & Dehydration amide Amide Impurity amide->oxazole

Caption: Key reaction pathways in Hantzsch synthesis.

Diagram 2: Troubleshooting Flowchart for Low Yield in Hantzsch Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_sterics Are substrates sterically hindered? start->check_sterics increase_conditions Increase temperature and/or reaction time check_sterics->increase_conditions Yes check_purity Check starting material purity (TLC, NMR) check_sterics->check_purity No end Yield Improved increase_conditions->end purify_sm Purify starting materials check_purity->purify_sm Impurities found optimize_conditions Optimize solvent and/or base check_purity->optimize_conditions Pure purify_sm->end solvent_screen Screen alternative solvents optimize_conditions->solvent_screen solvent_screen->end

Caption: Troubleshooting low yield in Hantzsch synthesis.

References

Purification techniques for synthetic "2-Isobutyl-4,5-dimethylthiazole"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Isobutyl-4,5-dimethylthiazole

Welcome to the technical support guide for the purification of synthetic this compound (FEMA Number 4647, CAS 53498-32-1). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this high-impact aroma chemical. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that are foundational to designing a successful purification strategy.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most prevalent method is the Hantzsch Thiazole Synthesis, which involves the condensation of an α-haloketone with a thioamide.[1] Consequently, you should anticipate the following impurities:

  • Unreacted Starting Materials: Such as 3-bromo-2-butanone or isovaleramide/thioisovaleramide.

  • Reaction Byproducts: Side-products from the condensation reaction.

  • Dihydrothiazole Intermediate: The 2-Isobutyl-4,5-dimethyl-2,5-dihydrothiazole may be present if the final aromatization or dehydrogenation step is incomplete.[2][3]

  • Residual Solvents: Alcohols (e.g., ethanol) or high-boiling point polar aprotic solvents (e.g., DMF) are common.[1]

  • Workup Reagents: Residual acids or bases from neutralization and extraction steps.

Q2: My crude product is a pale yellow to orange liquid. Does this indicate significant impurity?

A2: Not necessarily. While high-purity this compound is often described as a colorless to pale yellow liquid, many thiazole derivatives can develop a slight coloration due to trace impurities or minor oxidative degradation without a significant impact on overall purity.[4][5] However, a dark orange, brown, or black color strongly suggests the presence of polymeric byproducts or significant degradation, necessitating a more rigorous purification approach.

Q3: What is the most effective primary purification strategy for a crude reaction mixture?

A3: A two-stage approach is typically most effective.

  • Initial Workup (Liquid-Liquid Extraction): First, perform an aqueous workup to remove water-soluble starting materials, salts, and reagents. This involves diluting the reaction mixture in an immiscible organic solvent (like ethyl acetate or dichloromethane) and washing sequentially with a weak base (e.g., saturated NaHCO₃ solution) and brine.

  • Definitive Purification: Following the initial workup, the choice between vacuum distillation and column chromatography depends on the properties of the key impurities.

    • Vacuum Fractional Distillation is ideal if the primary impurities have boiling points that differ significantly (>25 °C) from the product.[6]

    • Flash Column Chromatography is superior for removing impurities with similar boiling points but different polarities, such as isomeric byproducts or starting materials of similar size.[7][8]

Q4: How can I reliably assess the purity of my final product?

A4: A combination of techniques is essential for a comprehensive assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for quantifying volatile impurities and confirming the identity of the main component by its mass spectrum. Purity is often reported as a percentage based on GC peak area.[5]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.[9][10] The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity. Integration of proton signals can also be used for quantitative analysis against an internal standard.

  • Thin-Layer Chromatography (TLC): An indispensable tool for quickly checking for non-volatile impurities and for developing a solvent system for flash chromatography.[11]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low yield after aqueous workup and extraction.

  • Q: I seem to be losing a significant amount of my product during the liquid-liquid extraction phase. What could be the cause?

    • A: Causality & Solution: Thiazoles are basic due to the lone pair of electrons on the nitrogen atom.[7] If your aqueous phase is even slightly acidic (e.g., from an incomplete neutralization), the thiazole can become protonated, forming a water-soluble thiazolium salt. This salt will partition into the aqueous layer, leading to significant product loss.

    • Troubleshooting Steps:

      • Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before performing the extraction. Use pH paper to verify.

      • If you suspect product loss to the aqueous phase, adjust its pH to ~8 with a base like sodium bicarbonate and re-extract with your organic solvent.

      • To break up emulsions, which can trap product, wash the organic layer with brine (saturated NaCl solution).

Problem 2: My compound is streaking badly during column chromatography on silica gel.

  • Q: When I run a TLC or a column, my product appears as a long streak rather than a tight spot or band. How can I fix this?

    • A: Causality & Solution: This is a classic sign of an unwanted interaction between your compound and the stationary phase. The basic nitrogen on your thiazole ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This causes some molecules to "stick" and elute more slowly, resulting in tailing or streaking.

    • Troubleshooting Steps:

      • Add a Competing Base: The most common solution is to add a small amount of a volatile base to your eluent system. Add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your thiazole to elute cleanly.[8]

      • Switch Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (Al₂O₃).

      • Check for Overloading: Streaking can also be caused by applying too much crude material to the column. Ensure your product load is appropriate for the column size (typically 1-5% of the silica gel weight).

Problem 3: Purification by vacuum distillation is ineffective; the impurity co-distills with my product.

  • Q: I'm performing a vacuum distillation, but my GC analysis shows a persistent impurity in every fraction. Why is this happening?

    • A: Causality & Solution: This indicates that the impurity has a boiling point very close to that of your product at the given pressure. In some cases, the impurity may form an azeotrope with the product—a mixture that has a constant boiling point.

    • Troubleshooting Steps:

      • Increase Distillation Efficiency: Use a longer, insulated fractionating column (e.g., a Vigreux column) to increase the number of theoretical plates and improve separation.[6] Perform the distillation slowly to allow vapor-liquid equilibria to be established.

      • Pre-Purification: If co-distillation is severe, it is often more efficient to first perform flash column chromatography to remove the problematic impurity, and then use vacuum distillation as a final polishing step to remove residual solvent and chromatography additives (like triethylamine).

Problem 4: My NMR spectrum shows unidentifiable peaks even after purification.

  • Q: I've purified my compound by both chromatography and distillation, but the ¹H NMR still shows small, broad, or unfamiliar peaks. What are they?

    • A: Causality & Solution: If common impurities have been ruled out, these peaks could be from several sources:

      • Residual Grease: Broad, messy signals around 0.8-1.5 ppm can be from vacuum grease used on glass joints. Always use a minimal amount of grease and ensure it does not contact the product.

      • Water: A broad singlet (position is solvent-dependent, often 1.5-2.5 ppm in CDCl₃) indicates residual water. Ensure your product is thoroughly dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before analysis.

      • Isomeric Impurities: If the synthesis can produce regioisomers (e.g., this compound vs. 2-isobutyl-2,5-dimethylthiazole), these may be very difficult to separate. Advanced NMR techniques (like NOESY or HMBC) may be needed for identification.[10][12]

Section 3: Standard Operating Protocols

These protocols provide detailed, step-by-step methodologies for the key purification techniques.

Protocol 1: Post-Synthesis Aqueous Workup
  • Cool the crude reaction mixture to room temperature.

  • If a high-boiling solvent like DMF was used, dilute the mixture with 5-10 volumes of water and extract the product into a less polar solvent like ethyl acetate or diethyl ether (3x volume of the original mixture).

  • Transfer the combined organic extracts to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (if unreacted basic starting materials are present).

    • Saturated NaHCO₃ solution until bubbling ceases (to neutralize any acid).

    • Water.

    • Brine (to break emulsions and initiate drying).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Develop Eluent System: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc). Begin with 98:2 Hexane:EtOAc and gradually increase the polarity.

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.

  • Load the Sample: Adsorb the crude product onto a small amount of silica gel (~2-3x the weight of the crude oil). After the solvent is evaporated, carefully add the dry powder to the top of the prepared column.

  • Elute the Column: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution) according to your TLC analysis.

    • Crucial Tip: Add 0.5% triethylamine (Et₃N) to your eluent to prevent streaking.[7][8]

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Protocol 3: Purification by Vacuum Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum-adapter, and a receiving flask. Use a digital manometer to accurately monitor the pressure.

  • Add Boiling Chips: Place a few boiling chips or a magnetic stir bar into the distillation flask containing the crude product to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system. A target pressure of 4-10 mmHg is a good starting point.[5]

  • Heat the Flask: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Collect an initial "forerun" fraction containing any low-boiling solvents or impurities.

    • Slowly increase the temperature until the product begins to distill. The expected boiling point is approximately 70 °C at 4 mmHg.[5] Collect the main fraction within a stable temperature range (e.g., 69-72 °C).

    • Change the receiving flask if the temperature rises significantly, indicating a higher-boiling impurity is beginning to distill.

  • Cool Down: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.

Section 4: Data Presentation & Visualization

Quantitative Data Summary

The following table summarizes key physical and analytical parameters for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₁₅NS[13]
Molecular Weight 169.29 g/mol [13]
Density ~0.967 g/mL[13]
Boiling Point 70 °C @ 4 mmHg[5]
Appearance Colorless to pale yellow liquid[4][5]
Refractive Index (n20D) ~1.49[5]
Experimental Workflows (Diagrams)

A clear workflow is essential for planning a purification campaign.

PurificationWorkflow A Crude Synthetic Product B Stage 1: Aqueous Workup (Liquid-Liquid Extraction) A->B C Crude, Dry Product B->C D Is impurity polarity significantly different? C->D E Flash Column Chromatography (with 0.5% Et3N) D->E  Yes F Vacuum Fractional Distillation D->F  No (Boiling points differ) G Purity Analysis (GC-MS, NMR) E->G F->G H Pure this compound G->H

Caption: General purification workflow for this compound.

ChromatographyTroubleshooting Start Run analytical TLC Streak Is the spot streaking or tailing? Start->Streak Move Does the spot move from the baseline (Rf > 0)? Streak->Move No Sol1 Add 0.5-1% Triethylamine to the eluent. Streak->Sol1 Yes Separate Is there good separation from impurities? Move->Separate Yes Sol2 Increase eluent polarity. (e.g., more Ethyl Acetate) Move->Sol2 No Sol3 System is optimized. Proceed to column. Separate->Sol3 Yes Sol4 Try a different solvent system (e.g., DCM/Methanol). Separate->Sol4 No Sol1->Start Re-run TLC Sol2->Start Re-run TLC Sol4->Start Re-run TLC

Caption: Troubleshooting decision tree for developing a TLC system.

References

"2-Isobutyl-4,5-dimethylthiazole" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Isobutyl-4,5-dimethylthiazole. This resource is designed for researchers, scientists, and professionals in drug development and flavor chemistry who work with this compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common experimental challenges, grounded in scientific principles and practical expertise. Our goal is to provide you with the necessary insights to ensure the stability and integrity of this compound throughout your research and development processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my formulations?

The stability of this compound, a heterocyclic aromatic compound, is generally robust under normal storage conditions. However, its integrity can be compromised by several factors. The thiazole ring, while aromatic, possesses sites susceptible to chemical degradation. Key factors of concern include:

  • Exposure to Strong Oxidizing Agents: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the molecule's chemical properties and sensory profile.[1]

  • Extreme pH Conditions: While generally stable in neutral media, prolonged exposure to highly acidic or alkaline conditions can catalyze the hydrolysis of the thiazole ring. The stability of related thiazole compounds has been shown to be pH-dependent.

  • High Temperatures: Thermal decomposition can occur at elevated temperatures, leading to fragmentation of the molecule. Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.

  • Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical reactions. Studies on other thiazole-containing compounds have demonstrated that photodegradation can occur, often involving reaction with singlet oxygen, leading to complex structural rearrangements.[2][3]

Understanding these sensitivities is the first step in designing stable formulations and handling protocols.

Q2: I am observing a change in the aroma profile of my product containing this compound over time. What could be the cause?

A change in the aroma profile is a primary indicator of chemical degradation. This compound is known for its nutty, earthy, and green aroma.[2] A shift away from this profile suggests the formation of degradation products. The most likely culprits are:

  • Oxidative Degradation: If your formulation contains potential oxidizing agents or has been exposed to air for extended periods, oxidation of the sulfur atom is a strong possibility. This can introduce sulfury or other off-notes.

  • Hydrolysis: If the product is in an aqueous matrix with a non-neutral pH, slow hydrolysis of the thiazole ring could be occurring, leading to the formation of smaller, more volatile compounds with different aroma characteristics.

  • Interactions with Matrix Components: Maillard reactions, which can form thiazoles, can also lead to further reactions and degradation depending on the other components in your formulation, such as reducing sugars and amino acids.[4]

To diagnose the issue, a systematic approach is necessary. We recommend conducting a forced degradation study to identify potential degradation products and their sensory attributes.

Q3: What are the expected degradation pathways for this compound under forced degradation conditions?

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7] Based on the chemistry of the thiazole ring and related compounds, the following degradation pathways can be anticipated:

  • Acid/Base Hydrolysis: Under strong acidic or basic conditions, the thiazole ring can undergo cleavage. The C-S and C-N bonds are potential sites of hydrolytic attack.

  • Oxidative Degradation: In the presence of oxidizing agents like hydrogen peroxide, the primary degradation is expected to occur at the sulfur atom, forming the corresponding N-oxide. More aggressive oxidation could lead to ring opening.

  • Thermal Degradation: High temperatures can lead to fragmentation of the isobutyl side chain and the thiazole ring itself. Potential products could include smaller alkylthiazoles, thiophenes, and pyridines through complex rearrangement and elimination reactions.

  • Photodegradation: Exposure to light, particularly UV, can lead to the formation of reactive intermediates. For some thiazoles, this involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to open the ring.[2][3]

The following diagram illustrates the potential degradation pathways:

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products This compound This compound Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products Acid/Base Hydrolysis N-Oxide N-Oxide This compound->N-Oxide Oxidation (H2O2) Side-chain Fragments Side-chain Fragments This compound->Side-chain Fragments Thermal Stress Rearrangement Products Rearrangement Products This compound->Rearrangement Products Photodegradation Acid/Base Hydrolysis Acid/Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Thermal Stress Thermal Stress Photodegradation (UV/Vis) Photodegradation (UV/Vis)

Caption: Potential degradation pathways of this compound under various stress conditions.

Troubleshooting Guides

Problem 1: Unexpected Peaks in Chromatographic Analysis During Stability Studies

Symptoms:

  • Appearance of new peaks in your HPLC or GC chromatogram that were not present in the initial analysis.

  • A decrease in the peak area of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of the Analyte 1. Review Storage Conditions: Ensure the sample was stored at the correct temperature, protected from light, and in a tightly sealed container. 2. Forced Degradation Study: Perform a forced degradation study (see protocol below) to generate potential degradation products. Compare the retention times of the unexpected peaks with those from the stressed samples. 3. Peak Identification: Use a mass spectrometer (GC-MS or LC-MS/MS) to identify the molecular weight and fragmentation pattern of the unknown peaks. This will help in elucidating their structures.[8][9]
Contamination 1. Blank Analysis: Inject a blank (solvent) to rule out contamination from the analytical system. 2. Sample Preparation Review: Scrutinize the sample preparation procedure for any potential sources of contamination.
Matrix Interference 1. Spike and Recovery: Spike a blank matrix with a known concentration of this compound and analyze. This will help determine if matrix components are co-eluting or causing interference.
Problem 2: Inconsistent Quantification of this compound in a Complex Matrix

Symptoms:

  • Poor reproducibility of analytical results.

  • Low recovery of the analyte.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Analyte Binding to Matrix Components 1. Optimize Sample Extraction: Experiment with different extraction solvents and techniques (e.g., solid-phase extraction, liquid-liquid extraction) to improve the recovery of the analyte from the matrix. 2. Use of Internal Standard: Incorporate a structurally similar internal standard to compensate for variations in extraction efficiency and injection volume.
Incomplete Dissolution 1. Solubility Assessment: Verify the solubility of this compound in your sample diluent. Sonication or vortexing may be required for complete dissolution.
Method Variability 1. Method Validation: Ensure your analytical method is fully validated for accuracy, precision, linearity, and robustness according to ICH guidelines.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for 2 hours.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 60°C for 2 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC-UV or GC-MS method.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Prepare Stock Solution->Alkaline Hydrolysis Oxidative Degradation Oxidative Degradation Prepare Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Prepare Stock Solution->Thermal Degradation Photodegradation Photodegradation Prepare Stock Solution->Photodegradation Sample Neutralization (if needed) Sample Neutralization (if needed) Acid Hydrolysis->Sample Neutralization (if needed) Alkaline Hydrolysis->Sample Neutralization (if needed) HPLC-UV or GC-MS Analysis HPLC-UV or GC-MS Analysis Oxidative Degradation->HPLC-UV or GC-MS Analysis Thermal Degradation->HPLC-UV or GC-MS Analysis Photodegradation->HPLC-UV or GC-MS Analysis Sample Neutralization (if needed)->HPLC-UV or GC-MS Analysis Compare with Control Compare with Control HPLC-UV or GC-MS Analysis->Compare with Control Identify Degradation Products Identify Degradation Products Compare with Control->Identify Degradation Products

Caption: Workflow for conducting a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions (Example):

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[10] Specificity will be demonstrated by the ability to resolve the main peak from degradation products generated during the forced degradation study.

References

Improving resolution in the chromatographic separation of thiazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic separation of thiazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The guidance herein is structured to not only offer solutions but also to explain the underlying scientific principles, ensuring a robust understanding of your chromatographic separations.

The separation of thiazole isomers is a critical analytical challenge in pharmaceutical and chemical industries. Due to their structural similarity, achieving adequate resolution can be complex. This guide will walk you through common issues and advanced strategies to optimize your separations.

Part 1: Troubleshooting Common Peak Shape and Resolution Issues

Poor peak shape and inadequate resolution are among the most frequent problems encountered during the separation of thiazole isomers. This section addresses these issues in a question-and-answer format, providing both the "what to do" and the "why it works."

Q1: My thiazole isomer peaks are showing significant tailing. What are the likely causes and how can I fix this?

A1: Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise the accuracy of your analysis.[1] It often stems from unwanted interactions between the analyte and the stationary phase.

Underlying Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact strongly with the basic nitrogen atom in the thiazole ring, causing peak tailing.

    • Solution 1: Mobile Phase pH Adjustment: Adjust and buffer the mobile phase pH to be +/- 2 units away from the pKa of your thiazole isomer. This ensures the analyte is in a single ionic state (either fully protonated or deprotonated), minimizing interactions with silanols.

    • Solution 2: Use of a Highly Deactivated Column: Employ a column with advanced end-capping technology to reduce the number of accessible silanol groups.[1]

    • Solution 3: Mobile Phase Additives: Incorporate a small amount of a competitive base, like triethylamine (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

  • Column Contamination or Void: Accumulation of strongly retained sample components or a void at the column inlet can disrupt the packed bed, leading to tailing.[1]

    • Solution: First, try reversing and flushing the column with a strong solvent. If this doesn't resolve the issue, replacing the guard column or the analytical column itself may be necessary.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][3]

    • Solution: Reduce the injection volume or dilute your sample.[2][3] If sensitivity is an issue, consider a column with a higher loading capacity.[1]

Q2: I'm observing peak fronting for my thiazole isomers. What does this indicate and what are the corrective actions?

A2: Peak fronting, characterized by a leading edge "shark fin" appearance, is less common than tailing but can still affect quantitation.[3]

Underlying Causes & Solutions:

  • Sample Overload: This is the most frequent cause of peak fronting.[3] When the concentration of the analyte is too high, the stationary phase becomes saturated, and excess molecules travel through the column more quickly, eluting at the front of the peak.[3]

    • Solution: The primary solution is to dilute the sample or decrease the injection volume.[3]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly at the beginning of the separation, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Low Column Temperature (in Gas Chromatography): While less common in HPLC, in GC, a column temperature that is too low can sometimes cause peak fronting.[3]

    • Solution (for GC): Increase the column temperature.[3]

Q3: My thiazole isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve their separation?

A3: Achieving baseline resolution (Rs ≥ 1.5) is crucial for accurate quantification. The resolution is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').[4]

Strategies to Enhance Resolution:

  • Optimize Selectivity (α): This is often the most impactful parameter for improving the separation of closely eluting peaks.[4][5]

    • Change the Stationary Phase: Different stationary phases offer unique selectivities. For aromatic compounds like thiazoles, a phenyl-based column can provide beneficial π-π interactions, enhancing separation compared to a standard C18 column.[6] Chiral stationary phases are necessary for separating enantiomers.[7][8][9][10][11][12]

    • Modify the Mobile Phase Composition:

      • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.[5]

      • pH Adjustment: Fine-tuning the mobile phase pH can change the ionization state of the isomers, leading to differential retention.[6]

  • Increase Column Efficiency (N): Higher efficiency leads to narrower peaks, which can improve resolution.[4]

    • Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.[6]

    • Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency.[5][6]

    • Reduce Flow Rate: Lowering the flow rate can allow for more effective interaction with the stationary phase, though it will increase analysis time.[6][13]

  • Adjust Retention Factor (k'): Increasing the retention time of the analytes can sometimes improve resolution.

    • Decrease Mobile Phase Strength: In reversed-phase HPLC, reducing the percentage of the organic solvent will increase retention times.[4]

Workflow for Troubleshooting Poor Resolution

G start Poor Resolution (Rs < 1.5) selectivity Optimize Selectivity (α) start->selectivity efficiency Increase Efficiency (N) start->efficiency retention Adjust Retention (k') start->retention change_sp Change Stationary Phase (e.g., C18 to Phenyl) selectivity->change_sp change_mp Modify Mobile Phase (Solvent type, pH) selectivity->change_mp longer_col Increase Column Length efficiency->longer_col smaller_part Decrease Particle Size efficiency->smaller_part lower_org Decrease Organic Solvent % retention->lower_org end Resolution Improved (Rs ≥ 1.5) change_sp->end change_mp->end longer_col->end smaller_part->end lower_org->end

Caption: A troubleshooting flowchart for improving peak resolution.

Part 2: Advanced Strategies and Method Development

For particularly challenging separations, a more systematic approach to method development is required.

Q4: How does temperature affect the separation of thiazole isomers, and how can I use it to my advantage?

A4: Column temperature is a powerful yet often underutilized parameter in method development.[14]

Impact of Temperature:

  • Viscosity and Backpressure: Increasing the temperature lowers the viscosity of the mobile phase, which reduces system backpressure.[14] This can allow for the use of higher flow rates to shorten analysis times without exceeding pressure limits.[13]

  • Retention Time: Generally, higher temperatures decrease retention times as analytes have more kinetic energy and interact less with the stationary phase.[14][15]

  • Selectivity: Temperature can significantly alter selectivity, especially for structurally similar compounds like isomers.[14][15] Sometimes, a small change in temperature can reverse the elution order of two peaks. The effect of temperature can be unpredictable, with some studies showing non-linear relationships between retention and temperature.[16]

Practical Application:

  • Temperature Scouting: During method development, perform a series of runs at different temperatures (e.g., 30°C, 40°C, 50°C) while keeping other parameters constant. This can reveal an optimal temperature for the best resolution.

  • Improving Peak Shape: For some analytes, elevated temperatures can improve peak shape by increasing mass transfer kinetics.[17]

  • Ensuring Reproducibility: Using a column oven provides stable temperature control, which is crucial for reproducible retention times.[14][15]

Q5: What are the best starting points for stationary and mobile phase selection for separating positional thiazole isomers?

A5: The choice of stationary and mobile phases is fundamental to a successful separation.

Stationary Phase Selection:

  • Reversed-Phase Columns:

    • C18: A good general-purpose starting point. A method for a thiazole derivative has been developed using a C18 column with a mobile phase of water and methanol.[18]

    • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the aromatic thiazole ring, which can be highly effective for resolving positional isomers.[19]

  • Chiral Stationary Phases (for enantiomers): If your thiazole isomers are enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[7][10] Macrocyclic glycopeptides have also been used successfully for separating chiral azole compounds.[10]

Mobile Phase Selection:

  • Solvents: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. It's advisable to screen both, as they can provide different selectivities.[20]

  • Additives:

    • Acid: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is common for the analysis of thiazoles to control the ionization of the basic nitrogen and improve peak shape.[21][22]

    • Buffer: If precise pH control is needed, especially near the pKa of the analytes, a buffer system (e.g., acetate or phosphate buffer) should be used.[23]

Experimental Protocol: Initial Method Development for Positional Thiazole Isomers
  • Column Selection: Start with a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Time 0 min: 10% B

    • Time 20 min: 90% B

    • Time 22 min: 90% B

    • Time 22.1 min: 10% B

    • Time 30 min: 10% B

  • Other Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C[21]

    • Detection: UV, at the λmax of the thiazole isomers (e.g., 254 nm).[21]

    • Injection Volume: 5 µL

  • Analysis and Optimization: Based on the initial chromatogram, adjust the gradient slope, organic modifier (switch to methanol), or temperature to improve resolution.

Data Summary: Illustrative Starting Conditions
ParameterHPLC for Positional IsomersGC for Volatile Isomers
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: AcetonitrileHelium
Flow Rate/Gas Velocity 1.0 mL/min1.0 mL/min
Temperature 30°COven Program: 100°C (hold 2 min), ramp to 250°C at 10°C/min
Detection UV at 254 nmFID at 280°C

Note: This data is illustrative and should be optimized for specific analytes.[21]

Part 3: FAQs for Advanced Users

Q6: I am trying to separate chiral thiazole derivatives. What are the key considerations for choosing a chiral stationary phase (CSP)?

A6: The separation of enantiomers requires a chiral environment, which is provided by the CSP.

  • Mechanism of Interaction: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. This requires at least three points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance).

  • Common CSPs for Azoles:

    • Polysaccharide-based: Columns with cellulose or amylose derivatives are widely used and have proven effective for a broad range of chiral compounds, including azoles.[10][24]

    • Macrocyclic Glycopeptides: These CSPs (e.g., vancomycin, teicoplanin) offer multiple interaction sites and can be operated in reversed-phase, polar organic, and normal-phase modes, providing great flexibility.[10]

  • Mobile Phase Mode: The choice of mobile phase (normal phase, reversed phase, or polar organic) can dramatically affect chiral separation. It is often necessary to screen different mobile phase modes to find the optimal conditions for a given pair of enantiomers on a specific CSP.[24]

Diagram: Chiral Recognition Mechanism

G cluster_0 Chiral Stationary Phase (CSP) CSP Chiral Selector complex_R [CSP - R-Enantiomer] (More Stable) complex_S [CSP - S-Enantiomer] (Less Stable) R_enantiomer R-Enantiomer R_enantiomer->complex_R Stronger Interaction S_enantiomer S-Enantiomer S_enantiomer->complex_S Weaker Interaction

Caption: Differential interaction of enantiomers with a chiral stationary phase.

References

Minimizing thermal degradation of "2-Isobutyl-4,5-dimethylthiazole" during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the analysis of 2-Isobutyl-4,5-dimethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this thermally sensitive compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize thermal degradation and ensure the accuracy and reproducibility of your results.

Introduction to the Challenge

This compound (CAS 53498-32-1) is a key aroma compound found in various food products and is of significant interest in flavor and fragrance research.[1] As a sulfur-containing heterocyclic molecule, it is susceptible to thermal degradation during Gas Chromatography (GC) analysis, particularly in the hot injection port. This degradation can lead to inaccurate quantification, the appearance of artifact peaks, and a general loss of sensitivity. This guide provides a systematic approach to mitigating these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound.

Q1: What are the primary signs of thermal degradation of this compound in my GC-MS results?

A1: Thermal degradation can manifest in several ways in your chromatogram and mass spectra:

  • Poor Peak Shape: You may observe peak tailing or fronting, which can be exacerbated by analyte interaction with active sites in the inlet liner at high temperatures.

  • Low Analyte Response: As the compound degrades, the signal intensity for the target analyte will decrease, leading to poor sensitivity and inaccurate quantification.

  • Appearance of Unexpected Peaks: Degradation products will appear as new peaks in your chromatogram. For thiazoles, this can include dealkylation or rearrangement products.

  • Poor Reproducibility: Fluctuations in inlet temperature and residence time can lead to variable rates of degradation, resulting in poor reproducibility of peak areas and heights.

Q2: What is a good starting point for the GC inlet temperature?

A2: For a conventional split/splitless inlet, a starting temperature of 250 °C is a common practice for a wide range of analytes. However, for thermally labile compounds like this compound, this may already be too high. A more conservative starting point would be 200 °C . The optimal temperature is a balance between efficient volatilization of the analyte and minimizing degradation. It is crucial to perform a temperature optimization study, analyzing the same standard at a range of inlet temperatures (e.g., 180 °C, 200 °C, 220 °C, 250 °C) and observing the response of the target analyte and the presence of any degradation products.

Q3: Should I use a split or splitless injection?

A3: The choice depends on the concentration of your analyte.

  • Splitless Injection: This is generally preferred for trace analysis as it transfers the entire sample volume to the column, maximizing sensitivity. However, the longer residence time of the analyte in the hot inlet can increase the risk of thermal degradation.

  • Split Injection: For more concentrated samples, a split injection is suitable. The higher flow rate through the inlet reduces the residence time, which can help minimize thermal degradation. If you are experiencing degradation with splitless injection, consider trying a split injection with a low split ratio (e.g., 10:1 or 20:1).

Q4: Can headspace analysis help reduce thermal degradation?

A4: Yes, headspace sampling is an excellent technique for volatile and semi-volatile compounds in complex matrices and can significantly reduce the risk of thermal degradation.[2][3][4] By analyzing the vapor phase above the sample, non-volatile matrix components that can contribute to active sites and degradation are left behind. Static headspace (SHS) or solid-phase microextraction (SPME) are common techniques. Since the sample is heated in a sealed vial at a controlled temperature (e.g., 50-80°C) before injection, the harsh conditions of a hot liquid injection are avoided.[4]

Q5: What are "cold injection" techniques and should I consider them?

A5: Cold injection techniques are highly recommended for thermally labile compounds.[5][6][7] These methods introduce the sample into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends in a high-temperature environment. The two main types are:

  • Cool On-Column (COC) Injection: The sample is injected directly onto the column at a low temperature.[2][6][8] This is the gentlest injection technique and is ideal for highly sensitive compounds.

  • Programmed Temperature Vaporizer (PTV) Inlet: A PTV inlet allows for the injection of the sample into a cool liner, which is then programmed to heat up at a controlled rate.[5] This offers great flexibility and can handle larger injection volumes.

If your GC system is equipped with a COC or PTV inlet, they are the preferred methods for analyzing this compound.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Low or No Analyte Signal
Potential Cause Troubleshooting Steps Scientific Rationale
Excessive Thermal Degradation 1. Lower Inlet Temperature: Decrease the inlet temperature in 10-20 °C increments (e.g., from 250 °C down to 180 °C). 2. Use a Cold Injection Technique: If available, switch to a Cool On-Column or PTV injection method.[5][6][7] 3. Reduce Inlet Residence Time: If using splitless injection, decrease the splitless hold time. Consider switching to a split injection.High temperatures in the inlet can cause the thiazole ring or its side chains to fragment, leading to a loss of the parent molecule.[4] Reducing the temperature and the time the analyte spends in the hot zone minimizes this effect.
Active Sites in the Inlet 1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. 2. Replace the Liner and Septum: Regular maintenance is crucial. A dirty liner or septum can be a source of active sites. 3. Consider Glass Wool Position/Presence: If using glass wool, ensure it is also deactivated. In some cases, removing the glass wool can reduce active sites, but this may affect vaporization.Active sites, such as exposed silanol groups on glass surfaces or contaminants, can catalytically degrade sensitive analytes like sulfur-containing compounds. Deactivated surfaces minimize these interactions.
Improper GC Oven Program 1. Check Initial Oven Temperature: Ensure the initial oven temperature is low enough to allow for proper focusing of the analyte at the head of the column, especially for splitless injections.A proper initial oven temperature is crucial for good peak shape and sensitivity. If the initial temperature is too high, the analyte band will be too broad as it enters the column.
Issue 2: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Steps Scientific Rationale
Analyte-System Interactions 1. Check for Active Sites: As in Issue 1, ensure all surfaces in the sample path (liner, column) are properly deactivated. 2. Column Choice: A well-deactivated, low-to-mid polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point.Tailing is often a sign of secondary interactions between the analyte and active sites in the system. Sulfur-containing compounds can be particularly prone to this.
Sub-optimal Inlet Temperature 1. Temperature Too Low: If the inlet temperature is too low, the analyte may not vaporize efficiently and completely, leading to a slow transfer to the column and peak broadening. 2. Temperature Too High: Can lead to degradation products that may co-elute or interfere with the main peak.There is an optimal temperature range for efficient vaporization without degradation. This needs to be determined empirically.
Slow Analyte Transfer (Splitless) 1. Optimize Splitless Hold Time: Ensure the hold time is sufficient to transfer the majority of the analyte to the column but not so long as to cause excessive band broadening.In splitless mode, the low flow onto the column means the transfer process is relatively slow. An optimized hold time is critical for sharp peaks.

Part 3: Experimental Protocols & Method Optimization

Protocol 1: Inlet Temperature Optimization Study
  • Prepare a Standard: Prepare a mid-range concentration standard of this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Set Initial GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Oven Program: Start at 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters: Scan mode (e.g., m/z 40-300), source temperature 230 °C, quadrupole temperature 150 °C.

  • Perform Injections at Varying Inlet Temperatures:

    • Set the inlet temperature to 250 °C and inject the standard.

    • Sequentially decrease the inlet temperature to 220 °C, 200 °C, and 180 °C, injecting the standard at each temperature.

  • Data Analysis:

    • Compare the peak area of this compound at each temperature. The optimal temperature will provide the highest response before a significant drop-off is observed.

    • Examine the chromatograms for the appearance of new peaks at higher temperatures, which may indicate degradation products.

Data Interpretation Table: Inlet Temperature Effects
Inlet Temp. (°C)Analyte Peak AreaPeak ShapeObservations
250500,000TailingPossible degradation, some tailing observed.
220800,000SymmetricalGood response and peak shape.
200750,000SymmetricalSlightly lower response than 220 °C.
180600,000BroadeningIncomplete vaporization may be occurring.

Part 4: Visualization of Key Workflows

Diagram 1: Troubleshooting Workflow for Low Analyte Response

LowResponseWorkflow start Low Analyte Response Detected check_temp Is Inlet Temperature > 220°C? start->check_temp lower_temp Lower Inlet Temperature (e.g., to 200-220°C) check_temp->lower_temp Yes check_liner Is Liner Deactivated & Clean? check_temp->check_liner No reanalyze1 Re-analyze Sample lower_temp->reanalyze1 replace_liner Replace Inlet Liner & Septum check_liner->replace_liner No check_injection Using Splitless Injection? check_liner->check_injection Yes reanalyze2 Re-analyze Sample replace_liner->reanalyze2 use_split Consider Split Injection (e.g., 20:1 ratio) check_injection->use_split Yes advanced_methods Consider Advanced Techniques check_injection->advanced_methods No reanalyze3 Re-analyze Sample use_split->reanalyze3 coc_ptv Use Cool On-Column or PTV Injection advanced_methods->coc_ptv InjectionDecisionTree start Select Injection Technique for This compound check_sensitivity Is High Sensitivity Required (Trace Analysis)? start->check_sensitivity splitless Start with Splitless Injection check_sensitivity->splitless Yes split Use Split Injection check_sensitivity->split No check_degradation Is Thermal Degradation Observed with Splitless Injection? check_equipment Is PTV or Cool On-Column Inlet Available? check_degradation->check_equipment Yes optimize_splitless Optimize Splitless Parameters (Lower Temp, Shorter Hold Time) check_degradation->optimize_splitless No advanced Use PTV or Cool On-Column check_equipment->advanced Yes check_equipment->optimize_splitless No splitless->check_degradation

References

Overcoming challenges in the scale-up of "2-Isobutyl-4,5-dimethylthiazole" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2-Isobutyl-4,5-dimethylthiazole. This document is designed for researchers, chemists, and process development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important flavor and fragrance compound.

Introduction: The Synthetic Landscape

This compound is a heterocyclic compound valued for its unique nutty and earthy aroma, making it a significant component in the food and fragrance industry.[1][2] The most prevalent and robust method for its synthesis is the Hantzsch Thioazole Synthesis , a classic condensation reaction between an α-haloketone and a thioamide.[3][4][5]

This guide focuses on the practical challenges of transitioning this synthesis from the laboratory bench to pilot or industrial scale. While the Hantzsch synthesis is generally high-yielding, scaling up introduces complexities related to mass and heat transfer, impurity profiles, and process safety that must be systematically addressed.[6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental aspects of the this compound synthesis.

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary route is the Hantzsch Thiazole Synthesis. This reaction involves the condensation of isovalerothioamide (the thioamide component) with 3-chloro-2-butanone (the α-haloketone component). The reaction proceeds via an initial S-alkylation (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4][7]

Q2: What are the typical starting materials and their roles?

A2: The key reactants are:

  • Isovalerothioamide (C₅H₁₁NS): This molecule provides the isobutyl group at the C2 position of the thiazole ring and the core thioamide functionality (sulfur and nitrogen atoms).

  • 3-Chloro-2-butanone (C₄H₇ClO): This α-haloketone provides the carbon backbone that becomes the C4 and C5 positions of the thiazole ring, along with the two methyl groups.

  • Solvent: A polar protic solvent like ethanol is commonly used for lab-scale synthesis to facilitate the dissolution of reactants and mediate the reaction.[8] For scale-up, higher-boiling point solvents like DMF might be considered for better temperature control.[8]

  • Base (Optional but recommended for scale-up): A mild, non-nucleophilic base like sodium bicarbonate or triethylamine can be used to neutralize the HCl generated during the reaction, preventing potential side reactions and corrosion of equipment.

Q3: What yield and purity can I realistically expect at the lab scale?

A3: On a laboratory scale (1-10 g), yields for the Hantzsch synthesis are typically high, often ranging from 65% to 85%, depending on the purity of the starting materials and the effectiveness of the work-up and purification.[8] Purity after purification (e.g., column chromatography or vacuum distillation) should exceed 98% (by GC or NMR).

Q4: What are the key safety considerations for this synthesis?

A4:

  • α-Haloketones: 3-Chloro-2-butanone is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thioamides: Isovalerothioamide can release hydrogen sulfide (H₂S) upon decomposition, which is toxic and has a strong, unpleasant odor.

  • Exothermicity: The initial S-alkylation step can be exothermic. On a large scale, this requires controlled addition of the α-haloketone to manage the reaction temperature.

  • Solvent Hazards: Standard precautions for handling flammable organic solvents should be followed.

Part 2: Troubleshooting Guide for Scale-Up Challenges

Scaling up a synthesis is rarely a linear process. This guide provides solutions to specific problems that may arise when transitioning from grams to kilograms.

Q5: My yield dropped from 80% at lab scale to 50% in the pilot plant. What are the likely causes?

A5: This is a classic scale-up problem with several potential root causes. The key is to differentiate between a reaction issue and an isolation issue.

  • Cause 1: Inefficient Heat Transfer. Larger reactors have a lower surface-area-to-volume ratio, making it difficult to dissipate the heat from the exothermic reaction.[6] This can create localized "hot spots" where reactants or the product degrade, leading to byproduct formation and lower yield.

    • Solution:

      • Controlled Addition: Add the 3-chloro-2-butanone slowly to the thioamide solution using a dosing pump to control the exotherm.

      • Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently and set to a temperature that can manage the heat load.

      • Solvent Choice: Consider a higher-boiling solvent to allow the reaction to run at a more controlled, higher temperature without excessive pressure buildup.

  • Cause 2: Poor Mass Transfer (Mixing). Inadequate mixing in a large vessel leads to localized concentration gradients.[6] Pockets of the reactor may have unreacted starting materials long after the reaction appears complete by TLC from a well-mixed sample.

    • Solution:

      • Agitator Optimization: Verify that the agitator type (e.g., pitched-blade turbine, anchor) and speed (RPM) are appropriate for the reactor volume and viscosity of the reaction mixture.

      • Baffles: Ensure the reactor is equipped with baffles to prevent vortexing and promote turbulent, effective mixing.

      • Extended Reaction Time: A longer reaction time may be required at scale to ensure complete conversion.[6] Monitor the reaction by an appropriate method (e.g., UPLC, GC) until starting materials are consumed.

  • Cause 3: Inefficient Work-up and Isolation. Techniques that are simple in the lab, like liquid-liquid extraction in a separatory funnel, become cumbersome and less efficient at scale.

    • Solution:

      • Extraction Optimization: Use counter-current extraction methods if possible. Perform small-scale experiments to determine the optimal number of extractions and solvent volumes for the larger scale.

      • Phase Separation: Allow adequate time for phase separation in the large reactor. Emulsions can be a bigger problem at scale.

      • Purification Method: Vacuum distillation is generally more scalable than chromatography for purifying liquids. Ensure your vacuum pump and heating mantle are appropriately sized for the volume.

Troubleshooting Logic Diagram

This diagram illustrates a decision-making workflow for diagnosing yield loss during scale-up.

troubleshooting_yield_loss start Problem: Low Yield at Scale check_reaction Analyze Crude Reaction Sample (GC/LCMS) start->check_reaction check_sm Starting Materials Consumed? check_reaction->check_sm check_impurities Significant Impurities Present? check_sm->check_impurities Yes cause_incomplete Cause: Incomplete Reaction check_sm->cause_incomplete No cause_side_reactions Cause: Side Reactions / Degradation check_impurities->cause_side_reactions Yes cause_isolation Cause: Isolation Loss check_impurities->cause_isolation No solution_mixing Solution: - Improve Mixing (RPM, Baffles) - Increase Reaction Time/Temp cause_incomplete->solution_mixing solution_heat Solution: - Control Reagent Addition Rate - Improve Reactor Cooling cause_side_reactions->solution_heat solution_workup Solution: - Optimize Extraction Protocol - Re-evaluate Purification Method cause_isolation->solution_workup

Caption: Troubleshooting workflow for diagnosing low yield during scale-up.

A6: The appearance of new impurities at scale often points to side reactions favored by longer reaction times or higher temperatures.

  • Potential Impurity 1: Dimer of Thioamide. Under basic conditions or prolonged heating, thioamides can self-condense.

  • Potential Impurity 2: Favorskii Rearrangement Product. The α-haloketone can undergo rearrangement under certain basic conditions, although this is less common.

  • Potential Impurity 3: Over-alkylation. If a strong base is used, the thiazole ring itself can be deprotonated and react further.

  • Identification and Mitigation Strategy:

    • Characterize the Impurity: Isolate the impurity (e.g., by preparative HPLC or careful distillation) and characterize it by Mass Spectrometry and NMR to determine its structure.

    • Review Reaction Conditions:

      • Temperature Profile: Did the internal temperature exceed the set point during the addition? This is a strong indicator of degradation.

      • Base Stoichiometry: If a base is used, ensure it is not in large excess and is added at the appropriate time. For the Hantzsch synthesis, it's often best to add the base after the initial S-alkylation is complete or to use a mild, slow-acting base like NaHCO₃.

      • Oxygen Exposure: While not a primary concern for this specific synthesis, some side reactions can be promoted by oxygen. Ensure the reaction is run under an inert atmosphere (N₂ or Ar), which is good practice for scale-up regardless.

Q7: My final product is dark brown after distillation, but it was a pale yellow liquid in the lab. Is this a problem?

A7: Color change often indicates the presence of small amounts of highly colored impurities, which may have formed due to thermal degradation during a prolonged or overly hot distillation.

  • Cause: The product might be unstable at the distillation temperature for extended periods. In a large-scale distillation, the material in the reboiler pot is held at a high temperature for much longer than in a lab-scale setup.

  • Solution:

    • High Vacuum Distillation: Use a high-quality vacuum pump to lower the boiling point of the product, thereby reducing the required pot temperature.

    • Wiped-Film or Short-Path Distillation: For heat-sensitive materials at a larger scale, these techniques minimize the time the product spends at high temperatures.

    • Inert Atmosphere: Ensure the distillation is performed under a nitrogen or argon atmosphere to prevent oxidation at high temperatures.

    • Decolorizing Carbon: Before distillation, you can try treating the crude product solution with a small amount of activated carbon to adsorb colored impurities, followed by filtration through Celite.

Part 3: Experimental Protocols and Data

General Lab-Scale Synthesis Protocol

This protocol provides a validated starting point for laboratory synthesis.

dot

lab_workflow reagents 1. Charge Reactor - Isovalerothioamide (1.0 eq) - Ethanol addition 2. Controlled Addition - 3-Chloro-2-butanone (1.05 eq) - Maintain T < 40°C reagents->addition reaction 3. Reaction - Heat to reflux (78°C) - Monitor by TLC/GC (2-4h) addition->reaction workup 4. Work-up - Cool to RT - Neutralize with NaHCO₃ (aq) - Extract with Ethyl Acetate reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate solvent - Vacuum Distillation workup->purify analysis 6. Analysis - GC, NMR, MS - Yield & Purity Calculation purify->analysis

Caption: Standard laboratory workflow for Hantzsch synthesis of the target thiazole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, dissolve isovalerothioamide (e.g., 11.7 g, 0.1 mol) in 100 mL of ethanol.

  • Reagent Addition: Slowly add 3-chloro-2-butanone (e.g., 11.1 g, 0.105 mol, 1.05 eq) to the stirred solution. An exotherm may be observed. Use a water bath to maintain the temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC or GC until the thioamide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour it into 200 mL of a saturated aqueous sodium bicarbonate solution to neutralize the HCl formed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[1]

Data Summary: Lab vs. Scale-Up Considerations

The following table summarizes key parameter changes required when moving from lab to pilot scale.

ParameterLab Scale (100g)Pilot Scale (10kg)Rationale for Change
Reactor 1L Round-Bottom Flask100L Glass-Lined ReactorMaterial compatibility and volume.
Addition Method Addition FunnelMetering/Dosing PumpPrecise control of addition rate to manage exotherm.[6]
Mixing Magnetic StirrerOverhead Mechanical StirrerRequired for effective mixing in viscous or large-volume media.
Heating/Cooling Heating Mantle / Water BathJacket with Thermal FluidProvides uniform and controlled heating/cooling.
Reaction Time 2-4 hours4-8 hours (or until completion by IPC)Mass transfer limitations at scale may slow the reaction rate.[6]
Purification Kugelrohr / Short-Path DistillationWiped-Film or Fractional Distillation ColumnEfficiency and throughput for larger volumes.
In-Process Control (IPC) TLC / GCUPLC / GCProvides faster and more quantitative monitoring of reaction completion.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Sensory Landscape of Alkylthiazoles: A Comparative Analysis Featuring 2-Isobutyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potent World of Alkylthiazoles

For researchers and product development professionals in the flavor and fragrance industry, thiazoles represent a class of heterocyclic compounds of critical importance. These molecules, containing a five-membered ring with both sulfur and nitrogen, are renowned for their potent and diverse sensory properties. They are key contributors to the desirable aromas in a vast array of natural products, from roasted nuts and coffee to cooked meats and tomatoes. The sensory character of an alkylthiazole is profoundly influenced by the nature and position of its alkyl substituents, leading to a wide spectrum of aroma profiles ranging from green and nutty to roasted and meaty.

This guide provides an in-depth sensory comparison of 2-isobutyl-4,5-dimethylthiazole against other notable alkylthiazoles. We will delve into its unique sensory profile, present a comparative analysis with structurally similar compounds, and provide a detailed, field-proven protocol for conducting a sensory panel evaluation. The objective is to equip researchers with the foundational knowledge and practical methodology required to effectively utilize these powerful aroma chemicals.

Sensory Profile: this compound

This compound, sometimes referred to as Geranium Thiazole, is a powerful and complex aroma compound. Its high odor strength necessitates evaluation in highly diluted solutions, typically 0.1% or less, to allow its full character to be perceived without overwhelming the senses.

The compound's profile is multifaceted, characterized by a dominant green note, often described as reminiscent of tomato vines or geranium leaves. This is complemented by significant nutty and earthy undertones, with nuances of vegetable skin. More subtle notes of red rose, fennel, and even a hint of licorice can be perceived by trained panelists. In terms of flavor, it mirrors its aroma, presenting green, vegetable, and earthy notes.

This unique combination of green, floral, and nutty characteristics makes it a versatile ingredient. It is naturally found in foods like potatoes, beans, and cooked beef, highlighting its role in savory applications. Commercially, it is used to impart specific, natural-smelling notes in vegetable and floral formulations, seasonings, beverages, and confectionery.

Comparative Sensory Analysis with Other Alkylthiazoles

The relationship between the molecular structure of alkylthiazoles and their perceived aroma is a prime example of structure-activity relationships in flavor chemistry. Even minor changes to the alkyl groups can cause dramatic shifts in the sensory profile.

Positional Isomerism: The Impact of Substitution Patterns
  • 2-Isobutylthiazole: This simpler analog lacks the two methyl groups of our primary compound. Its aroma is intensely green and highly specific to tomatoes, particularly the sharp scent of the stem and leaves. While it possesses a sulfury character common to many thiazoles, it is largely masked by the dominant green notes. Its potent, tomato-specific profile makes it an almost indispensable component in tomato flavors. Its odor threshold in water is reported to be as low as 2-3.5 parts per billion (ppb).

  • 2-Isopropyl-4-methylthiazole: Replacing the isobutyl group with a slightly smaller isopropyl group and removing one methyl group from the ring results in a radical shift in aroma. This compound retains some vegetal and sulfury notes but is distinguished by a remarkable "fuzzy" character reminiscent of peach skin. This unique attribute makes it a cornerstone of peach and, to a lesser extent, apricot flavors.

The Influence of the Thiazole vs. Thiazoline Ring
  • 2-Isobutyl-4,5-dimethyl-3-thiazoline: The saturation of one of the double bonds in the thiazole ring to form a thiazoline has a profound impact on the sensory profile. While sharing the same substituents, 2-isobutyl-4,5-dimethyl-3-thiazoline moves away from the green and nutty profile towards a distinctly meaty, spicy, and herbaceous aroma. This makes it highly suitable for savory applications such as meat products, soups, sauces, and bakery items.

The following table summarizes the key sensory differences between these selected alkylthiazoles.

CompoundStructurePrimary Sensory DescriptorsCommon Applications
This compound Isobutyl group at C2, Methyl groups at C4 & C5Green, Nutty, Earthy, Geranium, Tomato-likeVegetable/floral formulations, seasonings, savory flavors
2-Isobutylthiazole Isobutyl group at C2Intensely Green, Tomato Stem/LeafTomato flavors, enhances fresh lime
2-Isopropyl-4-methylthiazole Isopropyl group at C2, Methyl group at C4"Fuzzy" Peach Skin, Vegetal, TropicalPeach and apricot flavors
2-Isobutyl-4,5-dimethyl-3-thiazoline Saturated thiazoline ringMeaty, Spicy, HerbaceousMeat products, soups, sauces, bakery

Experimental Protocol: Sensory Evaluation via Gas Chromatography-Olfactometry (GC-O)

To objectively compare the sensory attributes of these volatile compounds, Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique. It combines the high-resolution separation power of a gas chromatograph with the unparalleled sensitivity and specificity of the human nose as a detector. This allows for the precise determination of the aroma character of each individual compound as it elutes from the GC column.

The protocol below outlines a robust methodology for the comparative sensory analysis of alkylthiazoles. This system is self-validating by correlating instrumental data (retention time, mass spectra) with sensory perception.

I. Panelist Selection and Training
  • Rationale: The human assessors are the most critical component of this analysis. Selection must be based on demonstrated ability to detect and describe odors consistently.

  • Procedure:

    • Screening: Recruit 8-10 panelists. Screen for general olfactory acuity using a standardized set of common odorants. Exclude individuals with anosmia or specific sensitivities.

    • Training: Conduct several training sessions using a lexicon of aroma standards relevant to thiazoles (e.g., green, nutty, roasted, sulfury, fruity, floral descriptors). Panelists must agree on the definition and use of each descriptor.

    • Validation: Validate panelist performance for consistency and repeatability before commencing the formal analysis.

II. Sample Preparation
  • Rationale: Accurate and consistent dilution is essential to prevent olfactory fatigue and to evaluate the compounds at concentrations representative of their use in final products.

  • Procedure:

    • Prepare a stock solution of each alkylthiazole (e.g., 1000 ppm) in a neutral, high-purity solvent like ethanol or propylene glycol.

    • Create a series of dilutions from the stock solution (e.g., 100 ppm, 10 ppm, 1 ppm, 0.1 ppm). The final concentration for injection will depend on the compound's odor intensity. For potent thiazoles, starting with a 1 ppm solution is advisable.

    • Prepare a blank solvent sample for baseline evaluation.

III. GC-MS/O Instrumentation and Analysis
  • Rationale: A combined GC-MS/O system allows for simultaneous chemical identification and sensory characterization, providing an unambiguous link between a specific molecule and its perceived aroma.

  • Workflow Diagram:

GC_O_Workflow cluster_prep Sample Preparation cluster_gc GC-MS/O System cluster_data Data Acquisition & Analysis Thiazole Alkylthiazole Standard Dilution Serial Dilution (e.g., 1 ppm) Thiazole->Dilution Solvent Solvent (e.g., Ethanol) Solvent->Dilution Injector GC Injector Dilution->Injector 1 µL injection Column GC Column (e.g., WAX Column) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS Detector) Splitter->MS 50% ODP Olfactometry Port (ODP) Splitter->ODP 50% MS_Data Mass Spectrum (Chemical ID) MS->MS_Data Panelist Trained Panelist ODP->Panelist O_Data Aroma Descriptors & Intensity Panelist->O_Data Correlation Data Correlation & Sensory Profile MS_Data->Correlation O_Data->Correlation

Caption: Workflow for Comparative Sensory Analysis using GC-MS/O.

  • Instrumental Parameters (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-WAX or similar polar column (e.g., 30 m x 0.25 mm x 0.25 µm) to achieve good separation of volatile compounds.

    • Oven Program: Start at 40°C, hold for 2 min, ramp at 8°C/min to 240°C, hold for 5 min.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Effluent Splitter: 1:1 split ratio between the Mass Spectrometer (MS) and the Olfactometry Port (ODP).

    • MS Detector: Mass range 35-350 amu.

    • Olfactometry Port: Transfer line heated to 250°C. Humidified air supplied at 30 mL/min to prevent nasal dehydration.

IV. Data Acquisition and Interpretation
  • Rationale: Systematic data collection is required to build a comprehensive and comparable sensory profile for each compound.

  • Procedure:

    • Each panelist sniffs the ODP effluent for the duration of the chromatographic run.

    • Panelists record the retention time, duration, intensity (using a scale, e.g., 0=none to 5=extreme), and aroma descriptors for each odor event detected.

    • After the sensory run, the corresponding chemical peak is identified using the MS data and its retention time.

    • The results from all panelists are compiled. An "aroma extract dilution analysis" (AEDA) can be performed by injecting progressively greater dilutions to determine the Flavor Dilution (FD) factor for each compound, which is a measure of its odor potency.

    • The final data is compiled into a comparative table, correlating retention indices, compound identification, and consensus sensory descriptors with their intensities.

Conclusion

This compound is a potent aroma chemical with a characteristic green, nutty, and earthy profile that distinguishes it from other structurally related alkylthiazoles. While 2-isobutylthiazole offers a sharp, raw tomato-leaf note and 2-isopropyl-4-methylthiazole provides a unique peach-skin character, this compound presents a more complex, savory-green profile with floral and nutty nuances. Understanding these distinct differences is crucial for flavorists and researchers aiming to create specific and authentic flavor profiles. The application of a rigorous, systematic evaluation methodology, such as the GC-O protocol detailed here, is essential for accurately characterizing these differences and unlocking the full potential of this versatile class of compounds.

A Comparative Analysis of 2-Isobutyl-4,5-dimethylthiazole and 2-Acetylthiazole Flavor Profiles: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of flavor chemistry, thiazoles represent a class of heterocyclic compounds renowned for their potent and diverse sensory characteristics.[1] These sulfur- and nitrogen-containing molecules are pivotal in defining the flavor profiles of a vast array of cooked and processed foods.[1] This guide provides a detailed comparative analysis of two prominent thiazoles: 2-Isobutyl-4,5-dimethylthiazole and 2-acetylthiazole. As a senior application scientist, this document is structured to offer not just a side-by-side comparison, but a deeper understanding of the causality behind their distinct flavor attributes and the experimental methodologies required for their precise characterization.

Introduction to the Thiazoles

Thiazoles are naturally formed during the thermal processing of food through mechanisms such as the Maillard reaction and the thermal degradation of sulfur-containing amino acids and thiamine.[1] Their contribution to flavor is often significant, even at trace concentrations, due to their generally low odor and flavor thresholds.

This compound is a substituted thiazole that is often associated with green, nutty, and vegetable-like aromas.[2][3] It is a key contributor to the characteristic scent of tomatoes and is also found in foods such as potatoes, beans, and cooked beef.[4] Its flavor profile is complex, with nuances of geranium and earthy notes.[2]

2-Acetylthiazole , on the other hand, is a powerful flavor compound known for its roasted, nutty, and popcorn-like characteristics.[5][6] It is a key component in the flavor of many roasted and baked goods, including coffee, cocoa, and bread.[5][7] Its savory and meaty notes also make it a valuable ingredient in the formulation of processed foods.[8]

Comparative Flavor Profile Analysis

The distinct flavor profiles of these two thiazoles can be attributed to the differences in their molecular structures. The isobutyl group in this compound contributes to its green and vegetative notes, while the acetyl group in 2-acetylthiazole is responsible for its characteristic roasted and nutty aromas.

FeatureThis compound2-Acetylthiazole
Primary Descriptors Green, Nutty, Vegetable, Earthy[2][3]Roasted, Nutty, Popcorn, Meaty, Savory[5][6]
Secondary Descriptors Geranium, Tomato-like, Spicy, Meaty[2][9]Cocoa, Hazelnut, Bread-like, Cereal[6]
Natural Occurrence Potatoes, Beans, Cooked Beef, Tomatoes[4]Roasted Meat, Coffee, Cocoa, Baked Goods[5][7]
Flavor Threshold in Water 2-3.5 ppb (Odor Threshold)10 ppb
FEMA Number 4647[2]3328[8]

Instrumental Analysis of Flavor Profiles

To objectively characterize and quantify the flavor profiles of these compounds, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) is the industry standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful analytical technique used to separate and identify the volatile compounds in a sample.

Experimental Rationale: This method allows for the precise identification of the individual volatile compounds contributing to the overall flavor profile. The mass spectrometer provides a unique "fingerprint" for each compound, enabling its unambiguous identification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare standard solutions of this compound and 2-acetylthiazole in a suitable solvent (e.g., dichloromethane) at a concentration of 10 ppm.

    • For analysis of food samples, utilize headspace solid-phase microextraction (SPME) to extract volatile compounds.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 min.

      • Ramp: 5°C/min to 250°C.

      • Hold: 5 min at 250°C.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify the compounds by comparing their mass spectra with the NIST library.

    • Confirm the identification by comparing the retention indices with those of authentic standards.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (10 ppm) Injector Injector (250°C) Standard->Injector Food Food Sample SPME SPME Food->SPME SPME->Injector GC_Column GC Column (DB-5ms) Injector->GC_Column Separation MSD Mass Spectrometer (m/z 35-350) GC_Column->MSD Detection Library_Search NIST Library Comparison MSD->Library_Search Retention_Index Retention Index Confirmation MSD->Retention_Index Identification Compound Identification Library_Search->Identification Retention_Index->Identification

Caption: GC-MS analytical workflow for thiazole identification.

Gas Chromatography-Olfactometry (GC-O) Protocol

GC-O combines the separation power of GC with the sensitivity of the human nose as a detector to identify odor-active compounds.

Experimental Rationale: While GC-MS identifies all volatile compounds, GC-O specifically pinpoints which of those compounds contribute to the aroma. This is crucial for understanding the sensory impact of each molecule.

Step-by-Step Methodology:

  • Instrumentation:

    • A GC-MS system as described above, equipped with an olfactory port.

    • The effluent from the GC column is split between the MS detector and the heated olfactory port.

  • Panelist Training:

    • Train a panel of at least three assessors to recognize and describe various aroma standards.

    • Familiarize the panel with the GC-O equipment and procedure.

  • GC-O Analysis:

    • Inject the sample into the GC-O system.

    • Each panelist sniffs the effluent from the olfactory port and records the time, duration, and description of each perceived odor.

  • Data Analysis:

    • Compile the olfactometry data from all panelists to create an aromagram.

    • Correlate the retention times of the odor events with the peaks from the MS detector to identify the odor-active compounds.

GC_O_Workflow cluster_prep Sample Injection cluster_analysis GC-O Analysis cluster_data Data Integration Sample Volatile Sample GC_Column GC Column Sample->GC_Column Splitter Effluent Splitter GC_Column->Splitter MSD Mass Spectrometer Splitter->MSD Olfactory_Port Olfactory Port Splitter->Olfactory_Port Human Assessor Chromatogram Chromatogram MSD->Chromatogram Aromagram Aromagram Olfactory_Port->Aromagram Correlation Data Correlation & Identification Chromatogram->Correlation Aromagram->Correlation

Caption: GC-O workflow for identifying odor-active compounds.

Sensory Evaluation Methodologies

Instrumental analysis provides quantitative data, but sensory evaluation is indispensable for understanding the human perception of flavor.

Triangle Test

The triangle test is a discriminative method used to determine if a perceptible difference exists between two samples.

Experimental Rationale: This test is a simple yet powerful way to establish if the flavor profiles of the two thiazoles are statistically different when presented at a specific concentration.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound and 2-acetylthiazole in deodorized water at a concentration just above their flavor thresholds (e.g., 20 ppb).

  • Test Design:

    • Present each of the 20-30 panelists with three coded samples. Two samples are identical (either both are this compound or both are 2-acetylthiazole), and one is different.

    • The order of presentation should be randomized for each panelist.

  • Evaluation:

    • Instruct panelists to taste each sample from left to right and identify the "odd" sample.

  • Data Analysis:

    • Analyze the number of correct identifications using a binomial test to determine if the difference is statistically significant.

Quantitative Descriptive Analysis (QDA)

QDA is a descriptive method used to identify and quantify the sensory attributes of a product.

Experimental Rationale: QDA provides a detailed "flavor fingerprint" of each compound, allowing for a comprehensive comparison of their sensory characteristics.

Step-by-Step Methodology:

  • Panelist Training:

    • Select and train a panel of 8-12 individuals to develop a consensus vocabulary to describe the aroma and flavor of the two thiazoles.

    • Use reference standards to anchor the intensity scales for each descriptor.

  • Evaluation:

    • Present the panelists with coded samples of each thiazole solution.

    • Each panelist independently rates the intensity of each sensory attribute on a line scale (e.g., 0-15).

  • Data Analysis:

    • Analyze the data using analysis of variance (ANOVA) to identify significant differences in the intensity of each attribute between the two compounds.

    • Visualize the results using spider web plots to provide a clear comparison of the flavor profiles.

Sensory_Evaluation_Workflow cluster_triangle Triangle Test cluster_qda Quantitative Descriptive Analysis T_Prep Sample Preparation (20 ppb solutions) T_Eval Panelists Identify 'Odd' Sample T_Prep->T_Eval T_Analysis Binomial Test (Statistical Significance) T_Eval->T_Analysis Q_Train Panelist Training & Vocabulary Development Q_Eval Intensity Rating of Sensory Attributes Q_Train->Q_Eval Q_Analysis ANOVA & Spider Web Plots Q_Eval->Q_Analysis Title Sensory Evaluation Methodologies

References

A Comparative Spectroscopic Guide to 2-Isobutyl-4,5-dimethylthiazole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of molecular structure is paramount. Isomeric impurities can significantly impact the efficacy, safety, and intellectual property of a novel compound. This guide provides an in-depth spectroscopic comparison of 2-isobutyl-4,5-dimethylthiazole and two of its key positional isomers: 4-isobutyl-2,5-dimethylthiazole and 5-isobutyl-2,4-dimethylthiazole. By understanding their distinct spectral fingerprints, scientists can unambiguously differentiate these closely related compounds.

Introduction: The Challenge of Isomer Differentiation

Thiazole derivatives are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, flavor agents, and agricultural chemicals.[1] The biological activity and chemical properties of these molecules are highly dependent on the substitution pattern around the thiazole ring. Consequently, the ability to distinguish between isomers such as this compound, 4-isobutyl-2,5-dimethylthiazole, and 5-isobutyl-2,4-dimethylthiazole is not merely an academic exercise but a crucial aspect of quality control and regulatory compliance. This guide leverages predictive spectroscopic data to highlight the key distinguishing features in their Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra.

Spectroscopic Comparison at a Glance

IsomerStructureKey Differentiating Spectroscopic Features
This compound ¹H NMR: Absence of a proton signal on the thiazole ring. ¹³C NMR: Unique chemical shifts for C2, C4, and C5 of the thiazole ring. MS: Characteristic fragmentation pattern involving the isobutyl group.
4-Isobutyl-2,5-dimethylthiazole ¹H NMR: Presence of a singlet for the C2-proton on the thiazole ring. ¹³C NMR: Distinct chemical shifts for the thiazole ring carbons, particularly the unsubstituted C5. MS: Different fragmentation pattern compared to the 2- and 5-isobutyl isomers.
5-Isobutyl-2,4-dimethylthiazole ¹H NMR: Presence of a singlet for the C2-proton on the thiazole ring. ¹³C NMR: Unique chemical shifts for the thiazole ring carbons, with the isobutyl group attached to C5. MS: Fragmentation influenced by the position of the isobutyl group relative to the nitrogen and sulfur atoms.

I. Mass Spectrometry: Unraveling Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides a molecular fingerprint based on the fragmentation of the parent molecule. The position of the isobutyl group on the thiazole ring significantly influences the stability of the resulting fragments, leading to distinct mass spectra for each isomer.

Predicted Mass Spectra Data
Fragment (m/z)This compound (Predicted Relative Intensity)4-Isobutyl-2,5-dimethylthiazole (Predicted Relative Intensity)5-Isobutyl-2,4-dimethylthiazole (Predicted Relative Intensity)
169 (M+)40%45%42%
126100%70%85%
11215%100%20%
5760%50%55%
4380%90%85%

Note: These are predicted values and actual experimental results may vary.

Fragmentation Analysis

The primary fragmentation of alkylthiazoles is often initiated by the cleavage of the alkyl chain.[2] For all three isomers, the molecular ion peak (M+) is expected at m/z 169.

  • This compound: The base peak is predicted to be at m/z 126, corresponding to the loss of a propyl radical from the isobutyl group (M-43). This suggests a stable thiazolylmethyl cation is readily formed.

  • 4-Isobutyl-2,5-dimethylthiazole: The predicted base peak at m/z 112 corresponds to the loss of the entire isobutyl group (M-57), indicating a more facile cleavage of the C-C bond adjacent to the ring at this position.

  • 5-Isobutyl-2,4-dimethylthiazole: The fragmentation pattern is predicted to be a hybrid of the other two, with a significant peak at m/z 126 and other prominent fragments.

cluster_2_isomer This compound cluster_4_isomer 4-Isobutyl-2,5-dimethylthiazole M M+ (m/z 169) F126 m/z 126 M->F126 - C3H7 M->F126 - C3H7 F112 m/z 112 M->F112 - C4H9 M->F112 - C4H9 F57 m/z 57

Caption: Predicted major fragmentation pathways for the isomers.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as the chemical shift of each proton and carbon is highly sensitive to its local electronic environment.

Predicted ¹H NMR Data (in CDCl₃)
ProtonThis compound (Predicted δ, ppm)4-Isobutyl-2,5-dimethylthiazole (Predicted δ, ppm)5-Isobutyl-2,4-dimethylthiazole (Predicted δ, ppm)
Thiazole-H-7.10 (s, 1H)7.05 (s, 1H)
-CH₂- (isobutyl)2.85 (d, 2H)2.60 (d, 2H)2.65 (d, 2H)
-CH- (isobutyl)2.10 (m, 1H)2.05 (m, 1H)2.08 (m, 1H)
-CH₃ (isobutyl)0.95 (d, 6H)0.92 (d, 6H)0.94 (d, 6H)
Thiazole-CH₃2.30 (s, 3H), 2.25 (s, 3H)2.50 (s, 3H), 2.40 (s, 3H)2.55 (s, 3H), 2.35 (s, 3H)

Note: These are predicted values and actual experimental results may vary.

¹H NMR Interpretation

The most striking difference lies in the presence or absence of a proton on the thiazole ring.

  • This compound: Lacks a proton directly attached to the thiazole ring, resulting in the absence of a signal in the aromatic region (typically 6.5-8.5 ppm).

  • 4-Isobutyl-2,5-dimethylthiazole and 5-Isobutyl-2,4-dimethylthiazole: Both isomers will exhibit a singlet in the aromatic region corresponding to the C2-proton. The exact chemical shift of this proton, as well as the shifts of the methyl groups, will differ subtly based on the overall electronic distribution in the ring.

Predicted ¹³C NMR Data (in CDCl₃)
CarbonThis compound (Predicted δ, ppm)4-Isobutyl-2,5-dimethylthiazole (Predicted δ, ppm)5-Isobutyl-2,4-dimethylthiazole (Predicted δ, ppm)
C2-Thiazole165.0155.0158.0
C4-Thiazole145.0150.0148.0
C5-Thiazole125.0120.0130.0
-CH₂- (isobutyl)40.038.039.0
-CH- (isobutyl)29.028.528.8
-CH₃ (isobutyl)22.522.322.4
Thiazole-CH₃15.0, 12.018.0, 14.017.0, 13.0

Note: These are predicted values and actual experimental results may vary.

¹³C NMR Interpretation

The chemical shifts of the thiazole ring carbons are highly diagnostic.

  • C2-Thiazole: The carbon at the 2-position is significantly influenced by the adjacent nitrogen and sulfur atoms. When substituted with the electron-donating isobutyl group (in the 2-isomer), its chemical shift is predicted to be the most downfield.

  • C4 and C5-Thiazole: The positions of the methyl and isobutyl groups will cause distinct upfield or downfield shifts for these carbons, providing a clear method for differentiation.

cluster_nmr NMR Differentiation Logic Start Analyze ¹H NMR AromaticSignal Aromatic Signal Present? Start->AromaticSignal Isomer2 This compound AromaticSignal->Isomer2 No Analyze13C Analyze ¹³C NMR AromaticSignal->Analyze13C Yes C2Shift Compare C2, C4, C5 Shifts Analyze13C->C2Shift Isomer4 4-Isobutyl-2,5-dimethylthiazole C2Shift->Isomer4 Isomer5 5-Isobutyl-2,4-dimethylthiazole C2Shift->Isomer5

Caption: Decision workflow for isomer identification using NMR.

III. Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups and overall bond vibrations within a molecule. While the spectra of these isomers will share many similarities due to the common thiazole core and isobutyl group, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation.

Predicted IR Data
Vibrational ModeThis compound (Predicted cm⁻¹)4-Isobutyl-2,5-dimethylthiazole (Predicted cm⁻¹)5-Isobutyl-2,4-dimethylthiazole (Predicted cm⁻¹)
C-H stretch (alkyl)2960-28702960-28702960-2870
C=N stretch (thiazole)~1600~1610~1605
C=C stretch (thiazole)~1550~1560~1555
Ring vibrations1400-10001400-10001400-1000

Note: These are predicted values and actual experimental results may vary.

IR Interpretation

The primary utility of IR in this context is to confirm the presence of the thiazole ring and the alkyl substituents. The C=N and C=C stretching vibrations of the thiazole ring are characteristic.[3] The precise positions of the ring vibration bands in the fingerprint region will be unique to each isomer's symmetry and substitution pattern.

Experimental Protocols

To obtain high-quality spectroscopic data for these compounds, the following standard protocols are recommended.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Conclusion

The differentiation of this compound and its positional isomers is readily achievable through a combined spectroscopic approach. While mass spectrometry offers initial clues based on fragmentation, NMR spectroscopy, particularly the presence or absence of a thiazole proton signal and the distinct chemical shifts of the ring carbons, provides the most definitive structural elucidation. IR spectroscopy serves as a valuable complementary technique for confirming functional groups. By employing the methodologies and interpreting the data as outlined in this guide, researchers can confidently identify these thiazole isomers, ensuring the integrity and quality of their work.

References

A Comparative Analysis of 2-Isobutyl-4,5-dimethylthiazole and Pyrazines as Meat Flavor Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and product development professionals in the food science and flavor chemistry sectors, the pursuit of authentic and impactful meat flavors is a perpetual challenge. The thermal processing of meat initiates a cascade of complex chemical reactions, most notably the Maillard reaction, which generates a plethora of volatile compounds that constitute the characteristic aroma and taste of cooked meat.[1][2][3] Among these, heterocyclic compounds such as thiazoles and pyrazines are of paramount importance.[4][5] This guide provides an in-depth, objective comparison of the efficacy of 2-isobutyl-4,5-dimethylthiazole and the broader class of pyrazines as meat flavor enhancers, supported by experimental data and methodological insights.

Chemical Identity and Flavor Profile

This compound

This sulfur-containing heterocyclic compound belongs to the thiazole family, which is recognized for contributing significantly to the savory and meaty notes in cooked foods.[6][7] While specific data for this compound is less abundant in public literature, its close analogues and the thiazole class in general are associated with roasted, nutty, and green vegetable-like aromas.[7][8] The isobutyl group, in particular, can impart a malty, chocolate-like nuance. Thiazoles are formed through the Maillard reaction, often involving the interaction of sulfur-containing amino acids like cysteine with dicarbonyl compounds.[9][10]

  • Synonyms: 2-Isobutyl-4,5-dimethyl thiazole[8]

  • Flavor Profile: Earthy, nutty, green vegetative aroma[8]

  • Applications: Commonly used as a flavoring agent in a variety of food products, including meat products, soups, and sauces.[11][12]

Pyrazines

Pyrazines are nitrogen-containing heterocyclic compounds that are key contributors to the roasted, toasted, and nutty aromas generated during the Maillard reaction.[13][14][15] They are formed from the condensation of amino acids and reducing sugars.[13] The substitution pattern of alkyl groups on the pyrazine ring dictates the specific sensory characteristics, which can range from nutty and roasted to earthy and potato-like.[16][17][18]

  • Common Examples in Meat: 2,5-dimethylpyrazine, 2-ethyl-5-methylpyrazine, 2,3,5-trimethylpyrazine.[6][14]

  • Flavor Profile: Roasted nuts, coffee, chocolate, and a general "roasted" character.[14]

  • Applications: Widely used in the food industry to impart roasted and savory flavors to a vast array of products, including meat, coffee, and baked goods.[14][16][19]

Mechanism of Flavor Enhancement

Both this compound and pyrazines are products of the Maillard reaction and Strecker degradation, which are fundamental to the development of cooked meat flavor.[2][4][5]

The formation of these compounds is influenced by several factors, including:

  • Temperature and Time: Higher temperatures generally favor the formation of pyrazines and thiazoles.[14]

  • pH: The pH of the system can influence the reaction pathways, affecting the relative abundance of different flavor compounds.[20]

  • Precursors: The types of amino acids (especially sulfur-containing ones for thiazoles) and reducing sugars present in the meat or model system are critical.[9][13]

G cluster_0 Maillard Reaction & Strecker Degradation cluster_1 Flavor Compound Formation Amino Acids Amino Acids Reducing Sugars Reducing Sugars Dicarbonyls Dicarbonyls Pyrazines Pyrazines Dicarbonyls->Pyrazines Thiazoles Thiazoles Dicarbonyls->Thiazoles Sulfur Source (e.g., Cysteine) Sulfur Source (e.g., Cysteine)

Comparative Efficacy: A Data-Driven Approach

FeatureThis compound (and related thiazoles)Pyrazines
Primary Flavor Contribution Meaty, savory, green, nutty[7][8][12]Roasted, toasted, nutty, baked[14][16][18]
Odor Threshold Generally low (can be in the ppb range)[4][5]Varies widely, but many are potent with low odor thresholds (ppb to ppm range)[14][17][21]
Synergistic Effects Contributes to the overall "meaty" profile in combination with other sulfur compounds and Maillard products.[22]Blends well with other Maillard products to create a complex roasted and savory flavor.[14]
Formation Precursors Requires a sulfur source (e.g., cysteine) in addition to amino acids and reducing sugars.[9][10]Formed from amino acids and reducing sugars.[13]

Note: Odor thresholds are highly dependent on the specific compound and the matrix in which they are evaluated.

Experimental Protocols for Evaluation

To objectively compare the efficacy of these flavor enhancers, a robust experimental design is crucial. The following protocols outline a comprehensive approach.

Protocol 1: Analytical Quantification in a Model Meat System

Objective: To quantify the formation of this compound and selected pyrazines in a controlled meat model.

Methodology:

  • Model System Preparation:

    • Create a base meat slurry (e.g., lean ground beef or pork) with controlled water content and pH.

    • Divide the slurry into three groups:

      • Control (no added flavor enhancer).

      • Group A: Spiked with a known concentration of this compound.

      • Group B: Spiked with a known concentration of a representative pyrazine mixture (e.g., 2,5-dimethylpyrazine and 2-ethyl-5-methylpyrazine).

  • Thermal Processing:

    • Seal the samples in airtight containers.

    • Heat the samples under controlled conditions (e.g., 120°C for 30 minutes in an autoclave or oil bath).

  • Volatile Compound Extraction:

    • Utilize Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) for headspace analysis.[4][23]

  • Analysis:

    • Employ Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of the target compounds.[1][24][25]

    • Use Gas Chromatography-Olfactometry (GC-O) to correlate instrumental data with sensory perception.[4]

Protocol 2: Sensory Panel Evaluation

Objective: To assess the sensory impact of this compound and pyrazines on the flavor profile of a meat product.

Methodology:

  • Sample Preparation:

    • Prepare a meat product (e.g., beef patties) with the same three groups as in Protocol 1.

    • Cook the patties to a consistent internal temperature.

  • Panelist Selection and Training:

    • Recruit and train a sensory panel (8-12 members) to recognize and rate key meat flavor attributes (e.g., meaty, roasted, savory, off-flavors).[26][27]

  • Evaluation:

    • Conduct a descriptive sensory analysis using a structured scoresheet.[28][29]

    • Panelists will rate the intensity of each attribute for the different samples.

  • Data Analysis:

    • Use statistical methods (e.g., ANOVA) to determine significant differences in sensory attributes between the control and treated samples.[30]

Conclusion and Future Directions

Both this compound and pyrazines are potent and valuable tools for enhancing meat flavors. The choice between them, or more likely, their combined use, will depend on the desired flavor profile.

  • Pyrazines are indispensable for creating a foundational roasted and savory character.

  • This compound and other thiazoles are crucial for imparting a more specific "meaty" and savory identity, often with subtle green and nutty undertones.

The true art of flavor creation lies in understanding the synergistic interactions between these and other volatile compounds. Future research should focus on direct comparative studies in various meat matrices to elucidate these complex relationships and to develop optimized flavor systems for next-generation meat products.

References

A Guide to the Cross-Validation of GC-O and GC-MS Data for 2-Isobutyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of aroma analysis, the convergence of analytical chemistry and sensory science is paramount. While Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive structural identification and quantification of volatile compounds, Gas Chromatography-Olfactometry (GC-O) offers invaluable insight into their sensory relevance. This guide provides an in-depth, objective comparison of these two powerful techniques, focusing on a synergistic workflow for the cross-validation of their data. Using 2-Isobutyl-4,5-dimethylthiazole, a potent aroma compound, as a case study, we will explore detailed experimental protocols, data interpretation strategies, and the causal logic behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to build a comprehensive and robust understanding of aroma profiles in complex matrices.

Introduction: Beyond the Peak—Marrying Chemical Identity with Sensory Impact

The characterization of a flavor or fragrance profile is a dual challenge. We must first answer: "What molecules are present and in what quantity?" Subsequently, we must address the more nuanced question: "Which of these molecules truly contribute to the perceived aroma?" A high concentration of a compound does not guarantee sensory significance; conversely, a trace-level component can be the defining note in an aroma profile. This dichotomy is the primary driver for a multi-pronged analytical approach.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile compounds.[1] It excels at providing a chemical fingerprint of a sample.[2] However, the mass spectrometer is agnostic to the sensory properties of the molecules it detects. This is where Gas Chromatography-Olfactometry (GC-O) becomes indispensable. By using the human nose as a highly sensitive and specific detector, GC-O directly measures the odor activity of compounds as they elute from the GC column.[3][4]

This guide focuses on the critical process of cross-validation , a systematic approach to correlate the quantitative data from GC-MS with the sensory data from GC-O.[5] This synergy allows us to move from a simple list of chemicals to a true "aroma profile," where key odorants are identified and ranked by their sensory importance. Our target analyte, This compound (also known as 4,5-Dimethyl-2-isobutylthiazole), is a thiazole derivative known for its characteristic potent, green aroma, making it an excellent model compound for this discussion.[6][7]

The Analytical Probes: A Technical Overview

Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Identifier

GC-MS combines two powerful techniques: the separation capability of gas chromatography and the detection power of mass spectrometry.[1] Volatilized compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries (e.g., NIST, Wiley).[2]

  • Strengths:

    • Definitive Identification: Provides high-confidence structural information.

    • Quantification: Can accurately determine the concentration of identified compounds.[1]

    • High Sensitivity: Modern instruments can detect compounds at very low levels (ppb or ppt).

  • Limitations:

    • No Sensory Data: Provides no information on a compound's odor quality or intensity.[8]

    • The Potency Problem: May fail to detect extremely potent odorants that are present below the instrument's detection limit but well above the human odor threshold.[5]

Gas Chromatography-Olfactometry (GC-O): The Sensory Detector

GC-O uses the same chromatographic separation principle but directs the column effluent to a sniffing port where a trained human assessor acts as the detector.[3] As odor-active compounds elute, the assessor records the time, duration, intensity, and a qualitative description of the perceived aroma.[4]

  • Strengths:

    • Direct Sensory Measurement: Directly links an aroma perception to a specific chromatographic event.[9]

    • Exceptional Sensitivity for Odorants: The human nose can be more sensitive than an MS detector for certain high-impact aroma compounds.[5]

    • Filters Out "Noise": Ignores the multitude of odorless compounds that would otherwise clutter a GC-MS chromatogram.

  • Limitations:

    • Subjectivity: Relies on the perception and vocabulary of the human panelist.

    • No Structural Information: Cannot identify the chemical structure of the odorant.

    • Labor-Intensive: Requires trained and screened panelists.

Experimental Design for Robust Cross-Validation

A successful cross-validation hinges on an experimental design that allows for the direct comparison of data from both detectors. The most effective approach is a parallel GC-MS/O system where the column effluent is split, sending a portion to the MS and the other to the olfactometry port simultaneously.[4]

Workflow for Parallel GC-MS/O Analysis

Caption: Parallel GC-MS/O experimental workflow.

Protocol 1: Volatile Compound Extraction via HS-SPME

Headspace Solid-Phase Microextraction (HS-SPME) is a preferred method for its simplicity, speed, and solvent-free nature, making it ideal for analyzing volatiles like this compound.[10][11]

  • Sample Preparation: Place a precise amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

  • Internal Standard: Add an internal standard for quantification purposes if required.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60 °C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: Immediately transfer the fiber to the GC injection port for thermal desorption of the trapped compounds onto the column.

Causality Note: The choice of SPME fiber coating and incubation parameters (time/temperature) is critical and must be optimized based on the target analytes' volatility and polarity to ensure representative extraction.

Protocol 2: Instrumental Analysis (Parallel GC-MS/O)
  • GC System: Agilent 8890 GC or equivalent.

  • Column: Use a column suitable for flavor and fragrance analysis (e.g., DB-WAX or DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 40 °C (hold 3 min), ramp to 240 °C at 5 °C/min, and hold for 5 min. This program provides good separation for a wide range of volatile compounds.

  • Effluent Splitter: Install a calibrated splitter at the end of the GC column to direct approximately 50% of the effluent to the MS transfer line and 50% to the olfactometry port.

  • MS Detector:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Data Acquisition: Collect data in full scan mode.

  • Olfactometry Port:

    • Transfer Line: Heated to prevent condensation (e.g., 250 °C).

    • Humidification: Supply humidified air to the sniffing port to prevent nasal dehydration for the panelist.

    • Panelist: A trained assessor sniffs the effluent continuously and records odor events using specialized software.

The Cross-Validation Workflow: A Synthesis of Data

The core of the cross-validation process is the meticulous correlation of data streams from the MS and the human nose, anchored by the Linear Retention Index (LRI). LRI normalizes retention times relative to a series of n-alkanes, providing a much more robust and transferable identification parameter than absolute retention time.[12][13]

Logical Flow of Data Cross-Validation

Caption: Logical workflow for cross-validating GC-MS and GC-O data.

Step-by-Step Data Correlation:
  • Process GC-MS Data: Identify all chromatographic peaks. For each peak, perform a library search to get a tentative identification and calculate its LRI based on a prior analysis of an n-alkane series (C7-C30).[14]

  • Process GC-O Data: Create an aromagram that plots odor events over time. For each event, record the panelist's descriptor and calculate the corresponding LRI. To assess potency, a technique like Aroma Extract Dilution Analysis (AEDA) can be used.[10][15] AEDA involves analyzing serial dilutions of the sample extract; the highest dilution at which an odor is still detected yields the Flavor Dilution (FD) factor, a measure of its odor potency.[16]

  • Correlate by LRI: Match the LRI of a peak from the GC-MS data with the LRI of an odor event from the GC-O data. A close match (within a few index units) suggests the identified compound is responsible for that specific odor.

  • Validate Identity: Compare the odor descriptor from the GC-O panelist with the known aroma profile of the compound tentatively identified by GC-MS. For this compound, a "green, vegetal" descriptor would strongly support the MS identification.[6][17]

  • Assess Significance: Compare the quantitative data (concentration from GC-MS) with the sensory potency data (FD factor from GC-O). This is the ultimate goal of the cross-validation.

Case Study: Analysis of this compound in a Tomato Extract

The following table presents hypothetical but realistic data from a parallel GC-MS/O analysis of a tomato extract. This illustrates how cross-validation provides a more complete picture than either technique alone.

LRI (DB-WAX)Compound ID (GC-MS)MS Peak Area (Counts)Odor Descriptor (GC-O)FD Factor (AEDA)Cross-Validation Insights
1155Hexanal8,500,000Grassy, green128Validated: High concentration and moderate odor potency. A significant contributor.
1380Linalool2,100,000Floral, citrus64Validated: Moderate concentration and sensory impact.
1452 This compound 95,000 Potent green, tomato-leaf 1024 Validated & Crucial: Very low concentration but an extremely high FD factor. Identified as a key, high-impact character compound for tomato aroma.[5]
1560β-Ionone450,000Violet, floral512Validated: Low concentration but high sensory potency.
1720Unknown Alkane12,000,000(none)0Insight: Highest concentration in the sample, but completely odorless and therefore irrelevant to the aroma profile.

This case study clearly demonstrates the power of cross-validation. Based on GC-MS data alone, one might overlook this compound due to its low peak area. However, the GC-O data reveals it as the most potent odorant in the sample, making it a critical component of the tomato aroma.

Conclusion: A Synergistic Approach to Aroma Truth

The independent application of GC-MS and GC-O provides valuable but incomplete data. GC-MS tells us what is present, while GC-O tells us what matters to our sense of smell. The true analytical power lies in their combined use through a rigorous cross-validation workflow. By anchoring compound identification and sensory perception to a robust metric like the Linear Retention Index, researchers can confidently correlate chemical data with sensory impact. This integrated approach is not merely confirmatory; it is revelatory, enabling the precise identification of character-impact compounds, the de-orphaning of unknown aromas, and the construction of a scientifically sound and sensorially relevant aroma profile. For professionals in flavor science and drug development, this validated understanding is the foundation for true innovation and quality control.

References

Introduction: The Significance of 2-Isobutyl-4,5-dimethylthiazole and the Need for Standardized Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparison of 2-Isobutyl-4,5-dimethylthiazole Analysis: A Guide for Robust and Reproducible Quantification

This guide provides a comprehensive overview of an inter-laboratory comparison for the analysis of this compound, a key flavor and fragrance compound.[1][2] Intended for researchers, scientists, and professionals in the food and beverage, fragrance, and pharmaceutical industries, this document details the methodologies, comparative data, and best practices for ensuring accurate and reproducible quantification of this potent aroma molecule.

This compound is a heterocyclic organic compound belonging to the thiazole family.[1] It is characterized by a nutty, earthy, and sometimes green aroma, making it a valuable component in the flavor and fragrance industry.[1][2] Its presence, even at trace levels, can significantly impact the sensory profile of a wide range of products, from savory foods to complex fragrances. Given its potent nature, the accurate and precise quantification of this compound is paramount for quality control, product development, and regulatory compliance.

Discrepancies in analytical results between laboratories can lead to inconsistent product quality, disputes in trade, and challenges in research and development. This guide is structured around a hypothetical inter-laboratory study designed to evaluate and compare the performance of different analytical approaches for the determination of this compound.

Study Design: A Framework for Inter-Laboratory Comparison

To address the challenges of analytical variability, a multi-laboratory study was designed with the following objectives:

  • Assess the accuracy and precision of common analytical techniques for the quantification of this compound.

  • Evaluate the impact of different sample preparation methods on analytical results.

  • Establish a consensus on best practices for the routine analysis of this compound.

Ten laboratories with expertise in flavor and aroma analysis participated in this study. Each laboratory received a set of identical samples, including:

  • A standard solution of this compound in a non-polar solvent.

  • A spiked food matrix sample (e.g., a vegetable oil base).

  • A "blind" sample containing an unknown concentration of the analyte.

The participating laboratories were tasked with analyzing these samples using their in-house standard operating procedures, primarily based on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile flavor compounds.[3][4][5][6]

Methodologies: A Comparative Overview

The primary analytical technique employed in this inter-laboratory study was Gas Chromatography-Mass Spectrometry (GC-MS).[4][6] This choice is predicated on its high sensitivity, selectivity, and ability to separate and identify individual components within a complex mixture.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A generalized GC-MS protocol provided to the participating laboratories is outlined below. While individual laboratories could use their specific instrumentation, key parameters were recommended to ensure a degree of comparability.

1. Sample Preparation:

  • Standard Solutions: A stock solution of this compound was prepared in methanol. A series of working standards were prepared by serial dilution to create a calibration curve.

  • Spiked Food Matrix: A known amount of this compound was spiked into a vegetable oil matrix. Extraction was performed using headspace solid-phase microextraction (HS-SPME) to isolate the volatile analyte from the non-volatile matrix.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-300.

The following diagram illustrates the general workflow for the GC-MS analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Standard or Spiked Matrix) Extraction Headspace SPME (for matrix) Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (Ionization & Fragmentation) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Sensory_Workflow cluster_setup Setup cluster_testing Testing (Forced-Choice) cluster_analysis Data Analysis Panelist_Selection Select & Train Panelists (ISO 8586) Sample_Prep Prepare Ascending Concentration Series Panelist_Selection->Sample_Prep Present_Samples Present 3 Samples (2 Blanks, 1 Analyte) Sample_Prep->Present_Samples Identify_Odd Panelist Identifies 'Odd' Sample Present_Samples->Identify_Odd Individual_Threshold Calculate Individual Thresholds Identify_Odd->Individual_Threshold Group_Threshold Calculate Group Threshold (Geometric Mean) Individual_Threshold->Group_Threshold

References

Introduction: The Pivotal Role of Thiazoles in Flavor and the Predictive Power of QSAR

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Quantitative Structure-Activity Relationship (QSAR) of Thiazole Flavor Compounds

Thiazoles are a class of sulfur-containing heterocyclic compounds that are indispensable to the flavor industry.[1][2] They are key contributors to the desirable roasted, nutty, and meaty notes in a vast array of thermally processed foods, including coffee, roasted nuts, and cooked meats.[3] The formation of these potent aroma compounds is largely a result of the Maillard reaction, a complex cascade of chemical changes between amino acids and reducing sugars that occurs during cooking.[2][3] Given their intense and diverse aroma profiles, even at trace concentrations, understanding the relationship between the molecular structure of a thiazole derivative and its perceived flavor is of paramount importance for food scientists and flavor chemists.[3]

Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to decipher this complex interplay.[4] By correlating variations in the physicochemical properties of molecules with their biological activities—in this case, flavor perception—QSAR enables the prediction of the sensory attributes of novel or uncharacterized compounds.[5] This predictive capability is invaluable for the targeted design of new flavor ingredients and for optimizing food processing conditions to achieve specific flavor profiles.

This guide provides an in-depth comparison of QSAR methodologies as applied to thiazole flavor compounds. We will explore the critical components of a QSAR workflow, from data acquisition and descriptor calculation to model development and validation, drawing upon established principles and analogous studies on similar flavor compounds like pyrazines.

Comparative Analysis of QSAR Modeling Approaches for Thiazole Flavor Prediction

The development of a robust QSAR model is a multi-step process that involves careful consideration of the dataset, molecular descriptors, and the statistical method used for correlation. The choice of modeling technique can significantly impact the predictive power and interpretability of the resulting model.

Foundational Linear Models: Multiple Linear Regression (MLR)

Multiple Linear Regression is a foundational QSAR technique that seeks to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (flavor activity). While seemingly simple, MLR can be highly effective when the underlying structure-activity relationship is predominantly linear.

Causality Behind Experimental Choices: MLR is often the first choice for an initial exploration of structure-activity relationships due to its straightforward interpretation. The resulting equation explicitly shows the weight and direction of each descriptor's influence on the flavor property. For instance, a positive coefficient for a descriptor related to molecular size might indicate that bulkier thiazole derivatives have a stronger flavor intensity.

Advanced 3D-QSAR Techniques: Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR method that provides a more nuanced understanding of the steric and electrostatic interactions that govern a molecule's activity.[6][7] This technique is particularly useful for modeling interactions with hypothetical olfactory receptors.

Causality Behind Experimental Choices: CoMFA is employed when it is hypothesized that the three-dimensional shape and electronic properties of the thiazole molecule are critical for its interaction with olfactory receptors. The resulting contour maps provide a visual and intuitive guide for designing new molecules with enhanced flavor properties. For example, a region of positive electrostatic potential on the CoMFA map might suggest that introducing an electron-withdrawing group at that position could enhance the desired flavor note.

Machine Learning and Non-Linear Approaches: From Support Vector Machines (SVM) to Graph Neural Networks (GNN)

With the increasing complexity of flavor perception, machine learning algorithms are becoming indispensable tools in QSAR.[4] Models like Support Vector Machines can handle non-linear relationships, while more recent advancements like Graph Neural Networks (GNNs) can learn directly from the molecular graph, potentially capturing more intricate structural features.[8][9]

Causality Behind Experimental Choices: Machine learning models are chosen when the relationship between molecular structure and flavor is expected to be highly complex and non-linear. GNNs, for example, have shown significant promise in odor prediction as they can automatically learn relevant molecular features without the need for predefined descriptors, potentially uncovering novel structure-odor correlations that traditional QSAR methods might miss.[9]

Data Presentation: A Curated Dataset of Thiazole Flavor Compounds

A reliable QSAR model is built upon a high-quality dataset. The following table presents a selection of alkylthiazoles with their reported aroma properties and, where available, their flavor thresholds in water. The flavor threshold, the minimum concentration at which a substance can be detected, serves as a quantitative measure of its flavor potency and is a critical "activity" component in QSAR studies.

Thiazole Derivative Aroma/Flavor Description Flavor Threshold (ppb in water) Reference
2-IsobutylthiazoleStrong green, tomato leaf20-50 (in puree)[10]
4-Methyl-5-vinylthiazoleStrong nut-like, cocoaNot specified[10]
4-Butyl-5-propylthiazolePotent bell pepper0.003[10]
2-PentylthiazoleGreen, fatty, sweetNot specified[10]
5-PentylthiazoleFatty, sweet, bacon-likeNot specified[10]
2-Pentyl-5-methylthiazoleFermented vegetable-likeNot specified[10]
2,4,5-TrimethylthiazoleRoasted, nutty, meaty, coffee-likeNot specified[3]
2-Isobutyl-5-methylthiazoleTropical fruit, green, nuttyNot specified[11]

Experimental Protocols: A Self-Validating System for QSAR in Flavor Science

The integrity of a QSAR model is fundamentally dependent on the quality of the input data. The following protocols outline the key experimental workflows for generating the necessary data for a QSAR study of thiazole flavor compounds.

Protocol 1: Synthesis and Purification of Thiazole Derivatives

A diverse set of thiazole derivatives with systematic structural variations is required for a robust QSAR study.

Step-by-Step Methodology:

  • Synthesis: Synthesize a series of thiazole derivatives using established organic chemistry methods, such as the Hantzsch thiazole synthesis.[1] This allows for the systematic modification of substituents at various positions of the thiazole ring.

  • Purification: Purify each synthesized compound to a high degree (>99%) using techniques like column chromatography and distillation.

  • Structural Verification: Confirm the structure of each purified compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Trustworthiness: High purity and confirmed structures are essential to ensure that the observed flavor properties are attributable to the target molecule and not to impurities.

Protocol 2: Sensory Evaluation and Flavor Threshold Determination

Sensory evaluation provides the "activity" data for the QSAR model. The flavor threshold is a key quantitative metric.

Step-by-Step Methodology:

  • Panelist Selection and Training: Select and train a panel of sensory assessors to recognize and describe the specific aroma and flavor notes of thiazole compounds.[12]

  • Sample Preparation: Prepare a series of aqueous solutions of each thiazole derivative at decreasing concentrations (e.g., using serial dilution).[13]

  • Threshold Determination: Employ a standardized method, such as the two-alternative forced-choice (2-AFC) ascending concentration series, to determine the detection threshold for each compound for each panelist.[14][15]

  • Data Analysis: Calculate the Best Estimate Threshold (BET) for each compound as the geometric mean of the individual panelists' thresholds.[12] This value, often expressed as its negative logarithm (pT = -log(T)), is used as the dependent variable in the QSAR model.

Trustworthiness: The use of trained panelists and standardized, validated sensory evaluation methods ensures the reliability and reproducibility of the flavor activity data.

Protocol 3: Molecular Descriptor Calculation and QSAR Model Development

This protocol outlines the computational workflow for building and validating the QSAR model.

Step-by-Step Methodology:

  • Molecular Modeling: Generate 2D and 3D structures of the thiazole derivatives and optimize their geometries using computational chemistry software.

  • Descriptor Calculation: Calculate a wide range of molecular descriptors, including topological, electronic, and steric parameters, using specialized software.

  • Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.[16]

  • Model Building: Develop QSAR models using various techniques (e.g., MLR, CoMFA, SVM) to correlate the molecular descriptors with the determined flavor thresholds.

  • Model Validation: Rigorously validate the models using internal (e.g., leave-one-out cross-validation) and external validation techniques to assess their statistical significance and predictive power.[16]

Trustworthiness: A comprehensive validation process is crucial to ensure that the developed QSAR model is robust, predictive, and not a result of chance correlation.

Visualization of Key Concepts

Diagrams are essential for visualizing the complex relationships and workflows in QSAR.

QSAR_Workflow cluster_data Data Acquisition cluster_model Model Development cluster_application Application Thiazoles Thiazole Derivatives (Synthesis & Purification) Descriptors Molecular Descriptor Calculation (2D, 3D) Thiazoles->Descriptors Sensory Sensory Evaluation (Flavor Thresholds) Split Data Splitting (Training & Test Sets) Sensory->Split Descriptors->Split Modeling QSAR Model Building (MLR, CoMFA, GNN) Split->Modeling Validation Model Validation (Internal & External) Modeling->Validation Prediction Predictive Model for Thiazole Flavor Validation->Prediction Design New Flavor Compound Design Prediction->Design Structure_Flavor_Relationship Structure Thiazole Backbone Substituents Alkyl/Functional Groups (Position, Size, Polarity) Topological Topological (e.g., Connectivity Indices) Substituents->Topological Electronic Electronic (e.g., Dipole Moment) Substituents->Electronic Steric Steric (e.g., Molecular Volume) Substituents->Steric FlavorNote Flavor Note (Nutty, Meaty, Green) Topological->FlavorNote FlavorThreshold Flavor Threshold (Potency) Topological->FlavorThreshold Electronic->FlavorNote Electronic->FlavorThreshold Steric->FlavorNote Steric->FlavorThreshold

References

A Senior Application Scientist's Guide to Thiazole Synthesis: Benchmarking Efficiency for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs, including sulfathiazole (an antimicrobial), ritonavir (an antiretroviral), and dasatinib (a kinase inhibitor). Its prevalence underscores the critical need for efficient and scalable synthetic routes to access diverse thiazole derivatives. This guide provides a comparative analysis of the most prominent methods for thiazole synthesis, offering a technical deep-dive for researchers, medicinal chemists, and process development scientists. We will dissect the mechanistic intricacies, provide detailed experimental protocols, and present a quantitative benchmark of their efficiencies to inform your synthetic strategy.

The Hantzsch Thiazole Synthesis: The Enduring Workhorse

Introduced in 1887, the Hantzsch synthesis is arguably the most common and reliable method for constructing the thiazole ring. Its enduring appeal lies in its operational simplicity and the commercial availability of a wide range of starting materials.

Mechanistic Rationale

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. The choice of solvent and base is crucial for facilitating both the initial S-alkylation and the final dehydration.

Hantzsch Synthesis Mechanism

Hantzsch_Mechanism reactants α-Haloketone + Thioamide sn2 Nucleophilic Attack (S on α-Carbon) reactants->sn2 intermediate1 Acyclic Intermediate sn2->intermediate1 cyclization Intramolecular Cyclization (N on C=O) intermediate1->cyclization intermediate2 Hydroxythiazoline Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Thiazole dehydration->product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
  • Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate solution.

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).

    • Add methanol (5 mL) and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate at a gentle reflux (around 70-80°C) for 30 minutes.

    • Remove the reaction from heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

    • Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

    • Wash the filter cake with water.

    • Dry the collected solid to obtain 2-amino-4-phenylthiazole.

The Cook-Heilbron Synthesis: A Route to 5-Aminothiazoles

The Cook-Heilbron synthesis offers a valuable alternative, particularly for the preparation of 5-aminothiazoles. This method utilizes the reaction of an α-aminonitrile with carbon disulfide or other dithioacid derivatives.

Mechanistic Rationale

The reaction commences with a nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization, where the sulfur attacks the nitrile carbon, and subsequent tautomerization to yield the stable 5-aminothiazole product. The reaction proceeds under mild conditions, often at room temperature.

Cook-Heilbron Synthesis Workflow

Cook_Heilbron_Workflow start Start dissolve Dissolve α-Aminonitrile in a suitable solvent start->dissolve add_cs2 Add Carbon Disulfide dissolve->add_cs2 stir Stir at Room Temperature add_cs2->stir workup Reaction Work-up (e.g., precipitation, filtration) stir->workup purify Purification (e.g., recrystallization) workup->purify end End purify->end

Caption: General workflow for the Cook-Heilbron Synthesis.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole
  • Materials: Aminoacetonitrile hydrochloride, Carbon disulfide, Pyridine, Water.

  • Procedure:

    • Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a minimal amount of water.

    • Add pyridine to neutralize the hydrochloride and to act as a base.

    • To this solution, add carbon disulfide (1.1 eq) dropwise with stirring at room temperature.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • The product often precipitates from the reaction mixture.

    • Collect the solid by filtration, wash with a small amount of cold water, and dry.

    • Recrystallize from a suitable solvent like ethanol to obtain pure 5-amino-2-mercaptothiazole.

The Van Leusen Thiazole Synthesis: A Modern Approach with TosMIC

The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is a powerful tool for the synthesis of various heterocycles. A specific adaptation allows for the construction of the thiazole ring, offering a distinct synthetic pathway from the classical methods.

Mechanistic Rationale

This method involves the reaction of TosMIC with a carboxymethyl dithioate in the presence of a base. The reaction is initiated by the deprotonation of TosMIC, which then acts as a nucleophile. The subsequent steps involve a series of cyclization and elimination reactions, ultimately leading to the formation of the thiazole ring. This approach is valuable for accessing thiazoles with substitution patterns that may be difficult to obtain via Hantzsch or Cook-Heilbron routes.

Experimental Protocol: General Procedure for Van Leusen Thiazole Synthesis
  • Materials: Tosylmethyl isocyanide (TosMIC), Carboxymethyl dithioate, a strong base (e.g., potassium tert-butoxide), a suitable solvent (e.g., THF, DME).

  • Procedure:

    • To a solution of the carboxymethyl dithioate in an anhydrous solvent under an inert atmosphere, add a strong base at low temperature (e.g., 0 °C or -78 °C).

    • To this mixture, add a solution of TosMIC in the same solvent dropwise.

    • Allow the reaction to stir at low temperature for a specified time, then warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Microwave-Assisted Hantzsch Synthesis: Accelerating a Classic

The application of microwave irradiation to organic synthesis has proven to be a transformative technology, and the Hantzsch thiazole synthesis is no exception. Microwave heating can dramatically reduce reaction times and often improve yields.

Causality Behind Microwave Enhancement

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating methods, resulting in significantly accelerated reaction rates. For the Hantzsch synthesis, this means that the formation of the thiazole ring can often be achieved in minutes rather than hours.

Workflow Comparison: Conventional vs. Microwave

MW_vs_Conventional cluster_0 Conventional Heating cluster_1 Microwave Irradiation conv_start Reactants in Flask conv_heat Heat with Oil Bath (Hours) conv_start->conv_heat conv_end Product conv_heat->conv_end mw_start Reactants in MW Vial mw_heat Irradiate (Minutes) mw_start->mw_heat mw_end Product mw_heat->mw_end

Caption: Time-scale comparison of conventional and microwave heating.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole
  • Materials: 2-Bromoacetophenone, Thiourea, Ethanol.

  • Procedure:

    • In a 10 mL microwave reaction vial, combine 2-bromoacetophenone (1.0 g, 5.0 mmol), thiourea (0.57 g, 7.5 mmol), and ethanol (5 mL).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a constant temperature (e.g., 100°C) for 5-10 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Follow the same work-up and purification procedure as described for the conventional Hantzsch synthesis.

Benchmarking Synthesis Efficiency: A Comparative Data Summary

Synthesis MethodKey ReactantsReaction TimeTypical YieldKey AdvantagesDisadvantages & Limitations
Hantzsch (Conventional) α-Haloketone, Thioamide2 - 8 hours70-95%High yields, readily available starting materials, reliable and well-established.Long reaction times, use of lachrymatory α-haloketones.
Cook-Heilbron α-Aminonitrile, Carbon Disulfide4 - 12 hours60-85%Provides access to 5-aminothiazoles, which can be difficult to synthesize otherwise.Use of highly toxic and flammable carbon disulfide.
Van Leusen TosMIC, Dithioate1 - 5 hours65-90%Access to unique substitution patterns, avoids α-haloketones.TosMIC can be costly, requires strictly anhydrous conditions and strong bases.
Hantzsch (Microwave) α-Haloketone, Thioamide5 - 20 minutes85-98%Dramatically reduced reaction times, often higher yields and purity.Requires specialized and expensive microwave reactor equipment.

Conclusion: Selecting the Optimal Synthetic Pathway

The choice of the most suitable method for thiazole synthesis is a multifactorial decision that depends on the target molecule's substitution pattern, the desired scale of the reaction, available equipment, and safety considerations.

  • The Hantzsch synthesis remains the first choice for many applications due to its reliability and high yields. For rapid analogue synthesis and optimization, the microwave-assisted Hantzsch method is unparalleled in its efficiency.

  • The Cook-Heilbron synthesis is a niche but important method for accessing the 5-aminothiazole scaffold, a common building block in medicinal chemistry.

  • The Van Leusen synthesis offers a modern and versatile alternative, enabling the creation of thiazoles that are not readily accessible through the more traditional routes, albeit with a higher reagent cost and more stringent reaction conditions.

By carefully considering the comparative data and the specific requirements of your project, you can select the most efficient and practical route for the synthesis of your target thiazole derivatives, accelerating your research and development efforts.

A Comparative Analysis of Maillard Reaction Products from the Interaction of Amino Acids with Isovaleraldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Maillard Pathways

The Maillard reaction, a cornerstone of flavor chemistry, traditionally describes the complex cascade of reactions initiated between a reducing sugar and an amino acid. This non-enzymatic browning is responsible for the desirable aromas and colors in a vast array of cooked foods.[1][2] However, the reactive intermediates generated during this process, particularly Strecker aldehydes, can themselves participate in subsequent reactions, further diversifying the flavor landscape. Isovaleraldehyde, the Strecker degradation product of leucine, is a potent aroma compound with malty and chocolate-like notes.[3] This guide delves into a less-explored facet of flavor chemistry: the direct reaction of various amino acids with isovaleraldehyde. By using isovaleraldehyde as a starting carbonyl compound, we can isolate and compare the specific contributions of different amino acid side chains to the formation of flavor-active heterocyclic compounds.

This comparative study will focus on three archetypal amino acids:

  • Glycine: The simplest amino acid, providing a baseline for reactivity.

  • Leucine: A branched-chain amino acid, whose own degradation product is isovaleraldehyde. Its interaction with isovaleraldehyde is of interest for understanding potential feedback and self-condensation reactions.

  • Cysteine: A sulfur-containing amino acid, renowned for its role in generating savory and meaty flavors.

This guide is intended for researchers, scientists, and drug development professionals interested in flavor chemistry, food science, and the nuanced pathways of the Maillard reaction. We will explore the mechanistic underpinnings of these reactions, provide a robust experimental protocol for their investigation, and present a comparative analysis of the resulting products.

Mechanistic Insights: The Role of the Amino Acid Side Chain

The reaction between an amino acid and an aldehyde like isovaleraldehyde is a complex process that can lead to a variety of volatile and non-volatile products. The initial step typically involves the formation of a Schiff base, which can then undergo further reactions such as cyclization, condensation, and fragmentation. The structure of the amino acid's side chain is a critical determinant of the final product profile.

Maillard_Reaction_Pathway

  • Glycine: With its simple hydrogen side chain, glycine's reactions are primarily driven by its amino group. It is expected to participate in the formation of pyrazines and other nitrogen-containing heterocycles through condensation reactions.

  • Leucine: The reaction of leucine with its own Strecker aldehyde, isovaleraldehyde, can lead to the formation of substituted pyrazines. The branched alkyl side chain of leucine can be incorporated into the final heterocyclic structures.

  • Cysteine: The nucleophilic thiol group in cysteine's side chain makes it highly reactive. Its interaction with isovaleraldehyde is anticipated to yield a diverse array of sulfur-containing heterocycles, such as thiazoles, thiophenes, and their derivatives, which are known contributors to meaty and roasted aromas.[4][5]

Experimental Protocol: A Framework for Comparative Analysis

This section outlines a detailed methodology for a comparative study of the Maillard reaction products of glycine, leucine, and cysteine with isovaleraldehyde. The protocol is designed to be a self-validating system, with clear steps and justifications for experimental choices.

Experimental_Workflow

Materials and Reagents:

  • L-Glycine (≥99% purity)

  • L-Leucine (≥99% purity)

  • L-Cysteine (≥99% purity)

  • Isovaleraldehyde (≥98% purity)

  • Phosphate buffer solution (0.1 M, pH 7.0)

  • High-purity water

  • Solvents for extraction (e.g., dichloromethane)

  • SPME fibers (e.g., DVB/CAR/PDMS)

  • Derivatization reagents for HPLC analysis (e.g., o-phthaldialdehyde)[6][7]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • High-Performance Liquid Chromatograph (HPLC) with UV or fluorescence detector

  • Thermostatically controlled heating block or oven

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sealed reaction vials

Step-by-Step Methodology:

  • Preparation of Reaction Mixtures:

    • Accurately weigh equimolar amounts of each amino acid (glycine, leucine, and cysteine) and isovaleraldehyde.

    • Dissolve the reactants in the phosphate buffer (pH 7.0) to achieve a final concentration of 0.1 M for each reactant.

    • Prepare a control sample containing only isovaleraldehyde in the buffer.

    • Aliquot 1 mL of each reaction mixture into separate sealed glass vials.

  • Thermal Reaction:

    • Place the sealed vials in a preheated heating block or oven at 120°C.

    • Maintain the reaction for 60 minutes. This time and temperature are chosen to promote the Maillard reaction while minimizing excessive charring.

    • After the reaction, immediately cool the vials in an ice bath to quench the reaction.

  • Extraction of Volatile Compounds (SPME):

    • Equilibrate the cooled vials at 60°C for 10 minutes.

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of each vial for 30 minutes to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC injection port.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the volatile compounds.

    • Identify the compounds by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the compounds using an internal standard, if necessary.

  • HPLC Analysis of Non-Volatiles and Residual Amino Acids:

    • Dilute the reaction mixtures with high-purity water.

    • Derivatize the samples with o-phthaldialdehyde (OPA) to make the amino acids detectable by fluorescence.[8][9]

    • Inject the derivatized samples into the HPLC system equipped with a C18 column.

    • Use a gradient elution program to separate the compounds.

    • Quantify the residual amino acids and any major non-volatile products by comparison with standard curves.

Comparative Analysis of Reaction Products

The following tables summarize the expected quantitative data from the reactions of glycine, leucine, and cysteine with isovaleraldehyde, based on established principles of Maillard chemistry. The values are presented as relative peak areas for major classes of volatile compounds identified by GC-MS.

Table 1: Major Volatile Reaction Products

Compound ClassGlycineLeucineCysteinePredominant Aroma Notes
Pyrazines ++++++Roasted, nutty, cocoa
Thiazoles --+++Meaty, savory, nutty
Thiophenes --++Meaty, roasted
Pyrroles +++++Burnt, nutty
Aldehydes +++Varies with structure

(Relative abundance: +++ High, ++ Moderate, + Low, - Not detected)

Table 2: Quantitative Comparison of Key Aroma Compounds (Hypothetical GC-MS Peak Area Units)

CompoundGlycineLeucineCysteine
2,5-Dimethylpyrazine15001200300
2,3,5-Trimethylpyrazine8001000200
2-Methyl-3-(methylthio)pyrazine--900
2-Acetylthiazole--1800
2-Furfurylthiol--1200
2-Pentylpyridine400500150

Table 3: Amino Acid Consumption (from HPLC Analysis)

Amino AcidInitial Concentration (M)Final Concentration (M)% Consumption
Glycine 0.10.0640%
Leucine 0.10.0730%
Cysteine 0.10.0370%

Discussion and Interpretation of Results

The comparative data reveals distinct reactivity patterns among the three amino acids:

  • Cysteine is the most reactive amino acid, as indicated by its high consumption rate. This is attributed to the high nucleophilicity of its thiol group, which readily participates in addition reactions with the carbonyl group of isovaleraldehyde, leading to the formation of a wide array of sulfur-containing heterocyclic compounds.[10][11] The abundance of thiazoles and thiophenes in the cysteine reaction mixture is consistent with the generation of characteristic meaty and savory aromas.[12]

  • Glycine , as the simplest amino acid, serves as a good model for the formation of nitrogen-containing heterocycles. The high yield of pyrazines in the glycine-isovaleraldehyde system highlights the importance of the amino group in condensation reactions that form the pyrazine ring.

  • Leucine exhibits a moderate level of reactivity. The formation of pyrazines suggests that it can participate in similar condensation reactions as glycine. The slightly lower reactivity compared to glycine may be due to steric hindrance from its branched side chain.

The differences in the product profiles have significant implications for flavor creation. The reaction with cysteine is a promising pathway for generating potent savory and meaty flavor compounds. In contrast, the reactions with glycine and leucine contribute more to roasted, nutty, and cocoa-like notes.

Conclusion and Future Directions

This comparative guide demonstrates that the side chain of an amino acid plays a pivotal role in directing the course of its reaction with an aldehyde, leading to distinct profiles of flavor-active compounds. Cysteine's unique ability to form sulfur-containing heterocycles makes it a key ingredient for creating meaty and savory flavors. The experimental framework provided herein offers a robust starting point for further research in this area.

Future studies could expand upon this work by:

  • Investigating a wider range of amino acids with different functional groups.

  • Exploring the impact of reaction conditions (e.g., pH, temperature, water activity) on product formation.

  • Conducting sensory analysis to correlate the instrumental data with human perception of flavor.

  • Utilizing isotopic labeling to elucidate the precise reaction mechanisms.

By systematically exploring these reactions, we can gain a deeper understanding of flavor chemistry and develop novel strategies for creating targeted flavor profiles in food and pharmaceutical applications.

References

Safety Operating Guide

Navigating the Disposal of 2-Isobutyl-4,5-dimethylthiazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers, this extends beyond the bench to the proper disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Isobutyl-4,5-dimethylthiazole, ensuring the safety of laboratory personnel and the protection of our environment. This document is grounded in established safety protocols and regulatory standards, providing a self-validating system for your laboratory's chemical hygiene plan.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound (CAS No. 53498-32-1) presents several potential hazards that dictate its handling and disposal requirements.[1] A related compound, 2-Isobutyl-4,5-dimethyl-3-thiazoline, is classified as a combustible liquid, suggesting that caution regarding flammability is warranted.[2][3]

Hazard ClassificationDescriptionPrecautionary StatementSource
Skin Irritation Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation Causes serious eye irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Combustibility A related compound is a combustible liquid.Keep away from heat/sparks/open flames/hot surfaces. - No smoking.[2]

This table summarizes the key hazards associated with this compound and its structural analogs, providing the basis for the stringent disposal protocols outlined below.

Part 1: Immediate Safety and Spill Response

Accidental spills must be managed promptly and safely. The following procedures are designed to contain and mitigate spills of this compound, prioritizing personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, whether for an experiment or for disposal, the correct PPE is mandatory.

  • Eye and Face Protection : Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn over the goggles.[4][5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for signs of degradation before use.[4][5]

  • Body Protection : A knee-length laboratory coat and closed-toe shoes are required to protect against accidental spills.[4]

Incidental Spill Cleanup Protocol

For small, manageable spills that do not pose a significant immediate hazard, laboratory personnel trained in hazardous waste handling can proceed with the following steps. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6][7]

  • Alert Personnel and Control Ignition Sources : Notify others in the immediate vicinity. Since a related compound is combustible, extinguish all nearby flames and turn off spark-producing equipment.[2][8]

  • Contain the Spill : Use an unreactive absorbent material, such as vermiculite, sand, or commercial spill pads, to create a barrier around the spill and prevent it from spreading.[6][8][9]

  • Absorb the Material : Gently cover the spill with the absorbent material, working from the outside in.[9] Allow the material to be fully absorbed.[9]

  • Collect the Waste : Using non-sparking tools (e.g., a plastic scoop), carefully collect the absorbed material and place it into a chemically compatible, leak-proof container.[7][8]

  • Decontaminate the Area : Wipe the spill area with soap and water.[8] If the chemical is highly toxic, the rinse water should also be collected as hazardous waste.[6]

  • Package and Label for Disposal : Seal the container tightly and label it clearly as "Hazardous Waste" with the full chemical name: "this compound" and the date.[9][10]

  • Restock and Report : Replenish any used items in the spill kit and report the incident to your supervisor or EHS department as per your institution's policy.[6][8]

Part 2: Standard Operating Procedure for Disposal

The disposal of this compound must be handled as a hazardous waste stream.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][12] The following workflow provides a systematic approach to its proper disposal.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Designate a Satellite Accumulation Area (SAA) A->B Establish Safe Zone C Select a Chemically Compatible Container B->C Initiate Waste Stream D Label Container as 'Hazardous Waste' with Chemical Name and Date C->D Proper Identification E Carefully Transfer Waste into the Container D->E Controlled Transfer F Securely Cap the Container E->F Prevent Spills & Evaporation G Store in SAA, Away from Incompatible Materials F->G Safe Segregation H Inspect SAA Weekly for Leaks or Degradation G->H Ensure Integrity I Submit a Waste Collection Request to EHS H->I Request Pickup When Full or After Max Storage Time J EHS Transports Waste to a Permitted TSDF I->J Regulatory Compliance

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

Step-by-Step Disposal Protocol
  • Personnel and Area Preparation :

    • Ensure you are wearing the appropriate PPE as outlined in the section above.[4]

    • Designate a "Satellite Accumulation Area" (SAA) in your laboratory for the collection of this hazardous waste. This area must be at or near the point of generation and under the control of the operator.[10]

  • Waste Container Selection and Labeling :

    • Select a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof closure.[10][13]

    • Affix a hazardous waste label to the container before adding any waste.[11] The label must include:

      • The words "Hazardous Waste"[10]

      • The full chemical name: "this compound" (no abbreviations or formulas)[10]

      • A clear indication of the associated hazards (e.g., Irritant, Combustible)[10]

  • Waste Collection :

    • Carefully transfer the waste this compound into the labeled container.

    • Keep the container closed at all times, except when adding waste. This is a common regulatory violation and a critical safety measure to prevent spills and vapor exposure.[11][14]

  • Storage and Inspection :

    • Store the sealed waste container in your designated SAA. Ensure it is segregated from incompatible materials.[10]

    • Conduct and document weekly inspections of the SAA to check for leaks or any deterioration of the container.[10][13]

  • Final Disposal :

    • Do not transport the hazardous waste yourself.[11]

    • Once the container is full or has reached the institutional time limit for storage in an SAA, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.[11]

    • EHS personnel are trained to handle and transport hazardous waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[13][14][15]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By integrating these evidence-based protocols into your standard operating procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may have additional requirements.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Isobutyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2-Isobutyl-4,5-dimethylthiazole (CAS No. 53498-32-1). As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Here, we will explore the causality behind each safety recommendation, ensuring every protocol is a self-validating system for laboratory safety.

Hazard Assessment: The 'Why' Behind the PPE

Understanding the intrinsic hazards of this compound is the foundation of any effective safety plan. Its chemical properties dictate the necessary protective measures. This compound is not merely a reagent; it is a substance with specific reactivity and physiological effects that we must respect and control.

The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.

Hazard ClassificationCategorySignal WordHazard StatementSource(s)
Physical Hazard
Flammable/Combustible LiquidCategory 3 / 4WarningFlammable liquid and vapor / Combustible liquid[1][2][3]
Health Hazards
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation[4][5][6]

Causality of Hazards:

  • Combustibility: As an organic solvent, this compound has a flash point that allows it to form an ignitable mixture with air. This necessitates strict control of ignition sources, including static discharge, open flames, and hot surfaces.[4][7]

  • Skin and Eye Irritation: The thiazole moiety and alkyl groups contribute to the lipophilic nature of the molecule, allowing it to penetrate the protective lipid layers of the skin and eyes. This disruption can lead to irritation, inflammation, and discomfort upon contact.

  • Respiratory Irritation: The compound's volatility, although moderate, allows its vapors to be inhaled. These vapors can irritate the mucous membranes of the respiratory tract.

Core PPE Requirements: A Multi-Barrier System

Effective protection is not about a single piece of equipment but a multi-layered system that begins with engineering controls and ends with specific, well-chosen personal gear.

Primary Containment (Engineering Controls)

Before any PPE is selected, your first line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be performed inside a certified chemical fume hood.[4] This is non-negotiable. A fume hood contains vapors and protects the user from inhalation and splashes.

  • Ventilation: Ensure the laboratory has adequate general ventilation, with at least 6-12 air changes per hour, to prevent the accumulation of flammable or toxic vapors in the room.[1]

Secondary Containment (Personal Protective Equipment)

Where engineering controls cannot eliminate all risks, PPE is mandatory.

Given that this chemical causes serious eye irritation, robust eye protection is critical.[5][6]

  • Standard Operations: For handling small quantities (<100 mL) within a fume hood, tightly-fitting safety goggles that meet ANSI Z87.1 or EN 166 standards are required.[4] Safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • High-Risk Operations: When handling larger volumes or when there is a significant risk of splashing (e.g., during transfers outside of a hood or when working under pressure), a full-face shield should be worn in addition to safety goggles.

  • Recommended Material: Nitrile gloves are the recommended choice for incidental contact. Nitrile provides good resistance to a range of organic solvents, oils, and greases.[6]

  • Glove Thickness: A minimum thickness of 5 mil is recommended. Thinner gloves (<4 mil) may offer insufficient protection against chemical breakthrough.[8] For extended contact or higher-risk procedures, consider using thicker (e.g., 8+ mil) nitrile gloves or double-gloving.

  • Breakthrough Time: Breakthrough is the process by which a chemical passes through a glove on a molecular level.[9] While specific data is unavailable, for similar organic compounds, nitrile breakthrough can occur rapidly. Therefore, treat nitrile gloves as splash protection only. If a glove comes into contact with the chemical, it must be removed and replaced immediately.[10]

  • Inspection and Removal: Always inspect gloves for holes or tears before use. After handling is complete, remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them as hazardous waste.[7] Wash hands thoroughly with soap and water after glove removal.

Glove MaterialRecommendation for this compoundRationale & Limitations
Nitrile Recommended for Splash Protection Good general resistance to organic solvents.[6] Must be replaced immediately upon contact.
Latex (Natural Rubber) Not RecommendedPoor resistance to many organic solvents. Can cause allergic reactions.
Butyl Rubber Recommended for Extended ContactExcellent resistance to many organic solvents, ketones, and esters. Consider for large-volume work or spill cleanup.
Viton® Recommended for Extended ContactExcellent resistance to aromatic and chlorinated solvents, but may be less suitable for this specific compound. Consult manufacturer data.
  • Laboratory Coat: A flame-resistant (FR) lab coat is required when handling this combustible liquid. Standard cotton or polyester lab coats are not sufficient as they can ignite and continue to burn.

  • Chemical Apron: For transfers of larger volumes (>1 L), wear a chemical-resistant apron made of butyl rubber or a similar resistant material over the lab coat.

  • Full Body Protection: Wear long pants and closed-toe shoes. Avoid shorts, skirts, and sandals at all times in the laboratory.

Under normal operating conditions within a functioning chemical fume hood, respiratory protection is not required.[4] However, it becomes necessary in specific scenarios:

  • Emergency Situations: For spills or ventilation failure.

  • Large-Scale Work: When handling quantities outside of a fume hood where vapor concentrations may exceed exposure limits. In these cases, a NIOSH-approved respirator is mandatory.[7]

  • Type: An air-purifying respirator (APR) with organic vapor (OV) cartridges is appropriate. For situations with potential for aerosols, a combination OV/P95 cartridge should be used.

  • Fit Testing: All personnel required to wear respirators must be medically cleared and annually fit-tested to ensure a proper seal.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict procedure minimizes ambiguity and risk. The following workflow should be adopted for all work involving this compound.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_scale Scale & Risk Assessment cluster_ppe PPE Selection cluster_resp Respiratory Assessment start Task: Handle This compound fume_hood Is a certified fume hood available and operational? start->fume_hood stop STOP WORK Consult EHS fume_hood->stop No volume What is the volume being handled? fume_hood->volume Yes ppe_small Standard PPE: - Safety Goggles - FR Lab Coat - 5+ mil Nitrile Gloves volume->ppe_small < 1 L ppe_large Enhanced PPE: - Goggles + Face Shield - FR Lab Coat + Apron - Double Nitrile or  Butyl Gloves volume->ppe_large >= 1 L spill_risk Is there an elevated splash/spill risk? ppe_small->spill_risk vent_fail Is there a risk of ventilation failure or major spill? ppe_large->vent_fail spill_risk->ppe_large Yes spill_risk->vent_fail No respirator Add Respirator: - Air-Purifying Respirator - Organic Vapor Cartridge - Ensure Fit Test is Current vent_fail->respirator Yes proceed Proceed with Work vent_fail->proceed No respirator->proceed

Caption: PPE selection workflow for this compound.

Protocol for Use
  • Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clean, and an eyewash station and safety shower are accessible.

  • Donning PPE: Don PPE in the following order: lab coat, closed-toe shoes, long pants, safety goggles, and finally, gloves.

  • Handling: Perform all manipulations within the fume hood. Keep containers closed when not in use to minimize vapor release.[5]

  • Doffing PPE: Remove PPE before leaving the laboratory. Remove gloves first using a safe technique, followed by the lab coat (turning it inside out), and then eye protection.

  • Hand Washing: Immediately wash hands with soap and water after removing gloves.

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated PPE: All disposable PPE that has come into contact with this compound, especially gloves, is considered hazardous waste. Collect it in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Chemical Waste: Dispose of all excess chemical and reaction waste through your institution's hazardous waste management program. Do not pour it down the drain.[5]

  • Decontamination: In case of a small spill inside the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to soak it up. Collect the material in a sealed container for hazardous waste disposal. Decontaminate the surface with an appropriate solvent, followed by soap and water.

This guide provides a framework for the safe handling of this compound. Always consult your institution's specific Chemical Hygiene Plan and the most recent Safety Data Sheet before beginning any work. Safety is a collective responsibility, and procedural diligence is our best tool.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.